molecular formula C13H18N2O2 B112576 4-Amino-1-benzylpiperidine-4-carboxylic Acid CAS No. 39143-25-4

4-Amino-1-benzylpiperidine-4-carboxylic Acid

Cat. No.: B112576
CAS No.: 39143-25-4
M. Wt: 234.29 g/mol
InChI Key: UAPJXCZSNCQLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzylpiperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJXCZSNCQLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363188
Record name 4-Amino-1-benzylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39143-25-4
Record name 4-Amino-1-benzylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-1-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details established methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules. Its rigid piperidine core, coupled with the presence of amino and carboxylic acid functionalities, makes it an attractive starting material for creating diverse chemical libraries for drug discovery. This guide focuses on two principal and effective synthetic strategies: the Strecker synthesis variant and a route proceeding through a spirohydantoin intermediate.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on factors such as scale, desired purity, and available starting materials. The two primary methods for synthesizing this compound offer distinct advantages.

Synthetic RouteKey IntermediatesReported YieldKey Reaction ConditionsScale
Strecker Synthesis Variant 4-Cyano-1-benzylpiperidine78% (overall for two steps)[1]1. KCN, NH₄Cl, EtOH/H₂O, 70°C2. 6 M HCl, reflux[1]Laboratory Scale
Spirohydantoin Route 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione85%[2][3]NaOH, H₂O, heat, then HCl[2][3]Large Scale

Synthetic Pathways

Strecker Synthesis Variant

This approach offers a direct method for the introduction of both the amino and carboxylic acid functionalities at the 4-position of the piperidine ring.

Strecker_Synthesis start 1-Benzylpiperidine intermediate 4-Amino-1-benzylpiperidine-4-carbonitrile start->intermediate KCN, NH₄Cl EtOH/H₂O, 70°C, 8 hr product This compound intermediate->product 6 M HCl reflux, 12 hr

Caption: Strecker synthesis pathway for this compound.

Spirohydantoin Route

This route is particularly amenable to larger scale synthesis, proceeding through a stable spirohydantoin intermediate which is subsequently hydrolyzed to yield the final product.

Spirohydantoin_Route start 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione product This compound start->product 1. NaOH, H₂O, 108°C, overnight 2. conc. HCl to pH 7-8

Caption: Spirohydantoin hydrolysis route to the target compound.

Experimental Protocols

Protocol 1: Strecker Synthesis Variant

This protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

  • To a solution of 1-benzylpiperidine in a 1:1 mixture of ethanol and water, add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).

  • Heat the reaction mixture to 70°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Amino-1-benzylpiperidine-4-carbonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 4-Amino-1-benzylpiperidine-4-carbonitrile, add 6 M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution).

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Spirohydantoin Route

This protocol is based on a procedure described for large-scale synthesis.[2][3]

  • In a suitable reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.

  • To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[2][3]

  • Heat the suspension to 80°C.

  • Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may be observed.[2][3]

  • Maintain the reaction at 108°C with continuous stirring overnight.[2]

  • After the reaction is complete, cool the mixture to 10°C.

  • Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.[2][3]

  • A solid will precipitate from the solution. Collect the precipitate by filtration.

  • Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield 469.7 g of this compound.[2][3] This corresponds to a final yield of 85%.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction (e.g., Strecker or Hydrolysis) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup precipitation Precipitation / Crystallization workup->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying analysis Characterization (NMR, MS, HPLC) drying->analysis product Final Product: This compound analysis->product

References

An In-depth Technical Guide to 4-Amino-1-benzylpiperidine-4-carboxylic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-benzylpiperidine-4-carboxylic acid. This versatile piperidine derivative serves as a crucial building block in medicinal chemistry, with demonstrated applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound, a substituted piperidine, possesses both a primary amine and a carboxylic acid functional group, making it a valuable scaffold for chemical derivatization. Its hydrochloride salt is often used to improve solubility and stability.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 39143-25-4 (free base)[1][2]
61087-51-2 (hydrochloride salt)[1]
Molecular Formula C₁₃H₁₈N₂O₂ (free base)[1][2]
C₁₃H₁₉ClN₂O₂ (hydrochloride)[1]
Molecular Weight 234.29 g/mol (free base)[1][2]
270.76 g/mol (hydrochloride)[1]
Melting Point 247-248 °C[2]
Boiling Point 385.7±42.0 °C (Predicted)[2]
Solubility Slightly soluble in water. Soluble in many organic solvents, such as ethanol and dichloromethane.[3][4]-
pKa Estimated pKa values are approximately 4-5 for the carboxylic acid and 9-10 for the ammonium ion, based on typical values for these functional groups.[5]-
IR Spectrum (Hydrochloride Salt) 3420 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C–N)[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Strecker Synthesis Variant

This method involves the formation of an aminonitrile from 1-benzylpiperidone, followed by hydrolysis.

Experimental Workflow: Strecker Synthesis

G A 1-Benzyl-4-piperidone C Reaction in EtOH/H₂O (1:1) at 70°C for 8h A->C B Potassium Cyanide (KCN) & Ammonium Chloride (NH₄Cl) B->C D Intermediate: 4-Amino-1-benzyl-4-cyanopiperidine C->D Cyanide Addition E Hydrolysis with 6 M HCl (reflux, 12h) D->E F Product: This compound E->F

Caption: Strecker synthesis workflow for this compound.

Protocol:

  • Cyanide Addition: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide and ammonium chloride to the solution.

  • Heat the reaction mixture to 70°C and stir for 8 hours.

  • After cooling, the intermediate, 4-amino-1-benzyl-4-cyanopiperidine, can be isolated.

  • Hydrolysis: Add 6 M hydrochloric acid to the intermediate.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture and adjust the pH to 7-8 with a base to precipitate the product.[2][6]

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.[2][6]

Method 2: From 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This method involves the hydrolysis of a hydantoin derivative.

Experimental Workflow: Hydantoin Hydrolysis

G A 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C Heating to 105°C A->C B Sodium Hydroxide Solution B->C D Reaction Mixture C->D Hydrolysis E Cooling and Acidification with HCl (pH 7-8) D->E F Product: This compound E->F Precipitation

Caption: Synthesis via hydrolysis of a hydantoin derivative.

Protocol:

  • Dissolve sodium hydroxide in deionized water in a suitable reactor.

  • Add 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.[2][6]

  • Heat the suspension, gradually increasing the temperature to 105°C, and maintain with continuous stirring.[2][6]

  • Upon reaction completion, cool the mixture to 10°C.[2][6]

  • Slowly add concentrated hydrochloric acid to adjust the pH to 7-8, controlling the temperature to not exceed 23°C.[2][6]

  • A solid will precipitate. Collect the precipitate by filtration.

  • Dry the solid under vacuum to obtain this compound.[2][6]

Applications in Drug Development

This compound is a valuable building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurodegenerative diseases and fungal infections.

Neuroprotective Research

Derivatives of this compound have shown promising inhibitory activity against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in Alzheimer's disease research.[1]

Acetylcholinesterase (AChE) Signaling Pathway

AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline Acetyltransferase C ACh B->C Release D Acetylcholinesterase (AChE) C->D G ACh Receptor C->G E Choline + Acetate D->E F AChE Inhibitor (Derived from Scaffold) F->D Inhibits H Signal Transduction G->H

Caption: Inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[7] Inhibiting BACE1 can reduce the formation of these neurotoxic plaques.[8]

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1_Inhibitor BACE1 Inhibitor (Derived from Scaffold) BACE1_Inhibitor->BACE1 Inhibits

Caption: BACE1 inhibition in the amyloidogenic pathway.

Antifungal Activity

Derivatives of this compound have been investigated for their antifungal properties, with some showing significant efficacy.[1] A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[9][10]

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of fungal cell membranes, and its synthesis is a common target for antifungal agents. Disrupting this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase & other enzymes Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Antifungal Antifungal Agent (Derived from Scaffold) Antifungal->Lanosterol Inhibits Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potential therapeutic value. The exploration of its utility in developing inhibitors for enzymes implicated in neurodegenerative diseases and fungal infections highlights its importance as a foundational scaffold in medicinal chemistry. Further research into this and related compounds is likely to yield novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carboxylic acid is a substituted piperidine derivative with a unique structure incorporating a benzyl group, an amino group, and a carboxylic acid moiety. This arrangement of functional groups makes it a versatile building block in medicinal chemistry and drug discovery. Its structural analogues have garnered interest for their potential biological activities, including antimicrobial and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a conceptual workflow for its synthesis.

Core Physical Properties

The physical characteristics of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its hydrochloride salt are summarized below.

PropertyValueNotes
Molecular Formula C₁₃H₁₈N₂O₂Free Base
C₁₃H₁₉ClN₂O₂Hydrochloride Salt[1]
Molecular Weight 234.29 g/mol Free Base[1]
270.76 g/mol Hydrochloride Salt[1]
Appearance White to off-white solid
Melting Point 247-248 °C
Boiling Point 385.7 ± 42.0 °CPredicted
pKa 1.73 ± 0.20Predicted
Solubility Data not availableThe hydrochloride salt is expected to have enhanced aqueous solubility.[1]
LogP Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not publicly available. However, the following sections describe generalized and widely accepted methodologies for determining key physicochemical parameters.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. This method typically involves heating a small sample of the compound and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer (calibrated)

  • Sample of this compound

Procedure:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of pKa by Potentiometric Titration

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method to determine the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration

Procedure:

  • A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

  • The pH electrode is calibrated and immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized base is added in small, known increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values corresponding to the acidic (carboxylic acid) and basic (amino group) functionalities can be determined from the pH at the half-equivalence points.

Determination of LogP by Shake-Flask Method

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most straightforward technique for its determination.

Apparatus:

  • Separatory funnel or screw-cap test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Solution of this compound of known concentration

Procedure:

  • Equal volumes of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel or test tube.

  • A known amount of this compound is added to the two-phase system. The initial concentration should be such that it can be accurately measured in both phases.

  • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • A sample is carefully withdrawn from each phase.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is then calculated as the base-10 logarithm of P.

Synthesis Workflow

While various synthetic routes to this compound exist, a common approach involves a multi-step process starting from 1-benzyl-4-piperidone. The following diagram illustrates a conceptual workflow for its synthesis.

Synthesis_Workflow 1_benzyl_4_piperidone 1-Benzyl-4-piperidone strecker_reagents KCN, NH4Cl aminonitrile 4-Amino-1-benzylpiperidine-4-carbonitrile strecker_reagents->aminonitrile Reaction hydrolysis_reagents Acid or Base (e.g., HCl) final_product This compound hydrolysis_reagents->final_product Reaction

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathway Interactions

Derivatives of this compound have been investigated for their potential as neuroprotective agents, specifically as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] These enzymes are key targets in the therapeutic strategy for Alzheimer's disease.

  • Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function in Alzheimer's patients.

  • Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): BACE1 is one of the enzymes involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The aggregation of these peptides is a hallmark of Alzheimer's disease, and inhibition of BACE1 is a strategy to reduce Aβ production.

While the direct interaction of this compound with these pathways has not been detailed, its structural motifs suggest it could serve as a scaffold for designing more potent and selective inhibitors. The following diagram illustrates the general mechanism of action for AChE and BACE1 inhibitors.

Enzyme_Inhibition_Pathway cluster_AChE Acetylcholinesterase (AChE) Inhibition cluster_BACE1 BACE1 Inhibition ACh Acetylcholine AChE AChE ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor_A AChE Inhibitor (e.g., Derivative of Core Compound) Inhibitor_A->AChE Blocks Active Site APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Substrate for Abeta Amyloid-beta (Aβ) Peptides BACE1->Abeta Cleaves to produce Inhibitor_B BACE1 Inhibitor (e.g., Derivative of Core Compound) Inhibitor_B->BACE1 Blocks Active Site

References

In-Depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically positioned amino and carboxylic acid functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutic agents.

Structure and Chemical Identity:

The core structure consists of a piperidine ring N-substituted with a benzyl group. At the C4 position, both an amino group and a carboxylic acid moiety are attached, creating a quaternary center. This unique arrangement provides a three-dimensional framework that can be functionalized to interact with various biological targets.

  • IUPAC Name: this compound

  • CAS Number: 39143-25-4 (for the free base)[1][2][3][4]

  • Molecular Formula: C₁₃H₁₈N₂O₂[1][3][4][5]

  • Molecular Weight: 234.29 g/mol [1][4]

The hydrochloride salt (CAS No. 61087-51-2) is also commonly used to improve solubility and stability.[1]

Physicochemical and Derivative Data

The utility of this compound as a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes key data for the parent compound and examples of its derivatives with noted biological activities.

Compound/DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Biological ActivityQuantitative Data
This compound 39143-25-4C₁₃H₁₈N₂O₂234.29Precursor/ScaffoldNot Applicable
Hydrochloride Salt61087-51-2C₁₃H₁₉ClN₂O₂270.76Precursor/ScaffoldNot Applicable
Antimicrobial ConjugatesNot AvailableVariesVariesAntibacterialMIC values as low as 6 µg/mL against certain strains[1]
Neuroprotective DerivativesNot AvailableVariesVariesAChE and BACE1 InhibitionPromising inhibitory activity observed[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of a hydantoin precursor. The following is a representative experimental protocol:

Materials:

  • 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.

  • Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.

  • Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments to 105°C. Vigorous foaming may be observed.

  • Maintain the reaction at 108°C with continuous stirring overnight.

  • After the reaction is complete, cool the mixture to 10°C.

  • Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.

  • A solid will precipitate. Collect the precipitate by filtration.

  • Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for developing therapeutics targeting a range of diseases.

Neurodegenerative Diseases

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.[1] The piperidine core can serve as a central scaffold to position functional groups that interact with the active sites of these enzymes.

Antimicrobial Agents

Conjugates of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The ability to readily modify the amino and carboxylic acid groups allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity.

Visualizing Workflows and Pathways

To better understand the utility of this compound, the following diagrams illustrate its synthetic workflow and its application in targeting pathways relevant to disease.

G A Starting Materials (e.g., 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) B Hydrolysis (NaOH, H₂O, Heat) A->B C This compound B->C D Functionalization (Amide coupling, Esterification, etc.) C->D E Derivative Library D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: Synthetic and Drug Discovery Workflow.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Plaque Formation APP->Abeta BACE1 Cleavage Neuron Neuronal Dysfunction and Cognitive Decline Abeta->Neuron ACh Acetylcholine Synapse Synaptic Cleft ACh->Synapse Synapse->Neuron Reduced Neurotransmission Inhibitor Derivative of This compound BACE1 BACE1 Inhibitor->BACE1 Inhibits AChE AChE Inhibitor->AChE Inhibits AChE->ACh Degrades

Caption: Targeting Pathways in Alzheimer's Disease.

References

discovery and significance of piperidine derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine Derivatives in Research

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in medicinal chemistry. First discovered in 1850, its unique conformational flexibility and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug design. Piperidine derivatives are integral components in numerous FDA-approved drugs, spanning a vast range of therapeutic areas including neurodegenerative diseases, pain management, oncology, and psychiatry. This guide provides a comprehensive overview for researchers and drug development professionals on the history, pharmacological significance, and practical application of piperidine derivatives. It details common synthetic and biological evaluation methodologies, presents quantitative bioactivity data for key derivatives, and visualizes the critical signaling pathways they modulate.

Discovery and Foundational Significance

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both obtained the compound from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), which gave the heterocycle its name.[1] Structurally, piperidine is a saturated heterocycle preferring a stable chair conformation, similar to cyclohexane.[1] This three-dimensional structure allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with specific biological targets.[2]

The significance of the piperidine nucleus in drug discovery cannot be overstated. It is a structural cornerstone present in a multitude of natural alkaloids, such as lobeline and coniine, and is a key pharmacophoric element in over twenty classes of pharmaceuticals.[3][4][5] Its prevalence is due to its favorable properties, including:

  • Structural Versatility : The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries for screening.

  • Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing solubility and target binding.

  • Scaffold Rigidity and Flexibility : The chair conformation provides a degree of rigidity, which can reduce the entropic penalty of binding to a target, while still allowing for conformational flexibility to achieve an optimal fit.[6]

Pharmacological Applications and Key Derivatives

Piperidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in treating a wide array of human diseases.[7][8]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to interact with various receptors and enzymes makes it ideal for modulating neurotransmission.

  • Alzheimer's Disease : Donepezil (Aricept®) is a leading treatment for Alzheimer's disease that functions as a reversible inhibitor of acetylcholinesterase (AChE).[9] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function.

  • ADHD and Narcolepsy : Methylphenidate (Ritalin®) is a psychostimulant containing a piperidine ring that is widely used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). It functions primarily as a dopamine and norepinephrine reuptake inhibitor.

  • Schizophrenia and Bipolar Disorder : Antipsychotics like Haloperidol and Risperidone incorporate a piperidine moiety and act primarily as dopamine D2 and serotonin 5-HT2A receptor antagonists.[10]

Analgesia

Some of the most potent analgesics known feature a piperidine core, primarily targeting the body's opioid system.

  • Opioid Analgesics : Fentanyl and its analogues are powerful synthetic opioids that are agonists of the µ-opioid receptor.[11] The piperidine ring is essential for their analgesic activity, mimicking the structure of endogenous opioid peptides.[11] Meperidine (Pethidine) is another widely used piperidine-based opioid analgesic.[8]

Oncology and Antiviral Research

The application of piperidine derivatives extends to cancer and infectious diseases.

  • Anticancer Agents : Numerous studies have demonstrated the cytotoxic effects of novel piperidine derivatives against various cancer cell lines, including lung, colon, and leukemia cells.[12][13] Their mechanisms often involve inducing apoptosis or inhibiting key kinases involved in cell proliferation.

  • Antiviral Activity : Certain piperidine derivatives have shown promise as antiviral agents, with research exploring their potential against influenza and other viruses.[8]

Quantitative Bioactivity Data

The potency of piperidine derivatives varies significantly based on their substitution patterns and biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Bioactivity of Piperidine Derivatives in CNS Research

Compound Target Bioactivity Type Value Disease/Application
Donepezil Acetylcholinesterase (AChE) IC₅₀ 5.7 nM Alzheimer's Disease
Risperidone Dopamine D₂ Receptor Kᵢ 3.13 nM Schizophrenia
Risperidone Serotonin 5-HT₂ₐ Receptor Kᵢ 0.16 nM Schizophrenia
Fentanyl µ-Opioid Receptor IC₅₀ 1.1 nM Analgesia
(-)-Anabasine α7-nAChR Kᵢ 0.39 µM CNS Research

| (+)-Anabasine | α4β2-nAChR | Kᵢ | 0.91 µM | CNS Research |

Data compiled from multiple sources. Values are indicative and can vary based on assay conditions.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

Compound Class Cell Line Bioactivity Type Value (µM) Cancer Type
TMP-substituted phenazine (B4125) COLO 320DM IC₅₀ 0.48 µg/ml Colon Cancer
TMP-substituted phenazine (B3962) Multiple Mean IC₅₀ 0.36 µg/ml Various Cancers
1-benzyl-piperidin-1-ium chloride A549 IC₅₀ 32.43 µM Lung Cancer
Piperidone Monocarbonyl Curcumin Analogue A549 IC₅₀ < 10 µM Lung Cancer

| Piperine | HCT-8 | IC₅₀ | 66.0 µM | Colon Cancer |

Data compiled from multiple sources, including[12][13][14]. TMP = Tetramethylpiperidine.

Key Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways targeted by piperidine derivatives is crucial for understanding their mechanism of action.

Acetylcholinesterase (AChE) Inhibition in the Synapse

Drugs like Donepezil enhance neurotransmission by preventing the degradation of acetylcholine (ACh). In a healthy cholinergic synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. Inhibitors block this hydrolysis, increasing the concentration and duration of ACh in the synaptic cleft.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Propagation Receptor->Signal Inhibitor Piperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

µ-Opioid Receptor (MOR) Signaling Cascade

Opioid analgesics like Fentanyl exert their effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding initiates a cascade that ultimately reduces neuronal excitability and inhibits the release of pain-mediating neurotransmitters.

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Couples G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (Voltage-gated) Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel (GIRK) K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Opioid Piperidine Agonist (e.g., Fentanyl) Opioid->MOR Binds & Activates G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux->Neurotransmitter

Caption: µ-Opioid Receptor (MOR) Downstream Signaling.

Methodologies for Synthesis and Biological Evaluation

The development of piperidine-based therapeutics relies on robust synthetic protocols and reliable bioassays.

General Drug Discovery Workflow

The pathway from initial concept to a potential drug candidate follows a structured, multi-stage process. New methodologies like multicomponent reactions and C-H activation are accelerating the synthesis of diverse heterocyclic libraries for screening.[15][16]

Drug_Discovery_Workflow node_design Target ID & Rational Design node_synthesis Synthesis of Piperidine Library node_design->node_synthesis node_screening High-Throughput Screening (HTS) node_synthesis->node_screening node_hit Hit Identification node_screening->node_hit node_lead_gen Hit-to-Lead (SAR Studies) node_hit->node_lead_gen Potency & Selectivity node_lead_opt Lead Optimization (ADMET) node_lead_gen->node_lead_opt Improve Properties node_preclinical Preclinical Studies (In Vivo Models) node_lead_opt->node_preclinical node_candidate Drug Candidate node_preclinical->node_candidate

Caption: General Workflow for Piperidine Drug Discovery.

Experimental Protocols

One of the most common and direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[17][18]

  • Materials : Pyridine substrate, catalyst (e.g., Rhodium(III) oxide, Palladium on carbon), solvent (e.g., 2,2,2-Trifluoroethanol), high-purity hydrogen gas, autoclave or high-pressure reactor.

  • Procedure :

    • The autoclave is charged with the pyridine substrate and the chosen solvent under an inert atmosphere.

    • The catalyst (e.g., 0.5 mol% Rh₂O₃) is carefully added.[17]

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • The reaction mixture is heated (e.g., 170-200°C) and stirred vigorously for a set period (e.g., 12-24 hours).[18]

    • After cooling and depressurization, the reaction mixture is filtered to remove the heterogeneous catalyst.

    • The solvent is removed under reduced pressure, and the resulting piperidine derivative is purified using standard techniques such as distillation or chromatography.

This colorimetric assay is widely used to screen for AChE inhibitors.[19]

  • Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Procedure :

    • Prepare a reaction mix containing assay buffer, DTNB, and the substrate (ATCh) in a 96-well plate.[20]

    • Add the test compound (potential piperidine inhibitor) at various concentrations to the wells. Include a "no inhibitor" control and a "no enzyme" control.

    • Initiate the reaction by adding a purified AChE solution to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.[20]

    • Measure the absorbance at 412 nm at multiple time points using a plate reader.

    • Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the "no inhibitor" control, and the IC₅₀ value is calculated from the resulting dose-response curve.

This test measures the pain response in animals and is used to evaluate the efficacy of analgesics.[11][21]

  • Principle : An animal's tail is exposed to a noxious heat stimulus (e.g., a focused light beam). The latency, or time it takes for the animal to flick its tail away from the heat, is measured as an index of its pain threshold. Analgesics increase this latency.

  • Procedure :

    • Acclimate the animal (typically a mouse or rat) to the testing apparatus, which includes a restraining tube.[22]

    • Administer the piperidine test compound or a control vehicle (e.g., saline) via the desired route (e.g., oral, intraperitoneal).

    • At a predetermined time after administration (e.g., 30-60 minutes), place the animal in the restrainer.

    • Position the animal's tail over the heat source and start a timer simultaneously.[23]

    • The timer is automatically stopped when the animal flicks its tail. Record the latency.

    • A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.[23]

    • Compare the mean latency of the test group to the control group to determine the analgesic effect.

Conclusion and Future Directions

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the development of new medicines. Its enduring presence in a wide range of clinically successful drugs is a testament to its versatility and favorable drug-like properties. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. The application of computational chemistry and machine learning will further refine the rational design of piperidine-based ligands with enhanced potency and selectivity for their biological targets. As our understanding of complex diseases deepens, the piperidine nucleus will undoubtedly remain a critical and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Structural Analogs of 4-Amino-1-benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with strategically positioned amino, benzyl, and carboxylic acid functional groups, provides a unique three-dimensional architecture for interacting with various biological targets. This technical guide explores the synthesis, structure-activity relationships (SAR), and pharmacological potential of structural analogs of this core molecule. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel therapeutics.

The core structure of this compound presents multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can influence receptor affinity, selectivity, and pharmacokinetic profiles, making this scaffold a promising starting point for the development of drugs targeting a range of conditions, including neurological disorders, pain, and infectious diseases.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the Strecker synthesis on a pre-formed N-benzylpiperidone, followed by hydrolysis of the resulting aminonitrile. Another versatile method is the Bucherer-Bergs reaction, which provides hydantoin intermediates that can be subsequently hydrolyzed to the desired amino acid.

Modifications to the core structure can be introduced at various stages of the synthesis. For instance, the N-benzyl group can be replaced by other substituents by using different primary amines in the initial steps. The amino and carboxylic acid moieties can be derivatized post-synthesis to yield amides, esters, and other functional groups, further expanding the chemical diversity of the analogs.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., N-benzyl-4-piperidone) reaction Key Reaction (e.g., Strecker Synthesis) start->reaction intermediate Intermediate (e.g., Aminonitrile) reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis core Core Scaffold (this compound) hydrolysis->core derivatization Derivatization (Amidation, Esterification, etc.) core->derivatization analogs Structural Analogs derivatization->analogs binding_assay In vitro Binding Assays (e.g., Opioid Receptor Binding) analogs->binding_assay functional_assay Functional Assays (e.g., GABA Uptake Inhibition) analogs->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

A generalized workflow for the synthesis and biological evaluation of analogs.

Structure-Activity Relationships (SAR)

Opioid Receptor Activity

The 4-anilinopiperidine scaffold, structurally related to our core molecule where the amino group is part of an aniline moiety, is a well-established pharmacophore for potent opioid analgesics like fentanyl. SAR studies on these compounds provide valuable clues for designing this compound analogs with opioid receptor activity.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Piperidine 4-position)R4 (Anilide N-acyl group)Ki (nM) for MOR
FentanylPhenethylHHPropanoyl1.23 - 1.4
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHHPropanoyl~1.1
Sufentanil2-(2-thienyl)ethylHMethoxymethylPropanoyl0.138
RemifentanilMethyl propanoate-ethylHHPropanoyl~1.1

Data compiled from publicly available literature.

These data suggest that modifications at the piperidine nitrogen (R1) and the 4-position substituent (R3 and R4) significantly impact MOR binding affinity. For this compound analogs, this implies that variations of the N-benzyl group and derivatization of the 4-amino and 4-carboxylic acid groups are critical for modulating opioid receptor activity.

GABA Uptake Inhibition

The core structure of this compound shares features with known GABA uptake inhibitors like nipecotic acid and guvacine. This suggests its potential as a scaffold for developing novel central nervous system (CNS) agents.

Table 2: Inhibitory Potency of GABA Uptake Inhibitors

CompoundTransporter SubtypeSpeciesIC50 (µM)
GuvacineGAT-1Rat39
GuvacineGAT-2Rat58
GuvacineGAT-3Rat378
(R)-Nipecotic acid---

The SAR for GABA uptake inhibitors often revolves around the presentation of the carboxylic acid and the nature of the lipophilic side chain attached to the piperidine nitrogen. For analogs of this compound, this suggests that the stereochemistry at the 4-position and modifications of the N-benzyl group will be key determinants of potency and selectivity for different GABA transporter (GAT) subtypes.

Cholinesterase Inhibition

Derivatives of N-benzylpiperidine have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).

Table 3: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

CompoundTargetIC50 (µM)
DonepezilAChE-
Lead Compound 5AChE0.03 ± 0.07
Analog 28AChE0.41 ± 1.25
Analog 20AChE5.94 ± 1.08

Data extracted from a study on N-benzylpiperidine carboxamide derivatives.[1]

These findings indicate that the N-benzylpiperidine moiety is a valid starting point for designing cholinesterase inhibitors. The nature of the substituent attached to the piperidine ring plays a crucial role in determining the inhibitory potency.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard procedure for determining the binding affinity of test compounds to opioid receptors.

G prep Receptor Membrane Preparation incubation Incubation with Radioligand ([3H]-DAMGO) and Test Compound prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis G cell_prep Preparation of Cells Expressing GAT Subtype or Synaptosomes pre_incubation Pre-incubation with Test Compound cell_prep->pre_incubation uptake_initiation Initiation of Uptake with [3H]-GABA pre_incubation->uptake_initiation termination Termination of Uptake and Washing uptake_initiation->termination lysis_counting Cell Lysis and Scintillation Counting termination->lysis_counting analysis Data Analysis (IC50 Determination) lysis_counting->analysis

References

The Biological Versatility of 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities associated with the synthetic compound 4-Amino-1-benzylpiperidine-4-carboxylic acid and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its antimicrobial and neuroprotective potential, offering insights into its mechanism of action, and presenting detailed experimental methodologies.

Core Compound and Derivatives

This compound is a piperidine derivative recognized as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzyl group at the 1-position and an amino and a carboxylic acid group at the 4-position, provides a unique platform for chemical modifications to explore a range of biological targets.

Antimicrobial Activity

Derivatives of the 4-aminopiperidine scaffold have demonstrated notable antimicrobial properties. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, with certain analogues exhibiting significant potency.

Quantitative Data: Antimicrobial Activity
Compound IDModificationTest OrganismMIC (µg/mL)
Derivative A N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.1 - 4
Aspergillus spp.1 - 8
Derivative B 1-benzyl-N-dodecylpiperidin-4-amineCandida spp.1 - 4
Aspergillus spp.1 - 8

Note: This data is representative of related 4-aminopiperidine derivatives and not of this compound itself.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of piperidine derivatives against bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate.
  • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • The suspension is then diluted to the final desired concentration of colony-forming units (CFU)/mL.

2. Compound Preparation:

  • The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared microbial suspension.
  • Positive (microbes in broth without compound) and negative (broth only) controls are included.
  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential: Inhibition of AChE and BACE1

Derivatives of N-benzylpiperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data: AChE and BACE1 Inhibition

Specific IC50 values for this compound are not available in the reviewed literature. However, studies on N-benzylpiperidine derivatives have demonstrated inhibitory activity against these enzymes. The following table presents representative data for such compounds.

Compound IDModificationTarget EnzymeIC50 (µM)
Derivative C N-benzylpiperidine with hydroxamic acid moietyHDAC0.17
AChE6.89
Derivative D N-benzylpiperidine with hydroxamic acid moietyHDAC0.45
AChE3.22

Note: This data is representative of N-benzylpiperidine derivatives and not of this compound itself.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing AChE inhibitory activity.

1. Reagent Preparation:

  • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.
  • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent.
  • Prepare a solution of purified AChE enzyme.
  • Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

2. Assay Procedure:

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
  • Initiate the reaction by adding the ATCI substrate solution.
  • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.

3. Data Analysis:

  • The rate of reaction is determined from the change in absorbance over time.
  • The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: BACE1 (FRET) Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is commonly used to measure BACE1 activity.

1. Reagent Preparation:

  • Prepare a solution of a specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher.
  • Prepare a solution of recombinant human BACE1 enzyme.
  • Prepare an assay buffer (e.g., sodium acetate buffer, pH 4.5).

2. Assay Procedure:

  • In a black 96-well plate, add the assay buffer and the test compound at various concentrations.
  • Add the BACE1 enzyme solution and incubate for a short period.
  • Initiate the reaction by adding the FRET substrate solution.
  • Incubate the plate at a controlled temperature (e.g., 37°C) in the dark.
  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence.
  • The percentage of inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential as a GABA Analogue

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with GABA receptors. While direct binding studies for this specific compound are lacking, research on other cyclic amino acid analogues has shown modulation of GABAergic systems. For instance, a benzylthioether derivative of a related GABA analogue acted as a GABA-A receptor antagonist with an IC50 of 42 µM.[1][2] Further investigation is warranted to determine the affinity and functional activity of this compound at GABA receptor subtypes.

Synthesis and Workflow Diagrams

To aid in the conceptualization of the research process, the following diagrams illustrate a general synthesis route and a typical biological evaluation workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., 1-benzyl-4-piperidone) Step1 Strecker Synthesis (or similar amination/cyanation) Start->Step1 Reagents Intermediate Aminonitrile Intermediate Step1->Intermediate Step2 Hydrolysis of Nitrile Intermediate->Step2 Acid/Base Product 4-Amino-1-benzylpiperidine- 4-carboxylic acid Step2->Product Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Screening cluster_neuroprotective Neuroprotective Screening cluster_gaba GABAergic Activity Compound 4-Amino-1-benzylpiperidine- 4-carboxylic acid & Derivatives MIC_Assay MIC Determination Compound->MIC_Assay AChE_Assay AChE Inhibition Assay Compound->AChE_Assay Binding_Assay GABA Receptor Binding Assay Compound->Binding_Assay MBC_Assay MBC Determination (optional) MIC_Assay->MBC_Assay BACE1_Assay BACE1 Inhibition Assay Functional_Assay Functional Assay (e.g., Electrophysiology) Binding_Assay->Functional_Assay

References

An In-Depth Technical Guide on the Mechanism of Action of 4-Aminopiperidine-Based Mu-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-Amino-1-benzylpiperidine-4-carboxylic acid" is primarily recognized as a scaffold or building block in synthetic chemistry and lacks a well-documented, specific mechanism of action in publicly available scientific literature. Therefore, this guide focuses on the extensively studied class of compounds that share its core 4-aminopiperidine structure: the 4-anilinopiperidine analgesics , exemplified by fentanyl and its analogs. These compounds are potent agonists of the mu-opioid receptor (MOR), and their mechanism of action is well-characterized.

Executive Summary

4-Anilinopiperidine derivatives, most notably fentanyl, represent a major class of synthetic opioids that exert their powerful analgesic effects primarily through agonism at the mu-opioid receptor (MOR). The MOR is a class A G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to cellular hyperpolarization and a reduction in neuronal excitability. This action, particularly within the central and peripheral nervous systems, underlies both the therapeutic analgesic properties and the significant adverse effects associated with these compounds, such as respiratory depression and dependence. This document provides a detailed overview of the molecular mechanisms, key signaling pathways, quantitative pharmacological data, and standard experimental protocols used to characterize these potent analgesics.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The principal mechanism of action for 4-anilinopiperidine compounds like fentanyl is their function as agonists at the mu-opioid receptor. MORs are inhibitory GPCRs coupled to Gi/o proteins. The activation sequence and its downstream consequences are as follows:

  • Receptor Binding and G-Protein Activation: The agonist binds to the extracellular domain of the 7-transmembrane MOR. This induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit.

  • Dissociation and Downstream Signaling: The activated Gαi/o-GTP complex dissociates from the Gβγ dimer. Both entities then modulate distinct downstream effectors:

    • Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Gβγ Dimer: Modulates ion channel activity by:

      • Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.

      • Inhibiting voltage-gated calcium channels (VGCCs), which reduces calcium influx.

  • Neuronal Inhibition: The combined effect of reduced cAMP, potassium efflux, and decreased calcium influx leads to hyperpolarization of the neuron. This makes the neuron less excitable and inhibits the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals, ultimately blocking pain signal transmission.

The Role of β-Arrestin Signaling

In addition to the classical G-protein signaling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). This pathway is crucial for:

  • Receptor Desensitization: β-arrestin recruitment facilitates receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), leading to the uncoupling of the receptor from G-proteins and subsequent internalization. This is a key mechanism of tolerance development.

  • Adverse Effects: The β-arrestin pathway is increasingly implicated in mediating some of the major adverse effects of opioids, including respiratory depression and constipation.

The concept of "biased agonism" has emerged, where ligands may preferentially activate either the G-protein pathway (desired for analgesia) or the β-arrestin pathway. The development of G-protein-biased MOR agonists is a major goal in modern opioid research to create safer analgesics.

Quantitative Pharmacological Data

The potency and efficacy of 4-anilinopiperidine derivatives are determined through various in vitro assays. The data are typically presented as binding affinity (Ki), and functional potency (EC50) or efficacy (Emax).

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) (cAMP Assay)Analgesic Potency (ED50, mg/kg, rat)
Morphine ~1-10~20-100~1.0
Fentanyl ~0.1-1.0~0.5-5.0~0.011
Sufentanil ~0.05-0.5~0.1-1.0~0.0007
Carfentanil ~0.01-0.1~0.05-0.5~0.0003
Alfentanil ~1-10~5-50~0.03
Remifentanil ~1-5~10-100Not directly comparable (ultra-short acting)

Note: These values are approximate and can vary significantly based on the specific assay conditions, cell type, and radioligand used. The data are compiled from multiple sources for comparative purposes.

Detailed Experimental Protocols

The characterization of a novel 4-anilinopiperidine-based MOR agonist involves a standard cascade of in vitro assays to determine its binding affinity, functional activity, and signaling bias.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO, a selective MOR agonist) for binding to the receptor.

Methodology:

  • Receptor Source: Cell membranes are prepared from a stable cell line recombinantly expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and the membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, serially diluted concentrations of the test compound, and the membrane suspension.

  • Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the Gi-coupled mu-opioid receptor.

Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. For Gi-coupled receptors, cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the MOR are cultured to an appropriate density.

  • Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Setup: Cells are then incubated with:

    • Forskolin (to stimulate cAMP production).

    • Varying concentrations of the test agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • A dose-response curve is generated by plotting the assay signal (inversely proportional to cAMP levels) against the log concentration of the agonist.

    • Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Functional Assay: [³⁵S]GTPγS Binding Assay

Objective: To directly measure G-protein activation following receptor agonism.

Principle: This is a functional assay that measures one of the earliest events in GPCR activation. In the presence of an agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct measure of G-protein activation.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the MOR are used.

  • Assay Setup: Membranes are incubated in an assay buffer containing:

    • GDP (to ensure G-proteins are in their inactive state).

    • [³⁵S]GTPγS.

    • Varying concentrations of the test agonist.

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is plotted, and the EC50 and Emax values for G-protein activation are determined.

Mandatory Visualizations

Signaling Pathway Diagram

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion Influx Blocked Agonist Fentanyl (Agonist) Agonist->MOR Binds G_alpha Gα-GTP G_Protein->G_alpha GDP→GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Desensitization Receptor Desensitization & Internalization beta_Arrestin->Desensitization

Caption: Canonical G-protein and β-arrestin signaling pathways activated by a mu-opioid receptor agonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis & Profiling start Novel 4-Anilinopiperidine Compound Synthesis binding_assay Radioligand Binding Assay ([³H]-DAMGO vs. Compound) start->binding_assay cAMP_assay cAMP Functional Assay (Forskolin-stimulated) start->cAMP_assay gtp_assay [³⁵S]GTPγS Binding Assay start->gtp_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ec50 Calculate EC50/Emax (G-Protein Potency/Efficacy) cAMP_assay->calc_ec50 gtp_assay->calc_ec50 calc_bias Determine Bias Factor (G-protein vs. β-Arrestin) arrestin_assay->calc_bias end_node Pharmacological Profile Established calc_ki->end_node calc_ec50->calc_bias calc_bias->end_node

Caption: Standard experimental workflow for the in vitro pharmacological profiling of a novel MOR agonist.

The Benzylpiperidine Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzylpiperidine moiety is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutically significant compounds. Its unique combination of a flexible piperidine ring and an aromatic benzyl group allows for diverse interactions with biological targets, making it a cornerstone in modern drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic applications of benzylpiperidine compounds, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.

Therapeutic Applications and Mechanisms of Action

Benzylpiperidine derivatives have demonstrated efficacy in a range of therapeutic areas, primarily targeting the central nervous system (CNS) and exhibiting potential as anticancer agents.

Neurodegenerative Disorders: Combating Alzheimer's Disease

A significant focus of benzylpiperidine research has been the development of agents for Alzheimer's disease (AD). The multifaceted nature of AD necessitates multi-target approaches, a strategy for which the benzylpiperidine scaffold is well-suited.[1]

Cholinesterase Inhibition: A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2] Reduced acetylcholine levels are a hallmark of AD, leading to cognitive decline.[3] Benzylpiperidine derivatives, such as the approved drug Donepezil, are potent cholinesterase inhibitors.[2] These compounds often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]

Dual-Target Inhibition: More advanced benzylpiperidine-based compounds are being designed as dual inhibitors, targeting both cholinesterases and other pathological factors in AD. For instance, derivatives have been synthesized to also inhibit histone deacetylase (HDAC), an enzyme implicated in the epigenetic dysregulation observed in AD.[4] Others show potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of senile plaques.[5]

Cancer Therapy

Emerging research highlights the potential of benzylpiperidine compounds as anticancer agents. Certain curcumin-related compounds incorporating a benzylpiperidone moiety have shown potent inhibitory effects on the growth of various cancer cell lines, including prostate, pancreatic, colon, and lung cancer.[6] The mechanism of action for some of these compounds involves the induction of apoptosis and the downregulation of key signaling pathways.

Akt/Erk Signaling Pathway: The PI3K/Akt and Ras/Raf/MEK/Erk signaling pathways are crucial for cancer cell proliferation, survival, and metastasis.[7] Several benzylpiperidine derivatives have been shown to modulate these pathways, for example, by decreasing the phosphorylation of Akt and Erk1/2, thereby inhibiting tumor growth.[6]

Other Therapeutic Areas

The versatility of the benzylpiperidine scaffold extends to other potential applications:

  • Monoamine Releasing Agents and Reuptake Inhibitors: Certain benzylpiperidine derivatives act as monoamine releasing agents with selectivity for dopamine and norepinephrine, suggesting potential applications in conditions requiring modulation of these neurotransmitter systems.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine-based compounds have been identified as reversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9] MAGL inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[1][10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative benzylpiperidine derivatives against various biological targets.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

CompoundTargetIC50 (µM)Source
d5HDAC0.17[4]
AChE6.89[4]
d10HDAC0.45[4]
AChE3.22[4]
15beeAChE0.39 ± 0.11[2]
15jeqBChE0.16 ± 0.04[2]
28Acetylcholinesterase0.41 ± 1.25[11]
20Acetylcholinesterase5.94 ± 1.08[11]

Table 2: Anticancer Activity of Benzylpiperidone-Containing Compounds

CompoundCell LineIC50 (µM)Source
P2PC-3, BxPC-3, HT-29, H1299< 2[6]
P4PC-3, BxPC-3, HT-29, H1299< 2[6]
P7PC-3, BxPC-3, HT-29, H1299< 2[6]
PFBr2PC-3, BxPC-3, HT-29, H1299< 2[6]
PFBr3PC-3, BxPC-3, HT-29, H1299< 2[6]
PFBr4PC-3, BxPC-3, HT-29, H1299< 2[6]

Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives

CompoundTargetIC50 (nM)Source
7MAGL133.9[8][9]
10cMAGL124.6[8][9]
10dMAGL107.2[8][9]
10eMAGL109.4[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzylpiperidine compounds.

Synthesis of N-Benzylpiperidine Derivatives

A common method for the synthesis of N-benzylpiperidine derivatives is through reductive amination.[12]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Benzaldehyde (1.0-1.2 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the piperidine derivative and benzaldehyde in a suitable solvent (DCM or DCE).

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the rate of formation of a yellow-colored product.[13][14]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • Acetylcholinesterase (AChE) solution

  • Test compounds (inhibitors)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add ATCI to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cells in culture

  • Test compounds

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.[17]

Materials:

  • Aβ peptide (e.g., Aβ1-42)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (inhibitors)

  • Non-binding black 96-well plate

  • Fluorescence microplate reader (Ex/Em = ~440/484 nm)

Procedure:

  • Prepare a solution of Aβ peptide in an appropriate buffer.

  • In a non-binding black 96-well plate, add the Aβ solution, ThT solution, and different concentrations of the test compound.

  • Incubate the plate at 37°C, with intermittent shaking.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of Aβ fibrils.

  • Analyze the kinetic data to determine the effect of the test compounds on the rate and extent of Aβ aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of benzylpiperidine compounds.

Cholinergic_Signaling_in_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle VAChT VAChT ACh_vesicle->VAChT ACh_release ACh Release VAChT->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Receptor Cholinergic Receptor ACh_synapse->Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Signal Signal Transduction Receptor->Signal Benzylpiperidine Benzylpiperidine Inhibitor Benzylpiperidine->AChE Inhibition

Cholinergic Signaling Pathway and Inhibition by Benzylpiperidine Compounds.

Akt_Erk_Signaling_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Transcription Benzylpiperidone Benzylpiperidone Compound Benzylpiperidone->Akt Inhibition Benzylpiperidone->Erk Inhibition

Inhibition of Akt/Erk Signaling in Cancer by Benzylpiperidone Compounds.

MAGL_Inhibition_Pathway cluster_endocannabinoid Endocannabinoid Metabolism cluster_signaling Downstream Signaling Two_AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Two_AG->MAGL CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Therapeutic_Effects Therapeutic Effects (Analgesia, Neuroprotection) CB_Receptors->Therapeutic_Effects Benzylpiperidine_MAGL Benzylpiperidine MAGL Inhibitor Benzylpiperidine_MAGL->MAGL Inhibition

Mechanism of Action of Benzylpiperidine-based MAGL Inhibitors.

Experimental_Workflow_AChE_Inhibition start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubation (10 min @ 25°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Experimental Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

The benzylpiperidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its adaptability allows for the development of compounds with diverse mechanisms of action, from single-target enzyme inhibitors to multi-target ligands designed to tackle complex diseases like Alzheimer's. The ongoing research into benzylpiperidine derivatives promises to yield new and improved treatments for a range of debilitating conditions, underscoring the enduring importance of this chemical core in medicinal chemistry.

References

An In-depth Technical Guide to 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Versatile Chemical Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 4-Amino-1-benzylpiperidine-4-carboxylic acid, detailing its synthesis, chemical properties, and pivotal role as a scaffold in the development of therapeutic agents. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.

Introduction: A Scaffold of Therapeutic Potential

This compound is a unique heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its structure is distinguished by a piperidine ring substituted at the 1-position with a benzyl group, and critically, features both an amino group and a carboxylic acid group at the 4-position.[1] This dual functionality on a conformationally restricted ring makes it an exceptionally versatile building block for the synthesis of complex organic molecules and novel therapeutic agents.[1][2]

The strategic placement of reactive handles—the nucleophilic amino group and the carboxylic acid—allows for a wide array of chemical modifications, enabling the exploration of vast chemical space. The benzyl group provides a site for further substitution or deprotection to reveal a secondary amine. This inherent structural versatility has established this compound as a key intermediate in the synthesis of compounds targeting a range of biological systems, from opioid receptors to enzymes implicated in neurodegenerative diseases.[1][2][3][4]

Physicochemical and Structural Properties

The compound is typically handled as its hydrochloride salt to enhance stability and solubility.[1] Its core properties are summarized below for easy reference.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
IUPAC Name This compoundThis compound hydrochloride[1]
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 234.30 g/mol 270.76 g/mol [1]
CAS Number 39143-25-461087-51-2[1]
Structure A piperidine ring with a benzyl group at N1, and an amino and carboxylic acid group at C4.The hydrochloride salt of the free base.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of a hydantoin precursor, which is itself derived from 1-benzyl-4-piperidone.

General Synthesis Workflow

The synthetic pathway often begins with the construction of a spirohydantoin intermediate from 1-benzyl-4-piperidone, followed by hydrolysis to yield the desired α,α-disubstituted amino acid.

G A 1-Benzyl-4-piperidone B 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spirohydantoin Intermediate) A->B  Bucherer-Bergs Reaction (e.g., (NH4)2CO3, KCN) C This compound B->C  Alkaline Hydrolysis (e.g., NaOH or KOH, heat)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from a Spiro-dione Intermediate

This protocol is adapted from a general procedure for the synthesis of the target compound.[5]

Objective: To synthesize this compound via hydrolysis.

Materials:

  • 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (614 g)

  • Sodium hydroxide (2.4 kg)

  • Deionized water (10 L)

  • Concentrated hydrochloric acid (approx. 5 L)

Procedure:

  • In a 20 L reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.

  • Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.

  • Heat the suspension to 80°C. Once the temperature is stable, gradually increase it in 10°C increments.

  • Upon reaching 105°C, vigorous foaming of the reaction mixture will begin. Maintain the reaction at 108°C with continuous stirring overnight.

  • After the reaction is complete, cool the mixture to 10°C.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 7-8. Crucially, maintain the temperature below 23°C during this addition.

  • A solid will precipitate from the solution. Collect the precipitate by filtration.

  • Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product, this compound (yield reported as 469.7 g).[5]

ParameterValue
Starting Material 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Key Reagents Sodium hydroxide, Hydrochloric acid
Reaction Temperature 108°C (Hydrolysis)
pH Adjustment 7-8
Reported Yield ~76% (based on provided masses)

Applications as a Chemical Building Block

The true value of this compound lies in its application as a versatile scaffold for synthesizing biologically active molecules. Its functional groups provide anchor points for building complexity.

Synthesis of Opioid Analgesics

This building block is a cornerstone in the synthesis of potent fentanyl-class opioid analgesics, such as remifentanil and carfentanil.[4][6] The Ugi four-component reaction provides an efficient, one-pot method to rapidly assemble the core structure of these opioids.[3][4]

G cluster_reactants Ugi Four-Component Reaction A Substituted 4-Piperidone E One-Pot Reaction (Methanol, 55°C) A->E B Aniline B->E C Propionic Acid C->E D Isocyanide D->E F Bis-amide Ugi Product (Carfentanil/Remifentanil Precursor) E->F Forms α-acylamino amide G Further Modification (e.g., Hydrolysis, Alkylation) F->G H Final Opioid Analogue (e.g., Carfentanil, Remifentanil) G->H

Caption: Ugi reaction for the synthesis of opioid precursors.

Experimental Protocol: Ugi Synthesis of a Carfentanil Amide Analogue [3]

Objective: To synthesize N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamide.

Materials:

  • Aniline (0.44 mmol)

  • Isocyanide (e.g., cycloheptyl isocyanide, 0.44 mmol)

  • Substituted 4-piperidone (e.g., 1-phenylethyl-4-piperidone, 0.44 mmol)

  • Propionic acid (0.44 mmol)

  • Methanol (2.2 mL)

Procedure:

  • To a solution of aniline in methanol, add the isocyanide, the substituted 4-piperidone, and propionic acid.

  • Stir the reaction mixture at 55°C for 18 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude mixture by silica gel flash chromatography (using a gradient of 0–15% MeOH in DCM) to isolate the desired carfentanil amide.

Development of Enzyme Inhibitors and CNS-Active Agents

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets like enzymes and receptors. Derivatives of this compound have been investigated as potential treatments for neurological disorders.[1]

  • Alzheimer's Disease: The scaffold is used to design inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes in the pathology of Alzheimer's disease.[1]

  • Dual Reuptake Inhibitors: By modifying the core structure, researchers have designed dual serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[7]

  • Glutaminyl Cyclase (QC) Inhibitors: The piperidine-4-carboxamide moiety, directly derivable from the parent acid, has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, another target in Alzheimer's research.[8]

G cluster_mods Chemical Modifications cluster_targets Biological Targets Core 4-Amino-1-benzyl- piperidine-4-carboxylic Acid Scaffold AmineMod Amine Derivatization (Amidation, Alkylation) Core->AmineMod AcidMod Carboxylic Acid Derivatization (Esterification, Amidation) Core->AcidMod BenzylMod N-Benzyl Group Modification/Removal Core->BenzylMod Opioid Opioid Receptors (μ, δ) AmineMod->Opioid Leads to Fentanyl analogues Enzyme Enzymes (AChE, BACE1, QC) AcidMod->Enzyme Leads to QC inhibitors Transporter Transporters (SERT, NET) BenzylMod->Transporter Leads to SNRIs

Caption: Drug development pathways from the core scaffold.

Antimicrobial and Antifungal Applications

Derivatives of the benzylpiperidine scaffold have also demonstrated promising antimicrobial and antifungal properties.

Application AreaTarget OrganismsReported ActivityReference
Antimicrobial Gram-positive and Gram-negative bacteriaMIC values as low as 6 µg/mL for certain derivatives.[1]
Antifungal Candida spp., Aspergillus spp.Identified as promising candidates with significant growth-inhibiting activity.[9]

Conclusion

This compound stands out as a preeminent building block in modern drug discovery and organic synthesis. Its unique trifunctional nature—a constrained piperidine ring bearing a primary amine, a carboxylic acid, and a modifiable benzyl group—provides an ideal platform for generating molecular diversity. From the efficient, multicomponent synthesis of potent opioid analgesics to the rational design of enzyme inhibitors for neurodegenerative diseases, this scaffold has proven its utility across multiple therapeutic areas. The detailed protocols and structured data presented in this guide underscore its significance and aim to empower researchers in leveraging its full potential for the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Advanced Catalytic Methods for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its inherent three-dimensionality allows for the precise spatial arrangement of substituents, making it a privileged structure in medicinal chemistry. The development of efficient and selective methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern organic chemistry and drug discovery. This document provides an overview of selected advanced catalytic methods for piperidine synthesis, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanistic pathways and workflows.

Biocatalytic C-H Oxidation Combined with Radical Cross-Coupling

This innovative, two-stage strategy provides a modular and streamlined approach to the synthesis of complex, three-dimensional piperidine derivatives. The method combines the exquisite selectivity of enzymatic C-H hydroxylation with the efficiency of radical cross-coupling, enabling the late-stage functionalization of simple piperidine feedstocks.[1][2][3] This approach significantly reduces the number of synthetic steps compared to traditional methods.[1]

Data Presentation
EntryPiperidine SubstrateEnzymeProductYield (%)Reference
1N-Boc-pipecolic acidtrans-4-Proline Hydroxylase (trans-P4H)N-Boc-(2S,4R)-4-hydroxypipecolic acid>95[2]
2N-Boc-nipecotic acidEctoine 5-hydroxylase (SaEctD)N-Boc-(R)-5-hydroxynipecotic acid>95[2]
3N-Boc-isonipecotic acidEngineered Proline-4-hydroxylase (P4H810)N-Boc-4-hydroxyisonipecotic acid>95[2]

Further cross-coupling reactions of the hydroxylated intermediates with various aryl iodides proceed in good to excellent yields.

Experimental Workflow

sub Simple Piperidine (e.g., N-Boc-pipecolic acid) enz Biocatalytic C-H Oxidation (e.g., P4H enzyme) sub->enz int Hydroxylated Piperidine Intermediate enz->int rad Ni-Electrocatalytic Decarboxylative Cross-Coupling int->rad prod Complex Functionalized Piperidine rad->prod

Caption: Workflow for the two-stage synthesis of complex piperidines.

Experimental Protocol: General Procedure for Biocatalytic Hydroxylation
  • To a stirred solution of the N-Boc-piperidine carboxylic acid (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added the appropriate hydroxylase enzyme (e.g., trans-P4H, loading to be optimized).

  • Co-factors such as FeSO4·7H2O (0.1 equiv), L-ascorbic acid (1.0 equiv), and α-ketoglutarate (2.0 equiv) are added.

  • The reaction mixture is stirred at room temperature and the reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The mixture is centrifuged to precipitate the enzyme, and the supernatant is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired hydroxylated piperidine.

Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridines and their activated derivatives, such as pyridinium salts, represents a direct and atom-economical approach to enantioenriched piperidines.[4] Iridium and rhodium catalysts bearing chiral ligands have proven to be particularly effective for this transformation.[5][6]

Data Presentation
EntrySubstrateCatalystChiral LigandYield (%)ee (%)Reference
1N-Benzyl-3-methylpyridinium bromide[RhCp*Cl2]2/KIChiral Primary Amine8596[5]
2N-Benzyl-5-methoxycarbonyl-2-methylpyridinium bromide[Ir(cod)Cl]2(S,S)-f-spiroPhos9594[6]
3N-Benzyl-5-hydroxypicolinate pyridinium salt[Ir(cod)Cl]2(R)-SynPhos9697[6]

Catalytic Cycle

cat [Ir(L)]+ int1 [Ir(L)(H)2(Substrate)]+ cat->int1 Substrate Coordination sub Pyridinium Salt h2 H2 h2->int1 int2 Hydride Insertion int1->int2 Stepwise Hydrogenation prod Piperidine int2->prod Reductive Elimination h_plus H+ int2->h_plus prod->cat Product Release

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
  • In a glovebox, a mixture of the pyridinium salt (0.1 mmol, 1.0 equiv), [Ir(cod)Cl]2 (0.5 mol%), and the chiral ligand (e.g., (R)-SynPhos, 1.1 mol%) in a degassed solvent (e.g., CH2Cl2, 1 mL) is placed in a vial.

  • The vial is sealed in an autoclave.

  • The autoclave is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 50 bar H2).

  • The reaction is stirred at a specified temperature (e.g., 30 °C) for the required time (e.g., 12 h).

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral piperidine.

Chemo-enzymatic Dearomatization of Activated Pyridines

This elegant method employs a biocatalytic cascade involving an amine oxidase and an ene-imine reductase (EneIRED) to synthesize stereoenriched piperidines.[7] The process proceeds via a dynamic kinetic resolution, allowing for high enantioselectivity.

Data Presentation
EntrySubstrateEneIREDProduct EnantiomerYield (%)ee (%)Reference
1N-Phenyl-3-methyl-1,2,3,4-tetrahydropyridineEneIRED-A(S)-N-Phenyl-3-methylpiperidine85>99[7]
2N-Phenyl-3-methyl-1,2,3,4-tetrahydropyridineEneIRED-B(R)-N-Phenyl-3-methylpiperidine92>99[7]
3Precursor to NiraparibEneIRED-A(S)-Piperidine intermediate88>99[7]

Biocatalytic Cascade

sub Tetrahydropyridine ox Amine Oxidase (e.g., 6-HDNO) sub->ox pyr Pyridinium Ion ox->pyr red1 EneIRED (Hydride Addition) pyr->red1 enamine Enamine red1->enamine iminium Iminium Ion enamine->iminium Equilibrium iminium->enamine red2 EneIRED (Stereoselective Reduction) iminium->red2 prod Chiral Piperidine red2->prod

Caption: Chemo-enzymatic cascade for piperidine synthesis.

Experimental Protocol: One-Pot Chemo-enzymatic Synthesis
  • To a solution of the pyridinium salt precursor in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added glucose and NADP+.

  • Glucose dehydrogenase is added for cofactor regeneration.

  • The appropriate amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) are added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the reaction mixture is basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Palladium-Catalyzed C(sp3)–H Arylation of Piperidines

Direct C-H functionalization is a powerful tool for the late-stage modification of piperidine rings. Palladium-catalyzed C(sp3)-H arylation, often guided by a directing group, allows for the regio- and stereoselective introduction of aryl moieties.[8]

Data Presentation
EntryPiperidine SubstrateAryl HalideYield (%)Diastereomeric RatioReference
1N-Boc-piperidine-3-carboxamide (with AQ directing group)4-Iodoanisole85>20:1 (cis)[8]
2N-Boc-piperidine-3-carboxamide (with AQ directing group)4-Iodotoluene91>20:1 (cis)[8]
3N-Boc-piperidine-3-carboxamide (with AQ directing group)1-Iodo-4-(trifluoromethyl)benzene78>20:1 (cis)[8]

(AQ = 8-aminoquinoline)

Reaction Scheme

sub Piperidine with Directing Group (DG) reagents Pd(OAc)2 (cat.) K2CO3 (base) Toluene, 110 °C aryl Ar-I prod Arylated Piperidine reagents->prod

Caption: Palladium-catalyzed C-H arylation of piperidines.

Experimental Protocol: C-H Arylation of N-Boc-piperidine-3-carboxamide
  • To an oven-dried vial is added the N-Boc-piperidine-3-carboxamide directing group conjugate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (10 mol%), and K2CO3 (2.0 equiv).

  • The vial is sealed with a cap and evacuated and backfilled with nitrogen (3 times).

  • Degassed toluene is added, and the reaction mixture is stirred at 110 °C for 24 hours.

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cis-arylated piperidine derivative.

References

Application Notes and Protocols: The Versatile Role of 4-Amino-1-benzylpiperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid scaffold of 4-Amino-1-benzylpiperidine-4-carboxylic acid has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique conformational constraints and the presence of key functional groups—a primary amine, a carboxylic acid, and a benzyl-protected tertiary amine—allow for diverse chemical modifications to modulate pharmacological activity and pharmacokinetic properties. This document provides a detailed overview of its applications in various therapeutic areas, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential in targeting a range of diseases, from neurodegenerative disorders to infectious diseases. Below are key application areas with summarized quantitative data for easy comparison.

Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) for Depression

The 4-benzylpiperidine carboxamide scaffold has been successfully employed to develop potent dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET), key targets in the treatment of depression and other mood disorders.

Compound IDTargetIC50 (µM)Reference
7j SERT0.042[1]
NET0.025[1]
8k SERT0.098[1]
NET0.045[1]
DAT0.95[1]
Venlafaxine SERT0.15[1]
NET2.48[1]
Dual μ-Opioid and σ1 Receptor (MOR/σ1R) Ligands for Pain Management

By modifying the core structure, researchers have developed dual-acting ligands that agonize the μ-opioid receptor (MOR) for pain relief while antagonizing the σ1 receptor (σ1R) to potentially mitigate opioid-related side effects such as tolerance and hyperalgesia.

Compound IDReceptorKᵢ (nM)ED₅₀ (mg/kg)Reference
52 MOR56.44.04 (Abdominal constriction)[2]
σ1R11.06.88 (Carrageenan-induced pain)[2]
13.98 (Formalin test)[2]
7.62 (CFA-induced chronic pain)[2]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The benzylpiperidine moiety is a key structural feature in several potent acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for Alzheimer's disease.

Compound IDTargetIC50 (µM)Reference
5 AChE0.03[3]
20 AChE5.94[3]
28 AChE0.41[3]
13e (E2020) AChE0.0057[4]
Antimicrobial Agents

Piperidine-4-carboxamide derivatives have shown promising activity against pathogenic bacteria, including the difficult-to-treat Mycobacterium abscessus, by targeting DNA gyrase.

Compound IDOrganismMIC (µg/mL)Reference
5l M. abscessus0.25 - 0.5[5]
5r M. abscessus0.25 - 0.5[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Synthesis of 4-Benzylpiperidine Carboxamide Derivatives (General Procedure)

This protocol outlines the general two-step synthesis for creating a library of 4-benzylpiperidine carboxamides.

Step 1: Amidation

  • To a solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding amide.

Step 2: N-Substitution (for derivatives with a linker)

  • To a solution of the amide from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate alkyl halide (e.g., a substituted benzyl bromide, 1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography.

Biological Evaluation Protocols

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer or DMSO instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of compounds to inhibit the reuptake of radiolabeled neurotransmitters in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • [³H]Serotonin or [³H]Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Plate HEK293-hSERT or HEK293-hNET cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Add 150 µL of KRH buffer containing various concentrations of the test compound to each well.

  • Add 50 µL of KRH buffer containing [³H]Serotonin or [³H]Norepinephrine to initiate the uptake.

  • Incubate the plate at 37°C for 10 minutes.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., citalopram for SERT, desipramine for NET).

  • Calculate the percentage of inhibition and determine the IC50 values.

This radioligand binding assay determines the affinity of test compounds for MOR and σ1R.

Materials:

  • Membrane preparations from cells expressing human MOR or σ1R

  • [³H]DAMGO (for MOR) or --INVALID-LINK---pentazocine (for σ1R)

  • Binding buffer (e.g., Tris-HCl)

  • Test compounds

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]DAMGO or --INVALID-LINK---pentazocine), and the test compound at various concentrations in the binding buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., naloxone for MOR, haloperidol for σ1R).

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki values using the Cheng-Prusoff equation.

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Mycobacterium abscessus)

  • Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)

  • Test compounds

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (medium without bacteria).

  • Incubate the plate at the appropriate temperature and for the required duration for the specific bacterium.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the applications of this compound derivatives.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Vesicle 5-HT & NE Synaptic_Cleft Synaptic Cleft Presynaptic:f1->Synaptic_Cleft Release SERT SERT NET NET Postsynaptic_Receptor Postsynaptic Receptors Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Synaptic_Cleft->SERT Reuptake of 5-HT Synaptic_Cleft->NET Reuptake of NE Synaptic_Cleft->Postsynaptic_Receptor Binding SNRI SNRI Drug SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Mechanism of action of a dual serotonin-norepinephrine reuptake inhibitor (SNRI).

Opioid_Signaling cluster_cell Neuron MOR μ-Opioid Receptor Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits Ca²⁺ influx K_Channel K⁺ Channel Gi->K_Channel Activates K⁺ efflux cAMP ↓ cAMP AC->cAMP Produces Analgesia Analgesia Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel->Analgesia Hyperpolarization Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50, Ki Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Synthesis Optimization Needed In_Vivo_Testing In Vivo Efficacy and Safety Studies Lead_Identification->In_Vivo_Testing Promising Activity End End: Candidate for Further Development In_Vivo_Testing->End

Caption: General experimental workflow for drug discovery using the target scaffold.

References

Application of Piperidine Derivatives in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2] In the realm of neurodegenerative diseases and acute neuronal injury, piperidine derivatives have emerged as a promising class of compounds for neuroprotection. Their therapeutic potential stems from diverse mechanisms of action, including but not limited to, the inhibition of key enzymes involved in neurotransmitter degradation, modulation of signaling pathways crucial for neuronal survival, and attenuation of excitotoxicity and oxidative stress. This document provides detailed application notes and protocols for the investigation of piperidine derivatives as neuroprotective agents, with a focus on experimental models of Alzheimer's disease and ischemic stroke.

Featured Piperidine Derivatives and Their Neuroprotective Effects

Several piperidine derivatives have demonstrated significant neuroprotective properties in preclinical studies. This section highlights the quantitative data for some of the most promising compounds.

In Vitro Neuroprotective Activity

The neuroprotective effects of various piperidine derivatives have been assessed in vitro using neuronal cell lines such as SH-SY5Y, a human neuroblastoma cell line commonly used to model neuronal function and degeneration. A key assay to determine neuroprotection is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Compound/DerivativeCell LineInsultConcentration(s)% Cell Viability/SurvivalReference
Fenazinel SH-SY5YL-Glutamic Acid10 µmol/LNot specified, used as positive control[3]
Compound A10 SH-SY5YL-Glutamic Acid0.1 µmol/LNot specified, better than Fenazinel[3]
1 µmol/LNot specified, better than Fenazinel[3]
10 µmol/L61.54%[3]
Compound 9c SH-SY5YGlutamic Acid1 µmol/L60.09%[4][5]
10 µmol/L57.41%[4][5]
Compound 9d SH-SY5YGlutamic Acid1 µmol/L56.53%[4][5]
10 µmol/L59.65%[4][5]
In Vivo Neuroprotective Activity

The efficacy of piperidine derivatives in protecting against neuronal damage in living organisms is often evaluated using animal models of neurological disorders. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used model for ischemic stroke.

Compound/DerivativeAnimal ModelDosage(s)Outcome MeasureResultReference
Compound A10 MCAO Rats1.0 mg/kg% Cerebral Infarction47.66%[3]
3.0 mg/kg39.82%[3]
5.0 mg/kg32.2%[3]
Fenazinel MCAO RatsNot specified% Cerebral InfarctionUsed as a positive control[6]
Compound 9d MCAO RatsNot specified% Cerebral InfarctionShowed a trend towards reducing infarct area[4]
Enzyme Inhibition Activity

A key mechanism of action for some neuroprotective piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. The Ellman's method is a common assay to determine the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeEnzymeIC50 ValueReference
Donepezil Acetylcholinesterase (AChE)0.6 ± 0.05 µM[7]
Compound 5d Acetylcholinesterase (AChE)13 ± 2.1 nM[7]
Compound d5 Acetylcholinesterase (AChE)6.89 µM[8]
Histone Deacetylase (HDAC)0.17 µM[8]
Compound d10 Acetylcholinesterase (AChE)3.22 µM[8]
Histone Deacetylase (HDAC)0.45 µM[8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are often mediated by the modulation of specific intracellular signaling pathways that regulate cell survival, inflammation, and apoptosis.

G PI3K/Akt/mTOR Signaling Pathway in Neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes mTORC1->CellSurvival Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation

Caption: PI3K/Akt/mTOR signaling cascade.[9][10][[“]][12][13][14][15][16][17]

G NGF/TrkA/Akt/GSK3β Signaling Pathway in Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Activation PI3K PI3K TrkA->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits NeuriteOutgrowth Neurite Outgrowth & Survival Akt->NeuriteOutgrowth GSK3b->Apoptosis Promotes GeneExpression Gene Expression (e.g., Bcl-2) CREB->GeneExpression Promotes GeneExpression->NeuriteOutgrowth

Caption: NGF/TrkA signaling in neuronal survival.[18][19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of piperidine derivatives in neuroprotective research. The following protocols provide a step-by-step guide for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay: MTT Assay

This protocol describes the use of the MTT assay to assess the neuroprotective effect of a piperidine derivative against glutamate-induced excitotoxicity in SH-SY5Y cells.

G Experimental Workflow: In Vitro Neuroprotection (MTT Assay) start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with piperidine derivative incubate1->pretreat induce_injury Induce neurotoxicity (e.g., L-Glutamic Acid) pretreat->induce_injury incubate2 Incubate for 24h induce_injury->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate % cell viability read_absorbance->analyze end End analyze->end G Experimental Workflow: In Vivo Neuroprotection (MCAO Model) start Start anesthetize Anesthetize rat start->anesthetize expose_cca Expose common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) anesthetize->expose_cca ligate_eca Ligate distal ECA expose_cca->ligate_eca insert_filament Insert filament into ICA via ECA to occlude middle cerebral artery (MCA) ligate_eca->insert_filament occlusion_period Maintain occlusion (e.g., 90-120 min) insert_filament->occlusion_period reperfusion Withdraw filament for reperfusion occlusion_period->reperfusion administer_drug Administer piperidine derivative (e.g., i.p. or i.v.) reperfusion->administer_drug recovery Allow for recovery (e.g., 24h) administer_drug->recovery assess_deficits Assess neurological deficits recovery->assess_deficits euthanize_harvest Euthanize and harvest brain assess_deficits->euthanize_harvest stain_infarct Stain brain slices with TTC euthanize_harvest->stain_infarct quantify_infarct Quantify infarct volume stain_infarct->quantify_infarct end End quantify_infarct->end G Experimental Workflow: AChE Inhibition Assay (Ellman's Method) start Start prepare_reagents Prepare buffer, AChE, DTNB, acetylthiocholine, and piperidine derivative solutions start->prepare_reagents add_to_plate Add buffer, DTNB, and AChE to 96-well plate prepare_reagents->add_to_plate add_inhibitor Add piperidine derivative at various concentrations add_to_plate->add_inhibitor preincubate Pre-incubate for 10 min add_inhibitor->preincubate initiate_reaction Initiate reaction by adding acetylthiocholine preincubate->initiate_reaction read_absorbance Measure absorbance at 412 nm kinetically initiate_reaction->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols: Preparation of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, a versatile building block in medicinal chemistry and organic synthesis.[1][2] This compound, with its characteristic piperidine scaffold and dual amino and carboxylic acid functionalities, is a key intermediate in the development of novel therapeutics, particularly in the area of neurological disorders.[1][3]

Chemical Identity
PropertyValue
IUPAC NameThis compound hydrochloride[3]
CAS Number61087-51-2 (hydrochloride salt), 39143-25-4 (free base)[3]
Molecular FormulaC₁₃H₁₉ClN₂O₂[3]
Molecular Weight270.76 g/mol [3]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are outlined below. The final hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.

Protocol 1: From 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This method involves the hydrolysis of a hydantoin precursor to yield the desired amino acid.

Materials:

  • 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a 20 L reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.

  • Addition of Starting Material: To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[4][5]

  • Heating: Heat the suspension to 80°C. Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may be observed.[4][5]

  • Reaction: Maintain the reaction temperature at 108°C with continuous stirring overnight.[4]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to 10°C.[4][5] Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8. It is crucial to control the temperature during this addition to not exceed 23°C.[4][5]

  • Precipitation and Filtration: A solid will precipitate from the solution. Collect the precipitate by filtration.[4][5]

  • Drying: Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield this compound.[4][5]

  • Formation of Hydrochloride Salt: To form the hydrochloride salt, the free base can be suspended in a suitable solvent and treated with an appropriate amount of hydrochloric acid, followed by isolation of the precipitated salt.

Quantitative Data:

ParameterValue
Final ProductThis compound
Yield85%[4]
Weight of Product469.7 g[4]
Protocol 2: Strecker Synthesis Approach

This alternative method involves the formation of an aminonitrile followed by hydrolysis.

Materials:

  • 1-benzylpiperidine

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water (1:1)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Cyanide Addition: In a reaction vessel, combine 1-benzylpiperidine, potassium cyanide, and ammonium chloride in a 1:1 mixture of ethanol and water.[3]

  • Reaction: Heat the mixture at 70°C for 8 hours to form the intermediate aminonitrile.[3]

  • Hydrolysis: Add 6 M HCl to the reaction mixture and reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid and form the hydrochloride salt directly.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography. High-performance liquid chromatography (HPLC) can be used to confirm purity, with a target of >95%.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_product Final Product Formation start Start: 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrolysis Hydrolysis with NaOH start->hydrolysis Add to NaOH solution neutralization Neutralization with HCl hydrolysis->neutralization Heat to 108°C overnight precipitation Precipitation of Free Base neutralization->precipitation Cool to 10°C, adjust pH to 7-8 filtration Filtration precipitation->filtration drying Drying under vacuum filtration->drying hcl_salt Formation of Hydrochloride Salt drying->hcl_salt Treat with HCl final_product This compound hydrochloride hcl_salt->final_product

Caption: Synthesis workflow from a hydantoin precursor.

Applications in Research and Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry.[1]

  • Neuroprotective Research: Compounds derived from this structure have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease.[3]

  • Organic Synthesis: It serves as a crucial building block for the synthesis of more complex molecules and pharmaceutical agents.[1] The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications.[1]

  • Peptide Chemistry: Protected versions of this amino acid analog can be incorporated into peptide chains, offering unique structural properties for the development of novel peptides.[2]

The diagram below illustrates the potential role of derivatives of this compound in a simplified Alzheimer's disease-related pathway.

Signaling_Pathway Potential Therapeutic Application in Alzheimer's Disease cluster_pathway Simplified Pathogenic Pathway cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Plaque Formation APP->Abeta BACE1 Cleavage Neuron Neuronal Dysfunction & Cognitive Decline Abeta->Neuron ACh Acetylcholine (ACh) ACh->Neuron Cholinergic Neurotransmission Compound This compound Derivative BACE1 BACE1 Compound->BACE1 Inhibition AChE AChE Compound->AChE Inhibition AChE->ACh Degradation

References

Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their versatile structure, which serves as a scaffold for various therapeutic agents. The protocols outlined below are based on established synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, offering robust pathways to the target molecules.

Introduction

This compound is a disubstituted α-amino acid analog. The presence of a primary amino group and a carboxylic acid on the same carbon atom, which is part of a piperidine ring, makes it a valuable building block for creating diverse chemical libraries. The 1-benzyl group provides a lipophilic character and can be a key interacting moiety in biological targets or serve as a protecting group that can be removed in later synthetic steps. Derivatives of this core structure, such as amides, have shown promise as cholinesterase inhibitors for potential application in Alzheimer's disease treatment.

Synthetic Pathways Overview

Two primary and classical methods for the synthesis of α-amino acids are particularly relevant for preparing the target compound from the readily available starting material, 1-benzyl-4-piperidone. These are the Strecker synthesis and the Bucherer-Bergs reaction followed by hydrolysis.

Synthetic_Pathways start 1-Benzyl-4-piperidone strecker Strecker Synthesis start->strecker KCN, NH4Cl, H2O/EtOH; then H3O+ bucherer Bucherer-Bergs Reaction start->bucherer KCN, (NH4)2CO3 target 4-Amino-1-benzylpiperidine- 4-carboxylic acid strecker->target spirohydantoin spirohydantoin bucherer->spirohydantoin Intermediate: 8-Benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione amide Carboxamide Derivatives target->amide Amide Coupling (e.g., EDC, HOBt, Amine) spirohydantoin->target Hydrolysis (e.g., NaOH)

Caption: Overview of synthetic routes to this compound and its derivatives.

Protocol 1: Strecker Synthesis of this compound

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired α-amino acid.[1][2]

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

Strecker_Step1 reactant 1-Benzyl-4-piperidone reagents + KCN + NH4Cl reactant->reagents product 4-Amino-1-benzylpiperidine- 4-carbonitrile reagents->product

Caption: Formation of the α-aminonitrile intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • Potassium cyanide (KCN) (Caution: Highly toxic!)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in a mixture of ethanol and water.

  • Add ammonium chloride (2.2 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve potassium cyanide (2.1 equivalents) in a minimal amount of cold deionized water.

  • Cool the piperidone solution to 0-5 °C in an ice bath.

  • Slowly add the potassium cyanide solution dropwise to the cooled piperidone solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

Strecker_Step2 reactant 4-Amino-1-benzylpiperidine- 4-carbonitrile reagents + conc. HCl (Heat) reactant->reagents product 4-Amino-1-benzylpiperidine- 4-carboxylic acid reagents->product

Caption: Hydrolysis of the aminonitrile to the amino acid.

Materials:

  • 4-Amino-1-benzylpiperidine-4-carbonitrile (from Step 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Isopropanol

Procedure:

  • Add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The nitrile will hydrolyze to a carboxylic acid, and the amino group will be protonated.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield this compound.

Reaction Step Starting Material Product Typical Yield
Strecker Step 11-Benzyl-4-piperidone4-Amino-1-benzylpiperidine-4-carbonitrile75-85%
Strecker Step 24-Amino-1-benzylpiperidine-4-carbonitrileThis compound60-70%

Protocol 2: Bucherer-Bergs Synthesis and Hydrolysis

This method proceeds through a spirohydantoin intermediate, which is then hydrolyzed to the target amino acid.[3][4][5] This pathway is often high-yielding and provides a crystalline intermediate that is easier to purify.

Step 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spirohydantoin)

Bucherer_Bergs_Step1 reactant 1-Benzyl-4-piperidone reagents + KCN + (NH4)2CO3 reactant->reagents product 8-Benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione reagents->product

Caption: Formation of the spirohydantoin intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • Potassium cyanide (KCN) (Caution: Highly toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add 1-benzyl-4-piperidone (1 equivalent), potassium cyanide (2.1 equivalents), and ammonium carbonate (2.2 equivalents).

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC. A precipitate of the spirohydantoin will form as the reaction proceeds.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any unreacted salts.

  • Dry the product under vacuum. The spirohydantoin is often obtained in high purity.

Step 2: Hydrolysis to this compound

Bucherer_Bergs_Step2 reactant 8-Benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione reagents + NaOH (aq) (Heat) reactant->reagents product 4-Amino-1-benzylpiperidine- 4-carboxylic acid reagents->product

Caption: Hydrolysis of the spirohydantoin to the amino acid.

Materials:

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (from Step 1)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl) (for pH adjustment)

  • Deionized water (H₂O)

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 2 M) in deionized water in a round-bottomed flask.

  • Add the spirohydantoin intermediate to the NaOH solution.

  • Heat the mixture to reflux (100-110 °C) and maintain for 12-24 hours, until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the basic solution by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 6-7. The target amino acid will precipitate.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield pure this compound.

Reaction Step Starting Material Product Typical Yield
Bucherer-Bergs Step 11-Benzyl-4-piperidone8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione80-90%
Bucherer-Bergs Step 28-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneThis compound85-95%

Protocol 3: Synthesis of Carboxamide Derivatives

The carboxylic acid moiety can be readily converted to a variety of derivatives, such as amides, which are often more metabolically stable than esters in a drug development context.[6]

Amide_Coupling reactant1 4-Amino-1-benzylpiperidine- 4-carboxylic acid reagents + R-NH2 + EDC, HOBt reactant1->reagents product 4-Amino-1-benzylpiperidine- 4-carboxamide Derivative reagents->product

Caption: General scheme for amide bond formation.

Materials:

  • This compound (from Protocol 1 or 2)

  • Desired amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

  • Protect the 4-amino group of the starting material if necessary (e.g., as a Boc-carbamate) before proceeding with the amide coupling.

  • Dissolve the N-protected this compound (1 equivalent) in an anhydrous solvent like DCM or DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (R-NH₂) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If a protecting group was used, deprotect it under appropriate conditions (e.g., TFA in DCM for Boc deprotection).

Reaction Starting Material Key Reagents Product Typical Yield
Amide Coupling(N-Protected) this compoundAmine, EDC, HOBtCarboxamide Derivative60-85%

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The piperidine scaffold is a common motif in many centrally active drugs.

  • Cholinesterase Inhibitors: Several studies have explored N-aryl and N-heteroaryl carboxamide derivatives of 1-benzylpiperidine as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[6] These enzymes are key targets in the palliative treatment of Alzheimer's disease. The amide linker provides metabolic stability, and modifications to the aryl/heteroaryl moiety allow for fine-tuning of inhibitory activity and selectivity. For example, compounds like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide have shown potent AChE inhibition with IC₅₀ values in the sub-micromolar range.[6]

Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Choline Choline + Acetate AChE->Choline Signal Cholinergic Signal Postsynaptic->Signal Inhibitor Piperidine Carboxamide Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by piperidine carboxamide derivatives.

Disclaimer: These protocols involve the use of hazardous chemicals, including potassium cyanide. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) by trained laboratory personnel. All local safety regulations should be strictly followed.

References

Application Notes and Protocols for the Characterization of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carboxylic acid is a synthetic amino acid derivative with a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a primary amine, a carboxylic acid, and a tertiary amine within a benzylpiperidine framework, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes.

These application notes provide a detailed overview of the key analytical techniques for the characterization of this compound and its hydrochloride salt. The protocols outlined below are intended to serve as a guide for researchers to verify the structure and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound hydrochlorideReference
IUPAC Name This compoundThis compound hydrochloride[1]
CAS Number 39143-25-4150435-80-6[1]
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 234.29 g/mol 270.75 g/mol [1]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in polar organic solventsSoluble in water[1]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of the benzyl and piperidine moieties, as well as the relative positions of the functional groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, or DMSO-d₆, CD₃OD for the free base) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Expected Spectral Data:

Table 1: ¹H NMR Data for this compound hydrochloride (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.35–7.28multiplet5HAromatic protons (C₆H₅)[1]
~3.5-3.7singlet/multiplet2HBenzyl CH₂[1]
~2.5-3.5multiplet8HPiperidine ring protons[1]

Note: The exact chemical shifts and multiplicities of the piperidine protons can be complex due to chair conformations and coupling. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~175-180Carboxylic acid carbon (C=O)
~135-140Quaternary aromatic carbon (benzyl)
~128-130Aromatic CH carbons (benzyl)
~127-129Aromatic CH carbons (benzyl)
~125-127Aromatic CH carbon (benzyl)
~60-65Benzyl CH₂
~55-60Quaternary piperidine carbon (C4)
~50-55Piperidine CH₂ carbons (C2, C6)
~30-35Piperidine CH₂ carbons (C3, C5)

Note: These are estimated chemical shifts. The presence of the carboxylic acid at C4 will significantly influence the chemical shift of C4 and adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, particularly for its hydrochloride salt.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the protonated molecule [M+H]⁺. For the free base, the expected m/z is 235.14. For the hydrochloride salt, the molecular ion of the free base is typically observed.[1]

Expected Mass Spectrometry Data:

Table 3: ESI-MS Data

IonExpected m/z (free base)Observed m/z
[M+H]⁺235.1441~235.14

Predicted Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Key expected fragmentations include:

  • Loss of the benzyl group: A prominent fragment at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺.

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

  • Cleavage of the piperidine ring: Various ring-opening fragmentations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25-30 °C.

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 4: HPLC Purity Analysis

ParameterResult
Retention Time (tR)Compound-specific
Purity (Area %)>95% (typical)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dry sample.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

Expected Elemental Analysis Data:

Table 5: Elemental Analysis Data for C₁₃H₁₈N₂O₂

ElementTheoretical %Observed %
Carbon (C)66.64
Hydrogen (H)7.74
Nitrogen (N)11.96

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS HPLC HPLC (Purity) Dissolution->HPLC EA Elemental Analysis (CHN) Dissolution->EA Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Composition Elemental Composition EA->Composition Final Complete Characterization Structure->Final Purity->Final Composition->Final

Caption: General workflow for the analytical characterization.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between the different analytical techniques and the information they provide for the complete characterization of the molecule.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information Molecule 4-Amino-1-benzylpiperidine- 4-carboxylic acid NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec (ESI) Molecule->MS HPLC HPLC Molecule->HPLC EA Elemental Analysis Molecule->EA Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight PurityInfo Purity & Impurities HPLC->PurityInfo CompositionInfo Elemental Composition EA->CompositionInfo FinalCharacterization Confirmed Structure & Purity Connectivity->FinalCharacterization MolWeight->FinalCharacterization PurityInfo->FinalCharacterization CompositionInfo->FinalCharacterization

Caption: Relationship between techniques and derived information.

References

Application Notes and Protocols for the HPLC and NMR Analysis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidines are a class of saturated heterocyclic compounds that form the structural core of numerous pharmaceuticals and natural products. Their prevalence in medicinal chemistry underscores the critical need for robust and reliable analytical methods to ensure their identity, purity, and structural integrity throughout the drug discovery and development process. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the comprehensive analysis of these compounds.

This document provides detailed application notes and experimental protocols for the analysis of substituted piperidines using HPLC for purity assessment and quantification, and NMR for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of substituted piperidines. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. For piperidine derivatives that lack a UV chromophore, a pre-column derivatization step is necessary to enable detection by a UV-Vis detector.

Protocol 1: Purity Determination of Substituted Piperidines with a UV Chromophore by RP-HPLC

This protocol is suitable for substituted piperidines that possess a chromophore, allowing for direct UV detection.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the substituted piperidine sample.

  • Dissolve the sample in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, DAD or UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Wavelength of maximum absorbance of the analyte (e.g., 254 nm)
Injection Volume 10 µL

Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Analysis of Substituted Piperidines without a UV Chromophore via Pre-Column Derivatization

This protocol is for substituted piperidines that lack a native chromophore. Derivatization with a UV-active reagent, such as 4-toluenesulfonyl chloride (tosyl chloride), is required.[1]

Reagents and Materials:

  • Substituted piperidine sample

  • 4-Toluenesulfonyl chloride (derivatizing reagent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate solution (or other suitable base)

  • Phosphoric acid

Derivatization Procedure:

  • Prepare a stock solution of the substituted piperidine sample in a suitable solvent.

  • In a vial, mix an aliquot of the sample solution with an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Add a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes). The exact conditions should be optimized for the specific analyte.

  • After cooling, the derivatized sample is ready for HPLC analysis.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System As in Protocol 1
Column Inertsil C18 (250 x 4.6 mm)[2][3]
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30 °C[2][3]
Detection Wavelength ~230 nm (for tosyl derivatives)[4]
Injection Volume 20 µL

Method Validation Parameters (Example for Derivatized Piperidine): [2][3]

ParameterValue
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (R²) 0.9996
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of substituted piperidines. Both ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the molecular framework.[5]

Protocol 3: Structural Elucidation of Substituted Piperidines by ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Pulse Angle 30°30-45°
Relaxation Delay 1-2 seconds2-5 seconds
Number of Scans 16-641024 or more

Data Processing and Analysis:

  • Process the raw data using appropriate NMR software.

  • Reference the spectra to the TMS signal.

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

  • For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[5]

Example ¹H and ¹³C NMR Data for a Substituted Piperidine (1-(4-methylbenzyl)piperidine in DMSO): [6]

NucleusChemical Shift (δ, ppm)
¹H NMR 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)
¹³C NMR 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71

Experimental Workflows

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection separation->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

NMR_Analysis_Workflow cluster_prep_nmr Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis_nmr Data Analysis weigh_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_1d Acquire 1D Spectra (¹H, ¹³C) transfer_nmr->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process_nmr Process Spectra acquire_2d->process_nmr assign_nmr Assign Signals process_nmr->assign_nmr elucidate Elucidate Structure assign_nmr->elucidate

Caption: Workflow for NMR Structural Elucidation.

Logical Relationship for Analytical Strategy

Analytical_Strategy compound Substituted Piperidine Compound hplc HPLC Analysis compound->hplc nmr NMR Analysis compound->nmr purity Purity Assessment hplc->purity structure Structural Elucidation nmr->structure final Comprehensive Characterization purity->final structure->final

Caption: Integrated Analytical Strategy.

References

Unveiling the Antimicrobial Potential of 4-Amino-1-benzylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers exploring novel antimicrobial agents have identified promising activity in derivatives of 4-Amino-1-benzylpiperidine-4-carboxylic acid. While comprehensive studies on the parent compound are not extensively available in the public domain, preliminary data on its conjugated forms indicate significant efficacy against both Gram-positive and Gram-negative bacteria. This suggests a valuable scaffold for the development of new classes of antibiotics.

Application Notes

Derivatives of this compound have demonstrated potent antibacterial properties, with certain synthesized conjugates exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6 µg/mL. [1] This level of activity positions these compounds as noteworthy candidates for further investigation in the fight against bacterial infections. The core structure, featuring a piperidine ring, is a common motif in many biologically active compounds, and its unique substitution pattern in this case appears to be a key determinant of its antimicrobial function.

The mechanism of action for these derivatives is not yet fully elucidated but is thought to involve the disruption of essential bacterial cellular processes. The presence of both a primary amine and a carboxylic acid group on the same carbon atom of the piperidine ring, along with the N-benzyl group, likely plays a crucial role in target binding and an eventual bactericidal or bacteriostatic effect. Further research is necessary to identify the specific molecular targets and signaling pathways affected by these compounds.

Quantitative Data Summary

Due to the limited availability of public research data, a comprehensive quantitative summary is not possible at this time. However, the following table represents the key data point that has been noted.

Compound ClassTest OrganismsMIC Range (µg/mL)
Synthesized conjugates of this compoundGram-positive and Gram-negative bacteriaAs low as 6

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions. b. This will bring the final volume in each well to 100 µL.

  • Controls: a. Growth Control: A well containing 100 µL of inoculated CAMHB without any test compound. b. Sterility Control: A well containing 100 µL of uninoculated CAMHB. c. Solvent Control: If the test compound is dissolved in a solvent other than water, include a well with the highest concentration of the solvent used.

  • Incubation: a. Seal the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the Results: a. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

As specific signaling pathways for the antimicrobial action of this compound derivatives have not been detailed in the available literature, a diagrammatic representation of a potential mechanism cannot be provided at this time. However, a general workflow for screening antimicrobial compounds is presented below.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis cluster_outcome Outcome Compound 4-Amino-1-benzyl- piperidine-4-carboxylic acid Derivatization Chemical Derivatization Compound->Derivatization MIC_Assay MIC Determination (Broth Microdilution) Derivatization->MIC_Assay Disc_Diffusion Disc Diffusion Assay Derivatization->Disc_Diffusion Data_Collection Data Collection (Inhibition Zones, MIC values) MIC_Assay->Data_Collection Disc_Diffusion->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

References

Application Notes and Protocols for Palladium-Catalyzed C-H Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting palladium-catalyzed C-H amination reactions. This powerful synthetic tool enables the direct formation of C-N bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods for the synthesis of nitrogen-containing molecules, which are crucial in pharmaceuticals and materials science.

Introduction

Palladium-catalyzed C-H amination has emerged as a transformative method in organic synthesis, allowing for the direct conversion of C-H bonds into C-N bonds. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates, thereby shortening synthetic routes and reducing waste. The versatility of palladium catalysis allows for a wide range of nitrogen sources to be employed in both intramolecular and intermolecular transformations.

The reaction typically proceeds via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In many cases, a directing group on the substrate coordinates to the palladium catalyst, facilitating the selective activation of a specific C-H bond. An external oxidant is often required to regenerate the active palladium catalyst. Key components of a typical palladium-catalyzed C-H amination reaction include a palladium precursor, a ligand, an oxidant, a base, and a suitable solvent. The choice of these components is critical and is often substrate-dependent.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up a palladium-catalyzed C-H amination reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dry glassware reagents Add Pd catalyst, ligand, and substrate to reaction vessel start->reagents 1. inert Establish inert atmosphere (e.g., Ar or N2) reagents->inert 2. add_reagents Add solvent, base, and nitrogen source inert->add_reagents 3. heat Heat reaction to desired temperature add_reagents->heat 4. monitor Monitor reaction progress (TLC, GC, LC-MS) heat->monitor 5. cool Cool reaction to room temperature monitor->cool 6. extract Perform aqueous work-up and extraction cool->extract 7. dry Dry organic layer extract->dry 8. purify Purify by column chromatography dry->purify 9. end Characterize product purify->end 10.

Figure 1: General workflow for a palladium-catalyzed C-H amination experiment.

Experimental Protocols

Protocol 1: Intramolecular C-H Amination for the Synthesis of Indolines

This protocol describes the synthesis of indolines from picolinamide (PA)-protected β-arylethylamine substrates via a palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond.[1][2]

Reaction Scheme:

(A schematic representation of the reaction would be placed here in a publication)

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PhI(OAc)₂ (Iodosobenzene diacetate)

  • Picolinamide-protected β-arylethylamine substrate

  • Toluene (anhydrous)

  • Oven-dried reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried reaction vessel, add the picolinamide-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Stir the reaction mixture at 60 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired indoline product.

Data Presentation:

Substrate (R group)Yield (%)
4-Me85
4-OMe82
4-F78
4-Cl75
4-CF₃65

Table 1: Substrate scope for the intramolecular synthesis of indolines. Yields are for the isolated product.

Protocol 2: Intermolecular C-H Amination of Arenes

This protocol details the sterically controlled, palladium-catalyzed intermolecular amination of arenes with phthalimide.[3]

Reaction Scheme:

(A schematic representation of the reaction would be placed here in a publication)

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Phthalimide

  • Arene (e.g., toluene, xylenes)

  • PhI(OAc)₂ (Iodosobenzene diacetate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Oven-dried reaction vessel

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), phthalimide (73.5 mg, 0.5 mmol, 1.0 equiv), and the arene (if solid, 1.0 mmol, 2.0 equiv). If the arene is a liquid, it can be used as the solvent.

  • Seal the vessel and evacuate and backfill with argon.

  • Add anhydrous dichloromethane (1.0 mL) and trifluoroacetic acid (38 µL, 0.5 mmol, 1.0 equiv).

  • Add PhI(OAc)₂ (241.5 mg, 0.75 mmol, 1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl phthalimide.

Data Presentation:

AreneMajor ProductYield (%)
BenzeneN-Phenylphthalimide75
TolueneN-(p-tolyl)phthalimide68
m-XyleneN-(2,4-dimethylphenyl)phthalimide72
AnisoleN-(p-methoxyphenyl)phthalimide65

Table 2: Substrate scope for the intermolecular amination of arenes.

Mechanistic Overview

The mechanism of palladium-catalyzed C-H amination can vary depending on the specific reaction conditions, including the palladium source, ligand, and oxidant. A common mechanistic pathway for directed C-H amination involves a Pd(II)/Pd(IV) catalytic cycle.

G A Pd(II) Catalyst B Substrate Coordination A->B + Substrate-DG C C-H Activation (CMD) B->C D Palladacycle Intermediate C->D E Oxidation (Pd(II) to Pd(IV)) D->E + Oxidant F Pd(IV) Intermediate E->F G Reductive Elimination F->G C-N bond formation H Product Release G->H H->A Catalyst regeneration

Figure 2: Simplified catalytic cycle for directed Pd(II)/Pd(IV) C-H amination (CMD = Concerted Metalation-Deprotonation, DG = Directing Group).

In this pathway, the Pd(II) catalyst coordinates to the directing group of the substrate. This is followed by C-H activation, often through a concerted metalation-deprotonation (CMD) step, to form a palladacycle intermediate.[4] This intermediate is then oxidized by an external oxidant to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the C-N bond and releases the aminated product, regenerating the Pd(II) catalyst to complete the cycle.[4]

Troubleshooting and Safety

Troubleshooting:

  • Low Yield:

    • Catalyst/Ligand Choice: The selection of the palladium source and ligand is critical and substrate-dependent. Screening different ligands may be necessary.

    • Base Selection: The strength and solubility of the base are crucial. Ensure the base is compatible with the functional groups on your substrate.

    • Solvent Effects: The reaction rate and solubility of reagents are influenced by the solvent. Ensure the solvent is anhydrous and degassed.

    • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.

    • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

Safety Precautions:

  • Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, offering a reliable route to a functional group prevalent in a multitude of pharmaceuticals and bioactive molecules. This document provides a comprehensive guide to the most common procedures for nitrile hydrolysis, including acid-catalyzed, base-catalyzed, and enzymatic methods. Detailed protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting and implementing the optimal conditions for their specific synthetic needs.

Comparative Data of Hydrolysis Conditions

The choice of hydrolysis method is critical and depends on factors such as the substrate's stability, the presence of other functional groups, and desired reaction scale. The following tables provide a summary of quantitative data for representative nitrile hydrolysis reactions under different conditions, facilitating a direct comparison of these methodologies.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a robust and widely used method, typically employing strong mineral acids. The reaction proceeds via protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

SubstrateReagentsTemperature (°C)Reaction TimeYield (%)
Benzonitrile75% H₂SO₄Reflux1.5 hours78-82
Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is an effective alternative, particularly for substrates that are sensitive to acidic conditions. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. A final acidification step is necessary to obtain the free carboxylic acid from the intermediate carboxylate salt.

SubstrateReagentsTemperature (°C)Reaction TimeYield (%)
Benzonitrile5 M NaOHReflux1 hourHigh
Acetonitrile10% NaOHReflux-~95 (as sodium acetate)
Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and highly selective method for the conversion of nitriles to carboxylic acids. This "green" approach is particularly advantageous for the synthesis of chiral molecules and for substrates bearing sensitive functional groups. Nitrilase enzymes catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia.

SubstrateEnzyme SourceTemperature (°C)Reaction TimeYield (%)
Ibuprofen NitrileNocardia corallina B-276Ambient72 hours73
(R,S)-MandelonitrileAlcaligenes faecalis (Nitrilase)40-91 (for R-Mandelic Acid)

Reaction Mechanisms and Experimental Workflow

To visualize the chemical transformations and the general experimental process, the following diagrams are provided in the DOT language for Graphviz.

Acid_Catalyzed_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH)=N⁺H₂ ProtonatedNitrile->Intermediate1 + H₂O Water H₂O Amide R-C(=O)NH₂ Intermediate1->Amide - H⁺ ProtonatedAmide R-C(=O)N⁺H₃ Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate R-C(OH)₂NH₂ ProtonatedAmide->TetrahedralIntermediate + H₂O CarboxylicAcid R-COOH TetrahedralIntermediate->CarboxylicAcid - N⁺H₄ Ammonium N⁺H₄ TetrahedralIntermediate->Ammonium CarboxylicAcid->CarboxylicAcid

Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Base_Catalyzed_Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=NH Nitrile->Intermediate1 + OH⁻ Hydroxide OH⁻ Amide R-C(=O)NH₂ Intermediate1->Amide + H₂O - OH⁻ TetrahedralIntermediate R-C(O⁻)(OH)NH₂ Amide->TetrahedralIntermediate + OH⁻ Hydroxide2 OH⁻ Carboxylate R-COO⁻ TetrahedralIntermediate->Carboxylate - NH₃ CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ Ammonia NH₃ H3O H₃O⁺

Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.

Experimental_Workflow Start Start: Nitrile Substrate ReactionSetup Reaction Setup (Acidic, Basic, or Enzymatic) Start->ReactionSetup Hydrolysis Hydrolysis Reaction (Heating/Stirring) ReactionSetup->Hydrolysis Workup Reaction Workup (Quenching, Extraction) Hydrolysis->Workup Isolation Product Isolation (Precipitation, Filtration) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Analysis (NMR, IR, MP, Yield) Purification->Analysis End End: Carboxylic Acid Analysis->End

Caption: General Experimental Workflow for Nitrile Hydrolysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

This protocol provides a robust method for the conversion of an aromatic nitrile to its corresponding carboxylic acid using strong acid.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (2 L)

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a 500 mL round-bottom flask, carefully add 110 mL of concentrated sulfuric acid to 60 mL of deionized water to prepare approximately 170 mL of 75% sulfuric acid. Allow the solution to cool.

  • To the cooled sulfuric acid solution, add 50 g (0.48 mol) of benzonitrile.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue heating at reflux for 1.5 hours. The reaction mixture will become a dark, homogeneous solution.

  • Allow the reaction mixture to cool to room temperature.

  • In a 2 L beaker, prepare a slurry of 500 g of crushed ice and water.

  • Carefully and slowly pour the cooled reaction mixture into the ice slurry with stirring. Benzoic acid will precipitate as a white solid.

  • Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.

  • Collect the crude benzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • The crude product can be further purified by recrystallization from hot water.

  • Dry the purified benzoic acid to a constant weight. The expected yield is 47-49 g (78-82%).

Protocol 2: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

This protocol details a standard procedure for the hydrolysis of an aromatic nitrile under basic conditions followed by acidification.

Materials:

  • Benzonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Stir bar and stir plate

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Prepare a 5 M NaOH solution by dissolving 20 g of NaOH in 100 mL of deionized water.

  • In a 100 mL round-bottom flask containing a stir bar, combine 0.5 g (4.85 mmol) of benzonitrile and 6 mL of 5 M aqueous sodium hydroxide solution.

  • Attach a reflux condenser to the flask and heat the mixture with stirring in a heating mantle or sand bath to a gentle reflux.

  • Continue the reflux for 1 hour. During this time, the oily droplets of benzonitrile should disappear. The evolution of ammonia gas may be observed (can be tested with moist pH paper held at the top of the condenser).

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a beaker and place it in an ice bath.

  • Slowly and with stirring, add concentrated hydrochloric acid dropwise to the solution until it is acidic to pH paper (pH ~2). A white precipitate of benzoic acid will form.

  • Continue to cool the mixture in the ice bath for 15-20 minutes to maximize precipitation.

  • Collect the benzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with small portions of cold deionized water.

  • Dry the purified benzoic acid.

Protocol 3: Enzymatic Hydrolysis of (R,S)-Mandelonitrile to (R)-(-)-Mandelic Acid

This protocol is a representative example of an enantioselective hydrolysis using a nitrilase enzyme.

Materials:

  • (R,S)-Mandelonitrile

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Nitrilase from Alcaligenes faecalis (whole cells or purified enzyme)

  • Incubator shaker

  • Centrifuge

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a 20 mM solution of (R,S)-mandelonitrile in 50 mM Tris-HCl buffer (pH 7.5).

  • In a suitable reaction vessel, add the nitrilase preparation (e.g., a specific activity and amount of whole cells or purified enzyme) to the substrate solution.

  • Incubate the reaction mixture at 40°C with shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals. The reaction can be stopped by adding a quenching agent (e.g., acid or organic solvent) or by centrifuging to remove the enzyme.

  • Analyze the supernatant for the concentration of (R)-(-)-mandelic acid and the enantiomeric excess (ee) using HPLC with a suitable chiral column.

  • The reaction is typically run until the desired conversion and enantiomeric excess are achieved. A yield of up to 91% for (R)-(-)-mandelic acid can be obtained.

  • The product can be isolated from the reaction mixture using standard extraction and purification techniques.

Troubleshooting & Optimization

improving yield and purity in 4-Amino-1-benzylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-Amino-1-benzylpiperidine-4-carboxylic acid. It includes frequently asked questions, a detailed troubleshooting guide, comparative data, experimental protocols, and workflow diagrams to help improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and well-documented method is a variation of the Strecker amino acid synthesis.[1][2] This multi-step process typically starts with 1-benzyl-4-piperidone, which reacts with a cyanide source (e.g., KCN or HCN) and an ammonia source (e.g., NH₄Cl or aqueous ammonia) to form an α-aminonitrile intermediate, specifically 4-amino-1-benzylpiperidine-4-carbonitrile.[1][3] This intermediate is then hydrolyzed, usually under strong acidic conditions, to yield the final carboxylic acid product.[1][3][4]

Q2: What are the critical intermediates in this synthesis? A2: The two primary intermediates are 1-benzyl-4-piperidone, the starting ketone, and 4-amino-1-benzylpiperidine-4-carbonitrile, the α-aminonitrile formed during the Strecker reaction. The purity of these intermediates is crucial for the overall success of the synthesis.

Q3: What kind of yields can I expect from this synthesis? A3: Reported yields can vary significantly based on the specific conditions and scale. Some literature reports suggest that optimizing the reaction steps—such as temperature control, pH adjustment during workup, and purification methods—can lead to overall yields of around 75-80%.[1][4] However, without careful optimization, yields can be considerably lower.[4]

Q4: How is the final product typically purified? A4: Purification is most commonly achieved through crystallization. After the hydrolysis step, the pH of the reaction mixture is carefully adjusted to the isoelectric point of the amino acid, causing it to precipitate out of the solution.[5] The collected solid is then washed with water and a suitable organic solvent (like ethanol or acetone) and dried under vacuum. For higher purity, column chromatography can be employed on intermediates.[1]

Q5: What analytical techniques are used to assess the purity of the final product? A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final this compound.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify any potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.

Low Yield in Strecker Reaction (Aminonitrile Formation)
  • Question: My yield of the 4-amino-1-benzylpiperidine-4-carbonitrile intermediate is consistently low. What are the likely causes and solutions?

  • Answer:

    • Incomplete Imine Formation: The first step of the Strecker reaction is the formation of an imine from 1-benzyl-4-piperidone and ammonia. This is an equilibrium reaction.

      • Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) is used to drive the equilibrium forward.[3] Removing the water formed during this step, for instance, by using a dehydrating agent if the solvent system allows, can also improve the yield.

    • Side Reactions: The starting ketone, 1-benzyl-4-piperidone, can undergo self-condensation (an aldol-type reaction) under basic conditions, reducing the amount of ketone available for the desired reaction.

      • Solution: Maintain careful temperature control, keeping the reaction cool (e.g., 0-15°C) during the initial addition of reagents to minimize side reactions.[4]

    • Cyanide Addition Issues: The nucleophilic attack of the cyanide ion on the imine is a critical step.

      • Solution: Ensure the cyanide salt (e.g., KCN) is fully dissolved and the reaction is well-stirred to facilitate the reaction. The pH should be controlled to ensure the presence of both free ammonia and sufficient cyanide ion.

Problems During Nitrile Hydrolysis
  • Question: The hydrolysis of the aminonitrile intermediate is slow, incomplete, or results in a complex mixture of products. How can I optimize this step?

  • Answer:

    • Insufficient Acid Concentration/Temperature: Nitrile hydrolysis requires harsh conditions.

      • Solution: Use a high concentration of a strong acid, such as 6 M HCl or 70-90% H₂SO₄, and ensure the reaction is heated to reflux for a sufficient period (often 10-20 hours).[1][4] Monitor the reaction by TLC or HPLC to determine completion.

    • Formation of Amide Intermediate: The hydrolysis proceeds through a carboxamide intermediate. If the reaction is not allowed to complete, this amide may be the main product.

      • Solution: Increase the reaction time and/or temperature to ensure full conversion to the carboxylic acid.

    • Degradation/Side Products: Prolonged exposure to very harsh acidic conditions and high temperatures can sometimes lead to degradation, including potential de-benzylation.

      • Solution: Find the optimal balance of time and temperature. While reflux is necessary, excessively long reaction times should be avoided once the reaction has reached completion as determined by monitoring.

Purity and Isolation Issues
  • Question: My final product is off-color and shows multiple spots on TLC or peaks in HPLC. How can I improve its purity?

  • Answer:

    • Inefficient Precipitation: The purity of the final product is highly dependent on the crystallization/precipitation step.

      • Solution: After hydrolysis, carefully and slowly adjust the pH of the cooled solution to the product's isoelectric point (typically around pH 4-9).[4] Adding the base dropwise with vigorous stirring promotes the formation of purer crystals.

    • Trapped Impurities: The precipitate can trap inorganic salts or starting materials.

      • Solution: Wash the filtered solid thoroughly with cold deionized water to remove salts, followed by a wash with a cold organic solvent (like ethanol or acetone) to remove organic impurities. A re-crystallization from a suitable solvent system (e.g., water/ethanol) can further enhance purity.

    • Contamination from Starting Materials: Impure 1-benzyl-4-piperidone will lead to impurities throughout the synthesis.

      • Solution: Ensure the purity of the starting ketone before beginning the synthesis, purifying it by distillation if necessary.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

G A 1-Benzyl-4-piperidone B Strecker Reaction (+ NH4Cl, KCN) A->B C 4-Amino-1-benzylpiperidine -4-carbonitrile B->C D Acid Hydrolysis (+ 6M HCl, Reflux) C->D E Crude Product Mixture D->E F Purification (pH Adjustment, Crystallization) E->F G Final Product F->G

Caption: General synthesis workflow for this compound.

G start Problem: Low Yield or Purity check_sm 1. Check Purity of 1-Benzyl-4-piperidone start->check_sm check_strecker 2. Analyze Strecker Step: - Temp Control (0-15°C)? - Reagent Stoichiometry? check_sm->check_strecker If pure solution1 Purify by distillation check_sm->solution1 If impure check_hydrolysis 3. Analyze Hydrolysis Step: - Acid Conc. / Temp? - Reaction Time? check_strecker->check_hydrolysis If OK solution2 Optimize conditions check_strecker->solution2 If not check_workup 4. Review Purification: - pH Adjustment Slow? - Washing Thorough? check_hydrolysis->check_workup If OK solution3 Increase time/temp; Monitor by TLC/HPLC check_hydrolysis->solution3 If not solution4 Optimize precipitation and washing steps check_workup->solution4

Caption: A logical troubleshooting flowchart for synthesis optimization.

Comparative Data on Synthesis Conditions

The following table summarizes different conditions reported for the key hydrolysis step, highlighting the impact on reaction time and yield.

StepReagent ConditionsTemperatureTimeReported YieldReference
Hydrolysis 70-90% Sulfuric Acid20-50°C50-90 hPart of a multi-step process with a total yield of ~79%[4]
Hydrolysis Concentrated Hydrochloric AcidReflux10-20 hPart of a multi-step process with a total yield of ~79%[4]
Hydrolysis 6 M Hydrochloric AcidReflux12 h~78% (for this specific step)[1]
Hydrolysis 2.0 M Potassium HydroxideRoom Temp4 h64-68% (for a similar Boc-protected piperidine derivative)[5]

Detailed Experimental Protocol

This protocol is a synthesis of best practices reported in the literature for the preparation of this compound.

Caution: This procedure involves highly toxic potassium cyanide. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Contact with acid will release extremely toxic hydrogen cyanide gas.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

  • In a round-bottomed flask equipped with a magnetic stirrer, combine 1-benzyl-4-piperidone (1.0 eq), ammonium chloride (1.2 eq), and a solvent mixture of ethanol and water (1:1 v/v).

  • Cool the mixture in an ice bath to 0-5°C.

  • Separately, prepare a solution of potassium cyanide (1.1 eq) in a minimum amount of water.

  • While maintaining the temperature below 10°C, add the potassium cyanide solution dropwise to the reaction mixture over 20-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Place the crude 4-amino-1-benzylpiperidine-4-carbonitrile from the previous step into a round-bottomed flask.

  • Add a 6 M solution of hydrochloric acid (a significant excess, e.g., 10-20 volumes).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C).

  • Maintain the reflux for 12-20 hours, monitoring the reaction's completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5°C.

  • Slowly and carefully adjust the pH of the solution to approximately 7-8 by adding a concentrated base solution (e.g., 30% NaOH or concentrated ammonia) dropwise with vigorous stirring. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.

  • Wash the solid with a small amount of cold ethanol or acetone to remove residual organic impurities.

  • Dry the purified this compound under vacuum at 60-80°C to a constant weight.

References

Technical Support Center: Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, presented in a question-and-answer format.

Question 1: Why is the overall yield of my synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid consistently low?

Answer:

Low overall yields in this multi-step synthesis are a frequently reported issue and can be attributed to several factors throughout the process.[1][2] Previously reported methods have shown total yields as low as 32-41%.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Strecker Reaction Conditions: The initial formation of 1-benzyl-4-cyano-4-anilinopiperidine is critical.

    • Troubleshooting: Ensure precise temperature control during the addition of the cyanide source (e.g., hydrocyanic acid) to the 1-benzyl-4-piperidone, maintaining it between 0-15°C to minimize side reactions.[1] The subsequent addition of aniline and refluxing should be monitored to ensure the reaction goes to completion.

  • Inefficient Nitrile Hydrolysis: The hydrolysis of the sterically hindered tertiary nitrile is often the most challenging step and a major contributor to low yields.[2]

    • Troubleshooting: Vigorous and prolonged heating in concentrated acid is necessary. One optimized method suggests reacting the nitrile intermediate in 70-90% sulfuric acid at 20-50°C for an extended period of 50-90 hours.[1] A subsequent reflux in concentrated hydrochloric acid for 10-20 hours is then used to complete the hydrolysis.[1]

  • Loss of Product During Work-up and Purification: The isolation and purification of the intermediate and final product can lead to significant material loss.

    • Troubleshooting: Careful pH adjustment is crucial for crystallization. For instance, after sulfuric acid hydrolysis, the pH should be adjusted to 4-9 (ideally 5-7) with concentrated ammonia water at 0-10°C to induce crystallization of the intermediate amide/acid.[1] Thorough washing of the filtered solid is necessary, but excessive washing can lead to product loss.

Question 2: I am facing difficulties with the hydrolysis of the nitrile group in 1-benzyl-4-cyano-4-anilinopiperidine. What can I do?

Answer:

The hydrolysis of this tertiary nitrile is notoriously difficult due to steric hindrance. Incomplete hydrolysis or the formation of stable amide intermediates are common issues.[2][3][4]

Potential Causes and Troubleshooting Steps:

  • Insufficiently Harsh Reaction Conditions: Standard hydrolysis conditions are often not sufficient for this substrate.

    • Troubleshooting: Employing a two-stage hydrolysis process can be effective. First, use 70-90% sulfuric acid for an extended period (50-90 hours) at a controlled temperature (20-50°C).[1] This may primarily form the amide. The second stage involves refluxing in concentrated hydrochloric acid for 10-20 hours to drive the reaction to the carboxylic acid.[1][5]

  • Reaction Stalling at the Amide Intermediate: The amide can be resistant to further hydrolysis.

    • Troubleshooting: Ensure the second hydrolysis step with concentrated HCl is carried out for a sufficient duration and at reflux temperature to force the conversion of the amide to the carboxylic acid. Monitoring the reaction progress via TLC or LC-MS can help determine the necessary reaction time.

  • Decomposition under Harsh Conditions: While harsh conditions are necessary, they can also lead to product decomposition.

    • Troubleshooting: Maintain careful temperature control throughout the hydrolysis process. Avoid excessive temperatures or prolonged reaction times beyond what is necessary for complete conversion.

Question 3: My final product is impure. What are the likely impurities and how can I improve the purity?

Answer:

Impurities can arise from starting materials, side reactions, or incomplete reactions.

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual 1-benzyl-4-piperidone or aniline.

  • Incompletely Hydrolyzed Intermediates: The corresponding nitrile or amide.

  • Side-Products from the Strecker Reaction.

  • Purification Steps:

    • Crystallization: This is a key purification step. For the final product, after refluxing in concentrated hydrochloric acid, allowing the solution to cool to 0-30°C and stand for 24-54 hours can facilitate the crystallization of the hydrochloride salt of the product.[1]

    • Washing: Washing the filtered crystals with water can help remove water-soluble impurities.

    • pH Adjustment: Precise pH control during the work-up of the hydrolysis step is critical for selectively precipitating the desired product and leaving impurities in the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid?

A1: Reported overall yields have varied significantly. Older methods reported yields as low as 32.48% and around 41%.[1] However, an optimized, multi-step process has been reported to achieve an average total yield of 79.38%.[1]

Q2: Are there alternative synthetic routes that avoid the challenging nitrile hydrolysis?

A2: Yes, for similar 4-anilinopiperidine-4-carboxylic acid derivatives, alternative routes have been developed. One common strategy involves protecting the carboxylic acid as a tert-butyl ester. This allows for other chemical transformations on the molecule, and the tert-butyl group can be removed under acidic conditions, which are often milder than the harsh conditions required for nitrile hydrolysis.

Q3: What are the key safety precautions to take during this synthesis?

A3: This synthesis involves several hazardous materials and reactions:

  • Cyanide: Hydrocyanic acid or cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available.

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Use appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Work should be done in a fume hood.

  • Exothermic Reactions: The addition of reagents and the neutralization of acids can be exothermic. Add reagents slowly and use an ice bath for cooling as needed to control the temperature.

Q4: Can I use a base for the hydrolysis of the nitrile?

A4: While nitrile hydrolysis can be performed under basic conditions, it often requires harsh conditions (high temperatures, prolonged reaction times) and typically yields the carboxylate salt, which then needs to be acidified in a separate step to obtain the carboxylic acid.[4][5] For this specific sterically hindered substrate, acidic hydrolysis is more commonly reported and may be more effective.

Data Presentation

Table 1: Comparison of Reported Overall Yields for the Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid

MethodStarting MaterialKey StepsReported Overall YieldReference
Reported in Prior Art1-benzyl-4-piperidoneAddition, Elimination, Hydrolysis, Crystallization32.48%[1]
Reported in Prior Art1-benzyl-4-piperidoneAddition, Elimination, Hydrolysis, Crystallization~41%[1]
Optimized Method1-benzyl-4-piperidoneOptimized Strecker reaction, two-step hydrolysis, controlled crystallization79.38%[1]

Experimental Protocols

Key Experiment: Optimized Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid

This protocol is based on an optimized method reported to achieve higher yields.[1]

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

  • In a suitable reaction vessel, add 1-benzyl-4-piperidone.

  • Under base catalysis, add hydrocyanic acid to the reaction mixture while maintaining the temperature between 0-15°C.

  • After the addition is complete, heat the reaction solution to reflux.

  • Add aniline to the refluxing solution.

  • Once the reaction is complete (monitor by TLC or LC-MS), cool the solution to below 5°C.

  • Add glacial acetic acid to induce crystallization.

  • Filter the solid product, which is 1-benzyl-4-cyano-4-anilinopiperidine.

Step 2: Hydrolysis to 1-benzyl-4-anilinopiperidine-4-carboxylic acid

  • Add the solid 1-benzyl-4-cyano-4-anilinopiperidine obtained in Step 1 to 70-90% sulfuric acid.

  • Stir the reaction mixture at 20-50°C for 50-90 hours.

  • Pour the reaction solution into a crushed ice solution.

  • At 0-10°C, adjust the pH of the solution to 4-9 (preferably 5-7) using concentrated ammonia water to induce crystallization.

  • Filter and wash the resulting white powder solid.

  • Add the solid obtained to concentrated hydrochloric acid.

  • Heat the mixture to boiling and maintain a reflux for 10-20 hours.

  • Cool the solution to 0-30°C and let it stand for 24-54 hours for crystallization.

  • Perform suction filtration, wash the crystals with water, and dry to obtain the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Visualizations

Synthesis_Workflow start_material 1-benzyl-4-piperidone step1 Strecker-type Reaction (Aniline, HCN) start_material->step1 intermediate1 1-benzyl-4-cyano-4- anilinopiperidine step2 Two-Step Hydrolysis (1. H2SO4, 2. HCl) intermediate1->step2 final_product 1-benzyl-4-anilinopiperidine- 4-carboxylic acid step1->intermediate1 step2->final_product

Caption: Overall synthetic workflow for 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Troubleshooting_Low_Yield problem Low Overall Yield cause1 Suboptimal Strecker Reaction problem->cause1 cause2 Inefficient Nitrile Hydrolysis problem->cause2 cause3 Product Loss During Work-up/Purification problem->cause3 solution1 Control Temperature (0-15°C) Ensure complete reaction cause1->solution1 Solution solution2 Use two-step hydrolysis (H2SO4 then HCl) Ensure sufficient reaction time/temp cause2->solution2 Solution solution3 Precise pH control for crystallization Careful washing of product cause3->solution3 Solution

Caption: Troubleshooting guide for low overall yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during piperidine ring formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of piperidine rings. Each issue is presented in a question-and-answer format with detailed solutions.

Issue 1: Low or No Product Yield

Q1: My reaction for piperidine ring formation is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in piperidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]

Possible Causes & Solutions:

  • Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.[1]

    • Solution: Use a fresh, high-purity catalyst. Ensure starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons. Consider using a different catalyst system if poisoning is suspected.[1]

  • Incomplete Imine/Iminium Ion Formation: In reactions like reductive amination or the Pictet-Spengler synthesis, the formation of the imine or iminium ion intermediate is a critical step.[1][2]

    • Solution: Monitor the formation of the intermediate by TLC or NMR. If formation is sluggish, consider adjusting the pH. For Pictet-Spengler reactions, a Brønsted or Lewis acid catalyst is often necessary to promote iminium ion formation.[1][3]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.[4]

    • Solution: Experiment with a range of temperatures. Some reactions may require heating to overcome activation barriers, while others might benefit from lower temperatures to prevent decomposition.[3][5] After conducting multiple experiments, it was found that for the synthesis of 3,5-bis(2-bromobenzylidene)piperidine-4-one, a higher yield was achieved at a room temperature of 18–20 °C, with lower yields observed at temperatures above 25 °C.[4]

  • Incorrect Solvent: The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction pathway.[1]

    • Solution: Screen different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions. In contrast, for certain reductive aminations, alcoholic solvents like methanol or ethanol are commonly used.[1] For the synthesis of azaheterocyclic β-amino esters with piperidine motifs, dichloromethane was found to be the optimal solvent.[6]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization process.[1]

    • Solution: If possible, consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst).[1]

Below is a logical workflow for troubleshooting low-yield piperidine synthesis:

low_yield_troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_intermediate Monitor Intermediate Formation check_catalyst->check_intermediate If catalyst is active use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst optimize_temp Optimize Temperature check_intermediate->optimize_temp If intermediate forms adjust_ph Adjust pH/Catalyst check_intermediate->adjust_ph screen_solvent Screen Solvents optimize_temp->screen_solvent If still low yield vary_temp Vary Temperature optimize_temp->vary_temp assess_sterics Assess Steric Hindrance screen_solvent->assess_sterics If still low yield test_solvents Test Different Solvents screen_solvent->test_solvents solution Improved Yield assess_sterics->solution Modify starting materials or conditions modify_sm Modify Starting Materials assess_sterics->modify_sm

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.

Issue 2: Formation of Side Products and Impurities

Q2: My reaction is producing significant amounts of side products alongside the desired piperidine. How can I identify and minimize these impurities?

A2: The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

Identification and Minimization Strategies:

  • TLC and NMR Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and identify the number of components in the reaction mixture. Isolate the major side products by column chromatography and characterize them using NMR spectroscopy to understand their structure and deduce the side reaction pathway.[1]

  • Intermolecular vs. Intramolecular Reactions: In reactions such as reductive amination of dicarbonyl compounds, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other undesired products.

    • Solution: Adjust the reaction conditions to favor intramolecular cyclization. This could involve using higher dilution or a different reduction method.[1]

  • Homocoupling in Cross-Coupling Reactions: In reactions like the Sonogashira coupling to form phenylethynyl piperidines, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.

    • Solution: Ensure the reaction is thoroughly deoxygenated, as this side reaction is often promoted by oxygen. Running the reaction under copper-free conditions can also be an effective strategy.[7]

  • Over-reduction or Incomplete Reduction: In the hydrogenation of pyridines, incomplete reduction can leave starting material, while over-reduction of other functional groups can occur.

    • Solution: Carefully select the catalyst and optimize the reaction time and hydrogen pressure.

Issue 3: Poor Diastereoselectivity

Q3: My piperidine synthesis is producing a mixture of diastereomers, and I need to obtain a single isomer. How can I improve the diastereoselectivity?

A3: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications.[1]

Strategies to Enhance Diastereoselectivity:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.[1][3]

    • Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1][3]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[1][3][5]

  • Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[1]

Data Presentation

Table 1: Effect of Catalyst on a Multicomponent Piperidine Synthesis
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Sc(OTf)₃CH₂Cl₂25247885:15
Yb(OTf)₃CH₂Cl₂25248590:10
InCl₃CH₃CN60129270:30
Bi(OTf)₃THF25366580:20

Note: This data is illustrative and compiled from general principles of piperidine synthesis optimization.

Table 2: Solvent Effects on the Aza-Diels-Alder Reaction
SolventDielectric ConstantTemperature (°C)Yield (%)endo:exo Ratio
Toluene2.4806580:20
Dichloromethane9.1407890:10
Acetonitrile37.5608585:15
Water80.15090>95:5

Note: This data is illustrative and based on typical outcomes for Aza-Diels-Alder reactions.

Experimental Protocols

General Protocol for Reductive Amination for Piperidine Synthesis

This protocol describes a general procedure for the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine or ammonium salt (1.1 eq) in a suitable solvent (e.g., methanol, ethanol).

  • pH Adjustment: If necessary, adjust the pH of the solution to 4-6 using a mild acid (e.g., acetic acid).

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

General Protocol for Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline.

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).[3]

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.[3]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise.

  • Reaction Execution: Heat the reaction mixture at 60 °C and monitor the progress by TLC.[1]

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.[1]

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

pictet_spengler_workflow start Start dissolve_amine Dissolve β-arylethylamine in solvent start->dissolve_amine cool_solution Cool solution to 0°C dissolve_amine->cool_solution add_carbonyl Add aldehyde or ketone cool_solution->add_carbonyl add_catalyst Add acid catalyst add_carbonyl->add_catalyst heat_reaction Heat reaction and monitor by TLC add_catalyst->heat_reaction workup Aqueous workup and extraction heat_reaction->workup purify Purify by column chromatography workup->purify characterize Characterize product purify->characterize end End characterize->end

Caption: General experimental workflow for a Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for piperidine ring formation?

A4: Several methods are commonly employed for the synthesis of the piperidine ring. The choice of method often depends on the desired substitution pattern and stereochemistry. Key methods include:

  • Hydrogenation of Pyridines: A widely used method for preparing the parent piperidine and its simple derivatives.[8][9]

  • Reductive Amination: The reaction of a 1,5-dicarbonyl compound with an amine, followed by reduction, is a versatile method for preparing a wide range of substituted piperidines.[6][10][11]

  • Aza-Diels-Alder Reaction: A [4+2] cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.[5][12][13]

  • Pictet-Spengler Reaction: A reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, which contains a piperidine ring fused to an aromatic ring.[1][2][3]

  • Intramolecular Cyclization: Various strategies involving the cyclization of linear precursors containing both a nitrogen nucleophile and an electrophilic center.[8][14]

Q5: How can I effectively purify my piperidine product?

A5: The purification of piperidine derivatives can be challenging due to their basicity. Common purification techniques include:

  • Column Chromatography: This is a widely used method. For basic piperidine compounds, it is often necessary to add a small amount of a base like triethylamine or ammonia to the eluent to prevent streaking on the silica gel.[1][15]

  • Distillation: Effective for liquid piperidines, separating components based on boiling points. However, a significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope.[16]

  • Crystallization: If the piperidine derivative is a solid, crystallization can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which then moves to the aqueous layer, leaving non-basic impurities in the organic layer. The piperidine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.[1]

  • Salt Formation: Converting the polar piperidine into a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.[1] For instance, piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]

purification_logic start Crude Piperidine Product is_solid Is the product a solid? start->is_solid crystallization Crystallization is_solid->crystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No purified_product Purified Product crystallization->purified_product distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography (with base additive) is_liquid->chromatography No distillation->purified_product extraction Acid-Base Extraction chromatography->extraction If still impure chromatography->purified_product If pure extraction->purified_product

Caption: Decision tree for selecting a purification method for piperidine derivatives.

Q6: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A6: A yellow color in piperidine is usually due to oxidation products.[5] While this may not affect all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]

Q7: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

A7: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[5] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]

References

Technical Support Center: Strecker Synthesis of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Strecker synthesis for amino acid production.

Frequently Asked Questions (FAQs)

Q1: What is the Strecker synthesis?

The Strecker synthesis is a two-step method for producing amino acids from aldehydes or ketones.[1][2] In the first step, the carbonyl compound reacts with ammonia (or an amine) and a cyanide source to form an α-aminonitrile.[1][3] The second step involves the hydrolysis of the α-aminonitrile to yield the desired amino acid.[1][3]

Q2: What are the typical starting materials for a Strecker synthesis?

The core components are:

  • A carbonyl compound: An aldehyde or a ketone. The structure of this starting material determines the side chain of the resulting amino acid.[3]

  • An ammonia source: Typically ammonia, ammonium chloride, or a primary/secondary amine.[1][4]

  • A cyanide source: Hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are commonly used.[5]

Q3: Does the classical Strecker synthesis produce a specific stereoisomer (L- or D-amino acid)?

No, the classical Strecker synthesis results in a racemic mixture, meaning it produces equal amounts of both the L- and D-enantiomers of the amino acid.[2] This is because the reaction proceeds through planar, sp2-hybridized intermediates, allowing for nucleophilic attack from either face with equal probability.

Q4: Can I use a ketone instead of an aldehyde?

Yes, using a ketone as the starting carbonyl compound will result in the synthesis of an α,α-disubstituted amino acid.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Strecker synthesis in a question-and-answer format.

Problem 1: Low Yield of the Final Amino Acid

Q: My overall yield of the amino acid is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in Strecker synthesis can stem from issues in either the α-aminonitrile formation step or the hydrolysis step.

Troubleshooting the α-Aminonitrile Formation:

  • Incomplete Imine Formation: The initial reaction between the aldehyde/ketone and ammonia to form an imine is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to remove the water byproduct.

  • Side Reactions of the Aldehyde: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation reactions (aldol condensation), reducing the amount of aldehyde available for the Strecker reaction. To minimize this, maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture.

  • Retro-Strecker Reaction: The formation of the α-aminonitrile is reversible. This reverse reaction, known as the retro-Strecker reaction, can be significant, especially with aminonitriles derived from primary alkyl amines. Elevated temperatures can promote this reverse reaction. Therefore, it is crucial to maintain controlled, and often low, temperatures during this step.

  • Purity of Reagents: Ensure that the aldehyde is free of carboxylic acid impurities, which can neutralize the ammonia and hinder imine formation. The purity of all reagents is critical for optimal results.

Troubleshooting the Hydrolysis Step:

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be slow. Ensure you are using sufficiently strong acidic or basic conditions and an adequate reaction time and temperature. Acidic hydrolysis is often performed with concentrated HCl at reflux.

  • Product Degradation: While forcing conditions can improve hydrolysis, they can also lead to degradation of the desired amino acid. Monitor the reaction progress (e.g., by TLC or HPLC) to find the optimal balance between complete conversion and minimal degradation. The influence of pH is significant; acidic conditions generally favor the hydrolysis of the thiazoline ring that can form as a byproduct.[6]

  • Workup Issues: The purification process can be a source of product loss. Ensure proper pH adjustment during the isolation of the amino acid to its isoelectric point to maximize precipitation and minimize loss in the aqueous phase.

Problem 2: Formation of Side Products and Impurities

Q: I am observing unexpected spots on my TLC plate and my final product is impure. What are the common side products and how can I remove them?

A: Several side reactions can lead to impurities.

  • Strecker Degradation: This reaction converts the newly formed α-amino acid into an aldehyde with one less carbon atom and other byproducts. This is more prevalent under oxidative conditions and at higher temperatures. Careful control of the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) and temperature can minimize this.

  • Aldol Condensation Products: As mentioned, enolizable aldehydes can self-condense. These byproducts can often be removed by column chromatography.

  • Polymerization: Phenylacetaldehyde is known to be prone to polymerization in the presence of acids or bases or at elevated temperatures.[7]

  • Unreacted Starting Materials: If the reaction does not go to completion, you may have residual aldehyde/ketone or aminonitrile. Purification methods like recrystallization or column chromatography are typically used to remove these.

Problem 3: Difficulty in Purifying the α-Aminonitrile Intermediate

Q: I am trying to isolate the α-aminonitrile before hydrolysis, but I'm experiencing product degradation and difficulty with purification. What should I do?

A: The α-aminonitrile intermediate can be unstable.

  • Hydrolysis during Workup: The aminonitrile can hydrolyze back to the starting aldehyde and cyanide, especially under aqueous workup conditions. It is often recommended to proceed to the hydrolysis step without isolating the aminonitrile.

  • Chromatography Issues: Aminonitriles are often basic and can interact strongly with silica gel, leading to streaking and decomposition on the column. If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase. Alternatively, protecting the amine group (e.g., as a Boc or Cbz carbamate) can make the compound less basic and improve its stability and chromatographic behavior.

Quantitative Data Summary

The yield of the Strecker synthesis is highly dependent on the substrate and reaction conditions. Below are some examples of reported yields.

Amino Acid/IntermediateStarting Aldehyde/KetoneAmine SourceCyanide SourceCatalyst/ConditionsYield (%)Reference
(S)-tert-leucinePivaldehyde(R)-Phenylglycine amideNaCN/AcOHWater, 70°C, 24h93[8]
α-Aminonitrile of 3,4-dimethoxyphenylacetone3,4-dimethoxyphenylacetone(R)-Phenylglycine amideNaCN (30% aq.)MeOH/H₂O (6/1), rt, 96h76[8]
N-Acylated α-AminonitrilesVarious AldehydesVarious AmidesKCNNo catalyst, various solvents7 - 90[9]
[¹¹C-carbonyl]sarcosineFormaldehydeMethylamine[¹¹C]NaCNAutomated moduleModerate to good[10]
[¹¹C-carbonyl]methionine3-(methylthio)propanalAmmonium hydroxide[¹¹C]NaCNAutomated moduleModerate to good[10]
α-Aminonitrile of BenzaldehydeBenzaldehydeAnilineTMSCNIndium powder in waterExcellent[11]
PhenylalaninePhenylacetaldehydeAmmonium and cyanide ions-Aqueous medium with organic solvent, then hydrolysis92.7[7]

Experimental Protocols

General Protocol for the Strecker Synthesis of an α-Amino Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Part A: Synthesis of the α-Aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia. Separately, prepare an aqueous solution of sodium cyanide. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood and follow all safety protocols.

  • Reaction: To the flask, add the aldehyde (or ketone) dissolved in a suitable solvent (e.g., methanol or ethanol). Cool the flask in an ice bath (0-5 °C).

  • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.

  • After the initial addition, slowly add the sodium cyanide solution via the dropping funnel while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Optional): In many cases, it is preferable to proceed directly to the hydrolysis step without isolating the aminonitrile. If isolation is necessary, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure. The crude α-aminonitrile can be collected by filtration, washed with cold water, and dried.

Part B: Hydrolysis of the α-Aminonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude α-aminonitrile from Part A.

  • Hydrolysis: Add concentrated hydrochloric acid to the flask. Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to a carboxylic acid.

  • Isolation and Purification: After cooling, the amino acid hydrochloride may precipitate and can be collected by filtration. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of the specific amino acid using a base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate of the racemic amino acid is then filtered, washed with cold water and ethanol, and dried.

Visualizations

Strecker_Synthesis_Pathway Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis (+ 2H2O) Water H2O, H+ Water->AminoAcid

Caption: Reaction pathway of the Strecker synthesis.

Strecker_Workflow Start Start Reagents Combine Aldehyde/Ketone, Ammonia Source, and Cyanide Source Start->Reagents Reaction1 α-Aminonitrile Formation (Controlled Temperature) Reagents->Reaction1 Hydrolysis Hydrolysis of α-Aminonitrile (Acid or Base) Reaction1->Hydrolysis Workup Workup and Purification (pH adjustment, Recrystallization) Hydrolysis->Workup Product Racemic α-Amino Acid Workup->Product

Caption: General experimental workflow for the Strecker synthesis.

Troubleshooting_Flowchart Start Low Yield? Check_Step1 Check α-Aminonitrile Formation Start->Check_Step1 Yes Check_Step2 Check Hydrolysis Step Start->Check_Step2 Yield issue persists Solution1a Optimize Imine Formation: - Add dehydrating agent - Control temperature Check_Step1->Solution1a Solution1b Minimize Side Reactions: - Use pure reagents - Slow aldehyde addition Check_Step1->Solution1b Solution2a Ensure Complete Hydrolysis: - Stronger acid/base - Longer reaction time/higher temp Check_Step2->Solution2a Solution2b Optimize Workup: - Precise pH adjustment - Efficient extraction/crystallization Check_Step2->Solution2b

References

Technical Support Center: Purification of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-1-benzylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product after synthesis is an impure oil and won't solidify. How can I purify it?

A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point and interfere with crystal lattice formation. Here are several strategies to address this:

  • pH Adjustment to the Isoelectric Point (pI): this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its lowest solubility in aqueous media is at its isoelectric point (pI), where the net charge is zero. Carefully adjusting the pH of an aqueous solution or suspension of your crude product to its pI should induce precipitation of the solid product, leaving many impurities behind in the solution.

  • Solvent Trituration: Try triturating the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether can be effective in "washing" out less polar impurities, often inducing solidification of the product.

  • Conversion to a Salt: Converting the free base to a salt, such as the hydrochloride salt, can often result in a more crystalline and easily handled solid. The hydrochloride salt of this compound is known to crystallize well.[1]

Q2: I've attempted crystallization, but my recovery is very low. What can I do to improve the yield?

A2: Low recovery during crystallization can be due to several factors, including the choice of solvent, cooling rate, and the concentration of your compound in the solution.

  • Optimize Solvent System: The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For this compound hydrochloride, a mixture of ethanol and water (e.g., 4:1) has been shown to be effective.[1] For the free base (zwitterion), aqueous ethanol or isopropanol are good starting points.[2]

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. A controlled cooling rate of around 0.5°C/min has been used effectively.[1]

  • Concentrate the Solution: Your solution may be too dilute for efficient crystallization. Carefully evaporate some of the solvent to create a supersaturated solution before cooling.

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Q3: My purified product still shows impurities by HPLC. What are the likely impurities and how can I remove them?

A3: The impurities will depend on the synthetic route used. If a Strecker synthesis was employed, common impurities could include unreacted starting materials (e.g., 1-benzylpiperidone), cyanide salts, or byproducts from the hydrolysis of the intermediate aminonitrile.[3][4]

  • Recrystallization: A second, careful recrystallization can often remove minor impurities.

  • Chromatography: For challenging separations, column chromatography is a powerful tool.

    • Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying polar, ionizable compounds. Using a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[5]

    • Ion-Exchange Chromatography: Given the zwitterionic nature of the compound, ion-exchange chromatography can be a highly selective purification method.[6][7]

  • Aqueous Wash: An aqueous wash of a solution of your product in an organic solvent (if solubility allows) can help remove water-soluble impurities like inorganic salts. Adjusting the pH of the aqueous phase can help to further partition impurities.

Q4: How do I choose between purification by precipitation/crystallization and chromatography?

A4: The choice depends on the scale of your purification, the nature of the impurities, and the required final purity.

  • Precipitation/Crystallization: This is generally the preferred method for large-scale purification due to its simplicity, cost-effectiveness, and ability to remove bulk impurities. It is often the first line of purification.

  • Chromatography: This method is ideal for small-scale purification, for removing impurities that are structurally very similar to the desired compound, and when very high purity (>99.5%) is required. It is often used as a final polishing step after an initial crystallization.

Purification Method Performance

The following table summarizes quantitative data for different purification methods applicable to this compound and its salts.

Purification MethodFormSolvent/Mobile PhaseTypical Purity (by HPLC)Typical YieldReference
Crystallization Hydrochloride SaltEthanol/Water (4:1)99.8%91%[1]
Precipitation Free BasepH adjustment to pI in water>95% (expected)85%[1]
Column Chromatography IntermediateSilica Gel, Methanol/Dichloromethane>95%N/A[1]
Enzymatic Hydrolysis Free BasePhosphate Buffer (pH 7.0)99%88% (conversion)[1]

Experimental Protocols

Protocol 1: Purification by Crystallization as the Hydrochloride Salt

This protocol is adapted for researchers aiming for high purity crystalline material.

  • Dissolution: Dissolve the crude this compound free base in ethanol.

  • Salt Formation: Slowly add a slight molar excess (1.1 equivalents) of concentrated hydrochloric acid to the ethanolic solution.

  • Co-solvent Addition: Add water to the solution to create a 4:1 ethanol/water mixture. Heat the mixture gently until all solids dissolve.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. A controlled cooling rate of approximately 0.5°C/min is recommended.[1] Once at room temperature, place the flask in an ice bath or refrigerator (0–5°C) to maximize crystal formation.[1]

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (4:1) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Precipitation at the Isoelectric Point (pI)

This protocol is suitable for the initial purification of the zwitterionic free base from a crude reaction mixture.

  • Dissolution/Suspension: Suspend or dissolve the crude product in deionized water. The reaction mixture may already be aqueous.

  • pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH. Adjust the pH to the isoelectric point of the compound (typically in the range of pH 6-8 for similar amino acids). A precipitate should form as the pI is approached.

  • Cooling: Cool the mixture in an ice bath (around 10°C) to further decrease the solubility of the product.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 40-80°C) to remove residual water.[1]

Purification Workflow

The following diagram illustrates a logical workflow for selecting a suitable purification method for this compound.

PurificationWorkflow Purification Strategy for this compound start Crude Product (from synthesis) check_form Is the crude product an oil or solid? start->check_form oil Crude product is an oil check_form->oil Oil solid Crude product is a solid check_form->solid Solid trituration Triturate with non-polar solvent oil->trituration precipitation Purify by pH adjustment to isoelectric point solid->precipitation trituration->solid check_purity Check purity (HPLC) precipitation->check_purity crystallization Purify by recrystallization (e.g., as HCl salt) crystallization->check_purity purity_ok Purity > 98%? check_purity->purity_ok chromatography Further purify by column chromatography (e.g., RP-HPLC) check_purity->chromatography Purity still low purity_ok->crystallization No final_product Pure Product purity_ok->final_product Yes chromatography->final_product

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: To ensure the integrity and stability of this compound hydrochloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from heat, sparks, and open flames.[1][2]

Q2: What is the general stability of this compound hydrochloride?

A2: this compound hydrochloride is stable under normal handling and storage conditions.[1] The hydrochloride salt form enhances the compound's overall solubility and stability.[3] However, it is incompatible with strong oxidizing agents and strong acids, which can lead to degradation.[1][4]

Q3: What are the potential degradation pathways for this compound?

A3: The primary chemical reactions that can lead to the degradation of this compound hydrochloride include:

  • Oxidation: The amino group is susceptible to oxidation, which can result in the formation of nitro derivatives.[1]

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.[1]

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, well-ventilated, tightly sealed container). 2. Avoid exposure to incompatible materials such as strong oxidizing agents and strong acids.[1][4] 3. Perform a purity analysis (e.g., via HPLC) to assess the integrity of your current stock.
Discoloration or change in physical appearance of the compound. Potential degradation or contamination.1. Do not use the material if its physical appearance has changed. 2. Quarantine the affected batch and acquire a new, quality-controlled lot for your experiments. 3. Review handling procedures to prevent future contamination.
Poor solubility in a particular solvent. The compound's intrinsic solubility characteristics or potential degradation.1. The hydrochloride salt is intended to improve solubility.[3] 2. Consult literature for appropriate solvents. 3. If solubility issues persist with a fresh batch, consider gentle heating or sonication, provided it does not compromise the stability of your experimental system.

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This protocol is a general guideline and should be adapted based on the specific properties of the compound and the analytical methods available.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS) if necessary.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Define Objectives & Analytical Method prep Prepare Stock Solution of Compound start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, e.g., 80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Degradation) hplc->data end Identify Degradants & Assess Stability data->end

Caption: Logical workflow for conducting a forced degradation study.

Synthesis and Potential Reactions Pathway

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Potential Degradation Reactions start Starting Materials (e.g., 1-benzyl-4-piperidone) intermediate Intermediate Steps (e.g., Strecker Synthesis) start->intermediate product 4-Amino-1-benzylpiperidine- 4-carboxylic acid HCl intermediate->product oxidation Oxidation (Amino Group -> Nitro) product->oxidation Can undergo reduction Reduction (Carboxylic Acid -> Alcohol) product->reduction Can undergo substitution Substitution (Benzyl Group) product->substitution Can undergo

Caption: Synthesis pathway and potential chemical reactions.

References

Technical Support Center: Overcoming Low Yield in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during multi-step organic synthesis that can lead to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Reaction Setup and Execution

Question: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?

Answer: The failure of a reaction to proceed to completion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, catalysts, and solvents is paramount.[1][2] Impurities, especially water, can be detrimental to many reactions, particularly those involving moisture-sensitive reagents.[1] Reagents can degrade over time, and catalysts can become deactivated.

    • Troubleshooting:

      • Use freshly opened or purified reagents and high-purity, anhydrous solvents.[1]

      • Verify the concentration of solutions, especially for organometallic reagents.[1]

      • Ensure catalysts are stored under the appropriate conditions and have not expired.[1]

  • Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[1][2]

    • Troubleshooting:

      • Ensure accurate temperature control throughout the reaction.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, the exclusion of atmospheric gases is critical.

    • Troubleshooting:

      • Ensure your glassware is properly dried (flame-dried or oven-dried).

      • Utilize a well-maintained Schlenk line or glovebox to establish and maintain an inert atmosphere of nitrogen or argon.

Question: How do I properly set up a reaction under an inert atmosphere?

Answer: Setting up an inert atmosphere is crucial for reactions involving air- or moisture-sensitive reagents. The most common laboratory technique involves the use of a Schlenk line.

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere using a Schlenk Line

Objective: To create an oxygen- and moisture-free environment in a reaction flask.

Materials:

  • Schlenk line connected to a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried reaction flask with a sidearm and stopcock

  • Glassware (condenser, dropping funnel, etc.) with ground glass joints

  • Rubber septa

  • Grease for ground glass joints

  • Stir bar

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry (at >120 °C for at least 4 hours) or flame-dry all glassware immediately before use.

    • Add a stir bar to the reaction flask.

    • Assemble the glassware (e.g., flask and condenser) using a minimal amount of grease on the ground glass joints to ensure a good seal.

    • Seal the openings with rubber septa.

  • Connecting to the Schlenk Line:

    • Securely clamp the assembled apparatus to a retort stand.

    • Connect the sidearm of the flask to the Schlenk line using thick-walled rubber tubing.

  • Purging the Apparatus (Vacuum-Backfill Cycles):

    • Ensure the inert gas is flowing through the gas bubbler on the Schlenk line.

    • Close the stopcock on the flask to the inert gas line and carefully open it to the vacuum line. The flask will be evacuated. Be cautious of any powders being sucked into the line.

    • Once a good vacuum is achieved (the sound of the pump will change), close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas line to backfill the flask. You should see the gas from the bubbler slow down or stop as the flask fills.

    • Repeat this vacuum-backfill cycle at least three times to ensure the complete removal of air and moisture.

  • Maintaining a Positive Pressure:

    • After the final backfill, leave the stopcock open to the inert gas line to maintain a slight positive pressure. This will prevent air from leaking into the system.

Workup and Purification

Question: I believe my reaction went to completion, but I'm losing a substantial amount of my product during the aqueous workup. Why is this happening and how can I prevent it?

Answer: Product loss during workup is a common reason for low isolated yields.[1][2] Several factors can contribute to this:

  • Emulsion Formation: A stable mixture of the organic and aqueous layers can form, making separation difficult.[1]

    • Troubleshooting:

      • Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[1]

      • Filter the mixture through a pad of Celite®.[1]

      • If possible, centrifuge the mixture to force phase separation.[1]

  • Incorrect pH: The solubility of your product may be dependent on the pH of the aqueous layer.[1]

    • Troubleshooting: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]

  • Product Solubility in the Aqueous Layer: Some organic compounds have partial solubility in water.

    • Troubleshooting:

      • Minimize the number of aqueous washes.

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[1]

Question: My crude yield was high, but I lost a significant amount of product during purification by column chromatography. What could be the cause?

Answer: Purification is a critical step where significant product loss can occur.[2] For column chromatography, consider the following:

  • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[1]

    • Troubleshooting:

      • Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[1]

      • Consider alternative purification methods like recrystallization or distillation.[1]

  • Co-elution of Product and Impurities: If the polarity of your product and impurities are very similar, separation can be challenging.

    • Troubleshooting:

      • Optimize the solvent system using TLC before running the column to achieve better separation.[1]

      • Consider using a different stationary phase (e.g., alumina, reversed-phase silica).[1]

  • Improper Column Packing and Loading: A poorly packed column can lead to bad separation and product loss.[1]

    • Troubleshooting:

      • Ensure the silica gel is packed uniformly without air bubbles.[1]

      • Load the crude product in a concentrated band using a minimal amount of solvent.[1]

Experimental Protocol: Flash Column Chromatography

Objective: To purify a crude organic compound from byproducts and unreacted starting materials.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (or other appropriate stationary phase)

  • Eluent (solvent system determined by TLC analysis)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Crude sample

Procedure:

  • Choosing the Eluent:

    • Using TLC, find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Loading the Sample:

    • Dissolve the crude sample in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the sample flask with a small amount of eluent and add this to the column.

    • Drain the solvent until the sample has been adsorbed onto the top of the silica.

  • Elution and Collection:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables summarize quantitative data on how various factors can influence reaction yield.

Table 1: Effect of Solvent Water Content on Grignard Reaction Yield

ReactionSolventWater Content (ppm)Yield (%)
Phenylmagnesium bromide + BenzophenoneDiethyl Ether< 50> 90
Phenylmagnesium bromide + BenzophenoneDiethyl Ether500~50-60
Phenylmagnesium bromide + BenzophenoneDiethyl Ether>1000< 20

Note: Yields are approximate and can vary based on other reaction conditions.

Table 2: Influence of Temperature on Diels-Alder Reaction Yield

DieneDienophileTemperature (°C)Yield (%)
CyclopentadieneMaleic Anhydride25> 95 (endo product)
CyclopentadieneMaleic Anhydride100~80 (mixture of endo/exo)
FuranMaleic Anhydride25~60 (exo product favored)
FuranMaleic Anhydride80Lower yield due to retro-Diels-Alder

Note: Higher temperatures can favor the thermodynamically more stable product but may also lead to retro-Diels-Alder reactions, reducing the overall yield.[3]

Table 3: Impact of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Aryl HalideBoronic AcidCatalystCatalyst Loading (mol%)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄2> 95
4-BromotoluenePhenylboronic acidPd(PPh₃)₄0.5~85
4-BromotoluenePhenylboronic acidPd(PPh₃)₄0.1~60
4-IodotoluenePhenylboronic acidPd(OAc)₂/SPhos0.05> 98

Note: While lower catalyst loading is desirable for cost and environmental reasons, it can lead to lower yields or require longer reaction times.[4][5]

Table 4: Comparison of Reaction Yield with and without an Inert Atmosphere

ReactionConditionsYield (%)
n-Butyllithium deprotonation of acetyleneNitrogen Atmosphere> 90
n-Butyllithium deprotonation of acetyleneAir< 10
Grignard reagent formationArgon Atmosphere> 90
Grignard reagent formationAirHighly variable, often < 20

Note: For many organometallic reactions, the use of an inert atmosphere is essential for achieving a high yield.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting low-yield synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Formed? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Conc.) incomplete->optimize_conditions Yes workup_loss Product Loss During Workup/Purification? side_products->workup_loss No check_reagents Check Reagent/Solvent Purity side_products->check_reagents Yes optimize_purification Optimize Purification Method workup_loss->optimize_purification Yes improve_workup Improve Workup Technique workup_loss->improve_workup Yes end Improved Yield optimize_conditions->end check_reagents->end optimize_purification->end improve_workup->end Multi_Step_Synthesis_Yield_Loss cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A Starting Material A B Intermediate B A->B Reaction 1 C Intermediate C B->C Reaction 2 loss1 Loss during Workup/Purification 1 B->loss1 D Final Product D C->D Reaction 3 loss2 Loss during Workup/Purification 2 C->loss2 loss3 Loss during Workup/Purification 3 D->loss3 Reaction_Parameter_Optimization parameters Reaction Parameters Temperature Concentration Solvent Catalyst Time yield Reaction Yield parameters->yield selectivity Selectivity parameters->selectivity cost Cost/Efficiency parameters->cost

References

Technical Support Center: N-Benzylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of piperidine. Our goal is to help you minimize or prevent common side reactions, improve yield, and ensure the successful synthesis of your target compound.

Troubleshooting Guide

Issue 1: Low yield of N-benzylpiperidine and a significant amount of a water-soluble byproduct.

This is a classic sign of over-alkylation, leading to the formation of the N,N-dibenzylpiperidinium salt. The desired tertiary amine may also be trapped in the aqueous layer as its protonated form.

Potential Cause Solution
Incorrect Stoichiometry Use an excess of piperidine (2-3 equivalents) relative to the benzyl halide. This statistically favors the mono-alkylation.
Rapid Addition of Benzyl Halide Add the benzyl halide dropwise or using a syringe pump over a prolonged period. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). While this may slow down the reaction rate, it significantly disfavors the formation of the quaternary ammonium salt.
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile or DMF.

Issue 2: Presence of benzyl alcohol in the product mixture.

This side product arises from the hydrolysis of the benzyl halide, which can be promoted by the presence of water in the reaction.

Potential Cause Solution
Wet Reagents or Solvent Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents.
Hygroscopic Base If using a solid base like potassium carbonate, ensure it is freshly dried before use as it can absorb atmospheric moisture.

Issue 3: The reaction is slow or does not go to completion.

Several factors can contribute to a sluggish reaction, leading to a low conversion of the starting materials.

Potential Cause Solution
Poor Leaving Group on Benzyl Halide The reactivity of the benzyl halide is crucial. The order of reactivity is Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. Consider using a more reactive halide if the reaction is slow.
Protonation of Piperidine The reaction of piperidine with a benzyl halide produces a hydrohalic acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid as it forms.
Steric Hindrance If using substituted piperidines or benzyl halides, steric hindrance can slow down the reaction. In such cases, a higher reaction temperature or a longer reaction time may be necessary, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-benzylation of piperidine?

A1: The most prevalent side reaction is over-alkylation, where the initially formed N-benzylpiperidine (a tertiary amine) reacts further with another molecule of the benzyl halide to form a quaternary ammonium salt (N,N-dibenzylpiperidinium halide).[1] This is because the tertiary amine product is often more nucleophilic than the starting secondary amine.

Q2: How can I completely avoid the formation of the quaternary ammonium salt?

A2: While completely avoiding the quaternary salt can be challenging with direct alkylation, it can be minimized by carefully controlling stoichiometry, temperature, and the rate of addition of the benzyl halide. For complete prevention, the recommended method is reductive amination , which involves reacting piperidine with benzaldehyde in the presence of a reducing agent. This method does not produce the quaternary salt as a byproduct.

Q3: How do I remove the quaternary ammonium salt from my product?

A3: The quaternary ammonium salt is typically highly soluble in water, while N-benzylpiperidine has limited water solubility. During the work-up, the quaternary salt will preferentially partition into the aqueous phase, especially after basifying the solution to deprotonate any remaining piperidine hydrochloride. The N-benzylpiperidine can then be extracted with an organic solvent. If purification by column chromatography is necessary, the highly polar quaternary salt will remain at the baseline on a silica gel column.

Q4: Can I use benzyl alcohol directly for the N-benzylation of piperidine?

A4: Direct alkylation with benzyl alcohol is not efficient under standard conditions as the hydroxyl group is a poor leaving group. However, methods like "borrowing hydrogen" catalysis, which utilize a catalyst to transiently oxidize the alcohol to an aldehyde for in-situ reductive amination, can be employed.[1]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Direct N-Benzylation

Piperidine : Benzyl Bromide RatioN-Benzylpiperidine Yield (%)N,N-Dibenzylpiperidinium Bromide Yield (%)
1 : 1~60-70%~20-30%
2 : 1~85-95%<5%
3 : 1>95%<1%
(Representative data based on qualitative descriptions from literature)

Table 2: Effect of Temperature on Over-alkylation

Temperature (°C)Reaction TimeN-Benzylpiperidine Yield (%)N,N-Dibenzylpiperidinium Bromide Yield (%)
012 hHighLow
25 (Room Temp)6 hGoodModerate
80 (Reflux in Acetonitrile)2 hModerateHigh
(Representative data based on qualitative descriptions from literature)

Experimental Protocols

Protocol 1: Direct N-Benzylation of Piperidine with Benzyl Bromide

This protocol is optimized to minimize over-alkylation.

Materials:

  • Piperidine (2.55 g, 30 mmol)

  • Benzyl bromide (1.71 g, 10 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Anhydrous acetonitrile (50 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • To a 100 mL round-bottom flask, add piperidine and anhydrous acetonitrile.

  • Add the anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Dissolve benzyl bromide in 10 mL of anhydrous acetonitrile and add it to the dropping funnel.

  • Add the benzyl bromide solution dropwise to the stirred piperidine solution over 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the residue in 50 mL of diethyl ether and wash with 3 x 20 mL of water to remove any unreacted piperidine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: N-Benzylation of Piperidine via Reductive Amination

This protocol is the preferred method to avoid over-alkylation.

Materials:

  • Piperidine (0.85 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a 100 mL round-bottom flask, add piperidine and benzaldehyde in dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • In one portion, add the sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-benzylpiperidine is often of high purity, but can be further purified by vacuum distillation or column chromatography if needed.

Visualizations

Reaction_Pathways N-Benzylation of Piperidine: Main and Side Reaction Pathways Piperidine Piperidine NBenzylpiperidine N-Benzylpiperidine (Desired Product) Piperidine->NBenzylpiperidine Main Reaction (SN2) BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->NBenzylpiperidine QuaternarySalt N,N-Dibenzylpiperidinium Halide (Over-alkylation Side Product) BenzylHalide->QuaternarySalt BenzylAlcohol Benzyl Alcohol (Hydrolysis Side Product) BenzylHalide->BenzylAlcohol Side Reaction (Hydrolysis) NBenzylpiperidine->QuaternarySalt Side Reaction (Over-alkylation) Water Water (Impurity) Water->BenzylAlcohol Troubleshooting_Workflow Troubleshooting Workflow for N-Benzylation Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield of N-Benzylpiperidine Problem->LowYield Yes Success Successful Synthesis Problem->Success No CheckStoichiometry Check Stoichiometry (Excess Piperidine) LowYield->CheckStoichiometry SlowAddition Slow Addition of Benzyl Halide LowYield->SlowAddition SideProduct Presence of Side Products LowerTemp Lower Reaction Temperature SideProduct->LowerTemp CheckPurity Check Reagent/Solvent Purity (Anhydrous) SideProduct->CheckPurity SlowReaction Slow/Incomplete Reaction SlowReaction->CheckPurity UseBase Use a Non-nucleophilic Base SlowReaction->UseBase ReductiveAmination Consider Reductive Amination CheckStoichiometry->ReductiveAmination Alternative SlowAddition->ReductiveAmination Alternative LowerTemp->ReductiveAmination Alternative

References

Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing catalyst loading for successful and reproducible palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for many cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[3] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[3]

Q2: Should I increase the catalyst loading if my reaction is sluggish or shows low conversion?

A2: While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the optimal solution and may lead to increased costs and side reactions.[1] Before increasing the catalyst concentration, consider optimizing other reaction parameters such as temperature, base, solvent, and ligand choice.[1][4] If these parameters have been optimized and the reaction is still slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[1]

Q3: What are the visual signs of catalyst deactivation?

A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2][5] This indicates the agglomeration of the active Pd(0) catalyst into an inactive form.[5] Other signs can include a significant decrease in the reaction rate, a complete stall of the reaction, or a change in the color of the reaction mixture.[6]

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, often allowing for lower catalyst loadings.[1] Screening different ligands is a key step in optimizing the reaction and can have a more significant impact than simply increasing the catalyst concentration.[3][5]

Q5: Can I reduce the catalyst loading to make my reaction more cost-effective and sustainable?

A5: Yes, reducing catalyst loading is a key goal for making reactions more economical and environmentally friendly.[4] Once you have established a reliable reaction with a good yield, you can systematically screen for lower catalyst concentrations.[1] This can be achieved by gradually decreasing the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) while carefully monitoring the reaction yield and time.[1] The use of highly active pre-catalysts and optimized ligands can also facilitate the use of lower catalyst loadings.[1]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a freshly opened or purified palladium precursor and ligand. Consider using a more stable palladium precatalyst, as Pd(0) sources can be sensitive to air and moisture.[5]
Inefficient Catalyst Activation If using a Pd(II) precursor, ensure conditions are suitable for its complete reduction to the active Pd(0) species.[5] The phosphine ligand or another reducing agent in the mixture can facilitate this.[5][7]
Poor Ligand Choice Screen a variety of phosphine ligands. Bulky, electron-rich ligands often stabilize the catalyst and promote oxidative addition, a key step in the catalytic cycle.[5]
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). A higher initial concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.[5]
Suboptimal Reaction Conditions Optimize reaction temperature, solvent, and base. These parameters can have a significant impact on catalyst activity and stability.[2]

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause Troubleshooting Steps
Gradual Catalyst Decomposition This is a classic sign of catalyst deactivation during the reaction.[5] Lowering the reaction temperature or using a more stable ligand can help mitigate this. The formation of palladium black is a common indicator of this issue.[2][5]
Product Inhibition The reaction product may be coordinating to the palladium center, thereby inhibiting further catalytic cycles.[5]
Presence of Oxygen Oxygen can promote the homocoupling of organometallic reagents and deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2][8]
Reagent Purity Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are anhydrous.[1][6]

Quantitative Data Summary

The optimal catalyst loading is highly dependent on the specific reaction. The following tables provide typical ranges for common palladium-catalyzed reactions.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling

Palladium CatalystLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 5A common starting point for optimization.[3]
Pd(PPh₃)₄-1 - 5A pre-formed Pd(0) catalyst.[3]
PdCl₂(dppf)-1 - 3Often used for challenging substrates.

Table 2: Typical Catalyst Loading for Heck Coupling

Palladium CatalystLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂P(o-tol)₃1 - 5Higher temperatures are often required.[3]
Pd/C-0.005 - 5Heterogeneous catalyst, loading can be very low.[9]
PdCl₂(PPh₃)₂-2A common choice for various substrates.[2]

Table 3: Typical Catalyst Loading for Sonogashira Coupling

Palladium CatalystLigand/Co-catalystCatalyst Loading (mol%)Notes
Pd(PPh₃)₂Cl₂CuI (1 - 10 mol%)1 - 5Copper co-catalyst is typically required.[3]
Pd(PPh₃)₄CuI (1 - 10 mol%)1 - 5Aryl bromides often require heating.[3]

Experimental Protocols

General Experimental Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (variable mol%)

  • Ligand (e.g., SPhos) (typically in a 1:2 Pd:Ligand ratio)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., a 4:1 mixture of dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

To optimize catalyst loading, set up a series of parallel reactions where the mol% of the palladium catalyst is varied (e.g., 5%, 2%, 1%, 0.5%, 0.1%).

Visualizations

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Stalled Reaction Check_Catalyst Check Catalyst Activity - Fresh Precursor? - Correct Oxidation State? Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions - Temperature - Solvent - Base Check_Catalyst->Check_Conditions Catalyst OK Failure Further Investigation Needed Check_Catalyst->Failure Catalyst Inactive Screen_Ligands Screen Ligands - Bulky? - Electron-rich? Check_Conditions->Screen_Ligands Conditions OK Check_Conditions->Failure Conditions Suboptimal Increase_Loading Incrementally Increase Catalyst Loading Screen_Ligands->Increase_Loading Ligand OK Screen_Ligands->Failure Ligand Ineffective Success Reaction Optimized Increase_Loading->Success Yield Improves Increase_Loading->Failure No Improvement

Caption: Troubleshooting workflow for low yield in palladium-catalyzed reactions.

Catalyst_Optimization_Workflow Start Define Reaction with Standard Catalyst Loading (e.g., 2 mol%) Run_Reactions Run Parallel Reactions with Varied Catalyst Loading (5%, 2%, 1%, 0.5%) Start->Run_Reactions Analyze Analyze Yield and Reaction Time for Each Loading Run_Reactions->Analyze Determine_Optimal Determine Lowest Catalyst Loading with Acceptable Yield and Rate Analyze->Determine_Optimal Validate Validate Optimal Loading on Larger Scale Determine_Optimal->Validate Final_Protocol Final Optimized Protocol Validate->Final_Protocol

References

Technical Support Center: Scaling Up the Production of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-Amino-1-benzylpiperidine-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are commonly considered for scaling up the synthesis of this compound. The first is a variation of the Strecker synthesis, which involves reacting 1-benzylpiperidine with a cyanide source and an ammonium salt, followed by hydrolysis. The second route involves the hydrolysis of a hydantoin precursor, such as 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Q2: We are observing a decrease in yield as we scale up the synthesis. What are the likely causes?

A2: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also more challenging at a larger scale; poor temperature control can affect reaction kinetics and lead to the formation of byproducts. Additionally, the efficiency of phase transfer and mass transfer can be reduced in larger volumes, impacting reaction rates.

Q3: Our final product has a yellowish tint after purification. How can we address this?

A3: A yellow discoloration in piperidine-containing compounds is often due to oxidation. To mitigate this, ensure all reaction and storage vessels are purged with an inert atmosphere, such as nitrogen or argon. Purification via recrystallization with an appropriate solvent system, potentially with the addition of activated carbon, can help remove colored impurities.

Q4: What are the critical safety precautions when handling large quantities of cyanide for the Strecker synthesis?

A4: Working with large quantities of cyanide salts is extremely hazardous and requires strict safety protocols. All manipulations should be conducted in a well-ventilated area, preferably a walk-in fume hood, with continuous monitoring for hydrogen cyanide (HCN) gas. A "buddy system" should be in place, and all personnel must be trained on emergency procedures, including the administration of a cyanide antidote kit. Cyanide salts must be stored separately from acids, as their combination will release lethal HCN gas. Alkaline quenching solutions (e.g., sodium hypochlorite) should be readily available to neutralize any spills.

Troubleshooting Guides

Issue 1: Low Yield and Purity in Strecker Synthesis Variant
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inefficient imine formation or cyanide addition.- Ensure the reaction is anhydrous during imine formation. - Optimize the reaction temperature and time. - Consider using a different cyanide source or a phase-transfer catalyst to improve reactivity.
Formation of multiple byproducts Poor temperature control leading to side reactions; presence of impurities in starting materials.- Improve reactor heat transfer and implement precise temperature control. - Analyze starting materials for purity and purify if necessary. - Optimize the rate of addition of reagents to control the reaction exotherm.
Difficult isolation of the product Product may be too soluble in the reaction mixture or form an emulsion during workup.- Adjust the pH at the end of the reaction to ensure the amino acid precipitates. - Use a different solvent for extraction or precipitation. - Consider using a filtration aid for easier solid handling.
Issue 2: Challenges in Hydrolysis of Hydantoin Precursor
Symptom Possible Cause Troubleshooting Steps
Incomplete hydrolysis Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH).- Increase the reaction temperature and/or prolong the reaction time. - Increase the concentration of the sodium hydroxide solution. - Ensure efficient mixing to maintain a homogeneous reaction mixture.
Vigorous foaming during reaction Rapid heating and gas evolution.- Increase the temperature in a stepwise manner to control the rate of reaction. - Use a reactor with sufficient headspace to accommodate foaming. - Consider the use of an anti-foaming agent.
Product precipitation during pH adjustment is slow or incomplete Incorrect pH, or the presence of impurities inhibiting crystallization.- Slowly add acid to adjust the pH, allowing time for crystallization to initiate. - Seed the solution with a small amount of pure product to induce crystallization. - Cool the mixture to a lower temperature to decrease solubility.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Different Scales
Parameter Lab Scale (Strecker Variant) Pilot Scale (Hydantoin Hydrolysis) [1]Industrial Scale (Continuous Flow) [2]
Starting Material 1-benzylpiperidine8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione1-benzylpiperidine
Batch Size 10-50 g614 g5,000 kg/year
Key Reagents KCN, NH₄Cl, 6 M HCl2.4 kg NaOH, 5 L conc. HClImmobilized Pd catalyst, CO₂
Typical Yield ~78%[2]85%Not specified
Purity (HPLC) >95%Not specified>99.5%
Reaction Time 8-12 hoursOvernight2 minutes residence time
Purification Method Column Chromatography/RecrystallizationFiltration and DryingNot specified
Table 2: Analytical Methods for Quality Control
Analytical Method Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 reverse-phase Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid Detection: UV at 210 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of intermediates and final product.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Mass Spectrometry (MS) Molecular weight confirmation.Electrospray ionization (ESI) in positive ion mode.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.KBr pellet or ATR.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis via Hydantoin Hydrolysis[1]

This procedure is adapted for a 20 L reactor.

  • Preparation of Reaction Mixture:

    • Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.

    • Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.

  • Hydrolysis:

    • Heat the suspension to 80°C with continuous stirring.

    • Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may occur.

    • Maintain the reaction at 108°C overnight with continuous stirring.

  • Product Isolation:

    • Cool the reaction mixture to 10°C.

    • Slowly add approximately 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8. Caution: This is an exothermic process; maintain the temperature below 23°C during the addition.

    • A solid will precipitate from the solution. Collect the precipitate by filtration.

  • Drying:

    • Dry the resulting solid under vacuum at 40°C for 3 days.

    • Further dry the solid at 80°C overnight to yield this compound. (Expected yield: ~470 g, 85%).

Protocol 2: Lab-Scale Strecker Synthesis Variant[2]
  • Cyanide Addition:

    • In a suitable reaction vessel, combine 1-benzylpiperidine, potassium cyanide (KCN), and ammonium chloride (NH₄Cl) in a 1:1 mixture of ethanol and water.

    • Heat the mixture to 70°C and stir for 8 hours to form the intermediate 4-cyano-1-benzylpiperidine.

  • Hydrolysis:

    • After cooling, carefully add 6 M hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Purification:

    • Cool the reaction mixture and adjust the pH to precipitate the product.

    • Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

experimental_workflow_hydantoin Workflow for Hydantoin Hydrolysis cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_isolation Isolation cluster_drying Drying prep_naoh Dissolve NaOH in Water prep_hydantoin Add Hydantoin Precursor prep_naoh->prep_hydantoin heat_80 Heat to 80°C prep_hydantoin->heat_80 heat_105 Increase temp. to 105°C heat_80->heat_105 heat_108 Maintain at 108°C Overnight heat_105->heat_108 cool_10 Cool to 10°C heat_108->cool_10 ph_adjust Adjust pH to 7-8 with conc. HCl cool_10->ph_adjust filtration Filter Precipitate ph_adjust->filtration vac_dry_40 Vacuum Dry at 40°C (3 days) filtration->vac_dry_40 vac_dry_80 Dry at 80°C Overnight vac_dry_40->vac_dry_80 final_product final_product vac_dry_80->final_product Final Product

Caption: Experimental workflow for the pilot-scale synthesis via hydantoin hydrolysis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Initial Investigation cluster_temp_issues Temperature Issues cluster_mixing_issues Mixing Issues cluster_purity_issues Purity Issues cluster_solutions Corrective Actions start Low Yield Observed During Scale-Up check_temp Review Temperature Logs start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_purity Analyze Raw Material Purity start->check_purity exotherm Uncontrolled Exotherm? check_temp->exotherm hot_spots Localized Hot Spots? check_temp->hot_spots poor_dispersion Poor Reagent Dispersion? check_mixing->poor_dispersion phase_separation Phase Separation? check_mixing->phase_separation impurities_detected Impurities in Starting Material? check_purity->impurities_detected slow_addition Slow Reagent Addition exotherm->slow_addition improve_cooling Improve Reactor Cooling hot_spots->improve_cooling modify_impeller Modify Impeller Design/Speed hot_spots->modify_impeller poor_dispersion->modify_impeller use_pta Use Phase Transfer Agent phase_separation->use_pta purify_sm Purify Starting Materials impurities_detected->purify_sm

Caption: Logical workflow for troubleshooting low yield issues during scale-up.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 4-Amino-1-benzylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative and qualitative aspects of two synthetic routes for this compound.

ParameterRoute 1: Hydantoin HydrolysisRoute 2: Strecker Synthesis Variant
Starting Material 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione1-benzylpiperidine
Key Intermediates Not explicitly isolated4-Cyano-1-benzylpiperidine
Overall Yield 85%[1]78% (from 4-Cyano-1-benzylpiperidine)[2]
Reaction Time Overnight (for hydrolysis)[1]8 hours (cyanide addition) + 12 hours (hydrolysis)[2]
Key Reagents Sodium hydroxide, Hydrochloric acid[1]Potassium cyanide, Ammonium chloride, Hydrochloric acid[2]
Reaction Conditions Heating to 108°C[1]Heating to 70°C, followed by reflux[2]

Synthesis Route Diagrams

The following diagrams, generated using the DOT language, illustrate the two synthetic pathways.

Route1 start 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione step1 NaOH, H2O Heat (108°C, overnight) start->step1 step2 HCl (to pH 7-8) step1->step2 product This compound step2->product

Caption: Route 1: Hydantoin Hydrolysis Pathway.

Route2 start 1-benzylpiperidine step1 KCN, NH4Cl EtOH/H2O (1:1) 70°C, 8 hr start->step1 intermediate 4-Cyano-1-benzylpiperidine step1->intermediate step2 6 M HCl Reflux, 12 hr intermediate->step2 product This compound step2->product

Caption: Route 2: Strecker Synthesis Variant Pathway.

Experimental Protocols

Route 1: Hydantoin Hydrolysis

This procedure outlines the synthesis of this compound from 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Materials:

  • 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a suitable reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.[1]

  • To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[1]

  • Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming will be observed.[1]

  • Maintain the reaction temperature at 108°C with continuous stirring overnight.[1]

  • After the reaction is complete, cool the mixture to 10°C.[1]

  • Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH of the solution to 7-8, ensuring the temperature does not exceed 23°C during the addition.[1]

  • A solid will precipitate from the solution. Collect the precipitate by filtration.[1]

  • Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[1] This procedure reportedly yields 469.7 g of the product, which corresponds to an 85% yield.[1]

Route 2: Strecker Synthesis Variant

This method describes the synthesis of this compound starting from 1-benzylpiperidine.

Materials:

  • 1-benzylpiperidine

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • 6 M Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of 4-Cyano-1-benzylpiperidine

  • In a reaction vessel, combine 1-benzylpiperidine, potassium cyanide, and ammonium chloride in a 1:1 mixture of ethanol and water.[2]

  • Heat the reaction mixture to 70°C and maintain for 8 hours.[2]

  • Isolate the intermediate product, 4-Cyano-1-benzylpiperidine.

Step 2: Hydrolysis to this compound

  • Take the 4-Cyano-1-benzylpiperidine obtained from the previous step and add 6 M hydrochloric acid.[2]

  • Reflux the mixture for 12 hours to hydrolyze the nitrile group.[2]

  • After completion of the reaction, cool the mixture and isolate the final product. The reported yield for this two-step process, starting from the cyano intermediate, is 78%.[2]

References

A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules.[1] Ensuring the identity, purity, and concentration of these compounds is paramount throughout the drug development lifecycle. This guide provides a comparative overview of common analytical techniques for the validation of methods used to analyze piperidine-based compounds, supported by experimental data. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective strengths and ideal applications.

Comparison of Analytical Method Performance

The choice of an analytical method for piperidine-containing compounds is dictated by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. The following tables summarize key performance characteristics of validated methods for various piperidine derivatives.

Table 1: HPLC Method Performance for Piperidine-Based Compounds

AnalyteLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)DetectionReference(s)
Piperidine (derivatized)0.44 - 53.33101.820.60.150.44UV[2]
Piperine0.5 - 20Not Reported< 2Not ReportedNot ReportedUV[3]

Table 2: GC Method Performance for Piperidine-Based Compounds

AnalyteLinearity RangeAccuracy (% Recovery)Precision (%RSD)LOD (%)LOQ (%)DetectionReference(s)
Piperazine, 1-Methylpiperazine, 1-EthylpiperazineNot Specified98.5 - 98.9 (at LOQ)< 5 (at LOQ)0.005 - 0.0080.02 - 0.03FID[4]
3-Aminopiperidine1.4 - 45 µg/mL99.9 - 104.42.8 (at LOQ), 4.7 (at spec. level)Not Reported0.0014 mg/mLFID[5]

Table 3: LC-MS/MS Method Performance for Piperidine-Based Compounds

AnalyteLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)IonizationReference(s)
Piperidine0.03 - 0.40Not ReportedNot Reported0.0101Not ReportedESI[6]
Pyrrolizidine AlkaloidsNot Specified64.5 - 112.20.96 - 12.790.015 - 0.75 (µg/kg)Not ReportedNot Specified[7]

Experimental Protocols

Detailed methodologies are essential for the successful validation and transfer of analytical methods. Below are representative experimental protocols for the analysis of piperidine-based compounds using HPLC, GC, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the analysis of piperidine compounds that lack a native chromophore and require pre-column derivatization for UV detection.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable diluent (e.g., 0.1 M HCl).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

2. Derivatization Procedure (with 4-Toluenesulfonyl Chloride):

  • To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Add a suitable base (e.g., sodium bicarbonate solution) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Cool the reaction mixture and dilute with the mobile phase before injection.

3. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at a specified wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL

Gas Chromatography (GC-FID)

This protocol is suitable for the analysis of volatile piperidine derivatives or for the determination of residual piperidine.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of the piperidine analyte in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. For headspace analysis of residual solvents, the sample is placed in a headspace vial with an appropriate dissolution solvent.[5]

2. Chromatographic Conditions:

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent[4]

  • Carrier Gas: Helium at a constant flow of 2 mL/min[4]

  • Injector Temperature: 250°C[4]

  • Detector (FID) Temperature: 260°C[4]

  • Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[4]

  • Injection Volume: 1.0 µL (split injection)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of piperidine compounds, particularly at low levels or in complex matrices.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of the piperidine analyte in methanol.

  • Calibration Standards: Prepare calibration standards by spiking the blank matrix (e.g., plasma) with the working standard solutions.

  • Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 400 µL).[8] Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.[8]

2. Chromatographic Conditions:

  • Column: Atlantis C18 (100 x 3.9 mm, 5 µm) or equivalent[6]

  • Mobile Phase A: 0.05% Formic acid in water[6]

  • Mobile Phase B: Methanol[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Injection Volume: 5 µL[6]

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor ion to product ion transition for the analyte and any internal standard.

Visualizing Key Processes

To further aid in the understanding of the analytical workflow and the biological context of piperidine-based compounds, the following diagrams have been generated.

MethodSelection Analyte Piperidine-Based Analyte Properties Volatility Is the analyte volatile and thermally stable? Analyte->Volatility Chromophore Does the analyte have a strong UV chromophore? Volatility->Chromophore No GC Gas Chromatography (GC) Volatility->GC Yes HPLC_UV_Direct HPLC-UV (Direct) Chromophore->HPLC_UV_Direct Yes HPLC_UV_Deriv HPLC-UV (Derivatization) Chromophore->HPLC_UV_Deriv No Concentration Required Sensitivity? Matrix Sample Matrix Complexity? Concentration->Matrix Low LC_MS LC-MS/MS Concentration->LC_MS High (Trace Levels) Matrix:s->HPLC_UV_Direct:n Low (e.g., Bulk Drug) Matrix:s->HPLC_UV_Deriv:n Low (e.g., Bulk Drug) Matrix->LC_MS High (e.g., Plasma) HPLC_UV_Direct->Concentration HPLC_UV_Deriv->Concentration

Caption: Decision tree for selecting an analytical method for piperidine-based compounds.

PI3K_Akt_Pathway Piperidine Piperidine-Based Anticancer Agent PI3K PI3K Piperidine->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Cell Proliferation, Survival Akt->Apoptosis Promotes

Caption: Simplified PI3K/Akt signaling pathway inhibited by some piperidine compounds.[9]

References

A Comparative Analysis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Amino-1-benzylpiperidine-4-carboxylic acid and its analogs, a class of compounds recognized for their versatile therapeutic potential. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including neuroprotective, antimicrobial, and antifungal applications.[1][2][3] This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and drug development.

Chemical Structures of Representative Compounds

The core structure of this compound offers multiple points for chemical modification, leading to a diverse range of analogs with varied pharmacological profiles. Below are the structures of the parent compound and selected analogs.

  • Compound A: this compound

    • The parent compound, featuring a benzyl group on the piperidine nitrogen and amino and carboxylic acid groups at the 4-position.[2]

  • Analog B: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

    • An analog where the 4-amino group is substituted with a phenyl group.[4]

  • Analog C: N-(1-Benzylpiperidin-4-yl)-N-dodecyl-[1,1′-biphenyl]-2-carboxamide

    • A more complex analog with significant modification at the 4-amino position, investigated for antifungal activity.[3]

  • Analog D: 4-Benzylpiperidine carboxamides

    • A series of analogs where the carboxylic acid is converted to a carboxamide, explored as dual serotonin and norepinephrine reuptake inhibitors.[5]

Comparative Biological Activity

The following table summarizes the biological activities of this compound and its analogs. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Compound/AnalogTarget/ActivityKey FindingsReference CompoundIC50 / MIC
Derivatives of Compound A Antimicrobial (Gram-positive and Gram-negative bacteria)Certain derivatives showed significant efficacy.Standard treatmentsAs low as 6 µg/mL
Derivatives of Compound A Neuroprotective (AChE and BACE1 inhibition)Promising inhibitory activity was observed, suggesting potential for Alzheimer's disease treatment.-Data not specified
Analog C Antifungal (Aspergillus spp. and Candida spp.)Showed promising growth-inhibiting activity.Amorolfine hydrochloride4 µg/mL to 16 µg/mL
Analog D (7e and 7j) Dual Serotonin and Norepinephrine Reuptake InhibitionGreater dual reuptake inhibition than the standard drug.Venlafaxine HClData not specified
Benzylthioether derivative of a GABA analog GABA-A Receptor AntagonistActed as an antagonist at human recombinant α1β2γ2L GABA-A receptors.GABAIC50 of 42 µM

Experimental Protocols

A detailed methodology for a key experiment is provided below to aid in the design of future studies.

Protocol: [3H]GABA Uptake Assay for GABA Transporter (GAT) Inhibition

This protocol is adapted from studies on novel GABA transporter inhibitors and is suitable for evaluating the activity of this compound analogs on GAT subtypes.[6]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are transiently transfected with plasmids encoding one of the four mouse GABA transporter subtypes (mGAT1-4) using a suitable transfection reagent.

2. [3H]GABA Uptake Assay:

  • Transfected cells are seeded in 96-well plates.
  • After 24-48 hours, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
  • Cells are then incubated with the test compound (at various concentrations) and [3H]GABA (a specific concentration, e.g., 50 nM) in the buffer for a defined period (e.g., 10 minutes) at room temperature.
  • The uptake is terminated by aspirating the assay mixture and rapidly washing the cells three times with ice-cold buffer.
  • The cells are lysed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for mGAT1).
  • The percentage of inhibition by the test compound is calculated relative to the control (no compound).
  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway

The structural similarity of this compound to GABA suggests potential interaction with the GABAergic system.[7] The following diagram illustrates the GABAergic signaling pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAT GABA Transporter (GAT) GABA_cleft Vesicle->GABA_cleft Release GABA_cleft->GAT Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binds to Cl_ion Cl- influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_B->Hyperpolarization Cl_ion->Hyperpolarization

Caption: GABAergic signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel analogs of this compound.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Compound Library Synthesis (Analog Design & Synthesis) B High-Throughput Screening (e.g., Binding Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D Advance Hits E In Vitro Functional Assays (e.g., Potency, Selectivity) D->E F ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F G In Vivo Efficacy Studies (Animal Models) F->G Select Lead Candidate H Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H I Safety and Toxicology Studies H->I J Investigational New Drug (IND) Application I->J IND-Enabling Studies

Caption: Drug discovery and development workflow.

References

The Impact of Substitution on the Biological Activity of Benzylpiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The benzylpiperidine moiety is a versatile framework found in a multitude of centrally acting therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted versus unsubstituted benzylpiperidines, supported by quantitative data and detailed experimental methodologies.

The benzylpiperidine core, consisting of a piperidine ring attached to a benzyl group, serves as a privileged structure in medicinal chemistry. Modifications to this core, particularly substitutions on the benzyl ring or the piperidine nitrogen, can dramatically alter the compound's affinity and selectivity for various biological targets. This has been demonstrated across a range of activities, including enzyme inhibition and neurotransmitter transporter modulation.

Comparative Biological Activities

The introduction of substituents to the benzylpiperidine scaffold has been shown to significantly influence its biological profile. For instance, in the context of tyrosinase inhibition, benzylpiperidines have been identified as potent compounds, with specific substitutions enhancing their activity. Similarly, the affinity of benzylpiperidine derivatives for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly dependent on the nature and position of substituents on the N-benzyl aromatic ring.[1]

Substituted N-benzylpiperidines have also been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease.[2][3] The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is modulated by the type and position of substituents on the benzyl moiety.[3] Furthermore, derivatives of benzylpiperidine have been explored as inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for various neurological and inflammatory disorders.[4] The potency and selectivity of these inhibitors are again dictated by the substitution patterns.[4]

The versatility of the benzylpiperidine scaffold is further highlighted by its derivatives' activity as sigma (σ) receptor ligands and their potential as anticonvulsant agents.[5][6] In each case, the presence and nature of substituents are critical determinants of the observed biological effect.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various substituted and unsubstituted benzylpiperidines.

Compound TypeTargetIC50 / Ki (nM)Reference
Unsubstituted 2-BenzylpiperidineDopamine Transporter (DAT)Ki: 6,360 nM; IC50: 3,780-8,800 nM[7]
Unsubstituted 4-BenzylpiperidineDopamine Transporter (DAT)EC50: 109 nM[8]
Unsubstituted 4-BenzylpiperidineNorepinephrine Transporter (NET)EC50: 41.4 nM[8]
Unsubstituted 4-BenzylpiperidineSerotonin Transporter (SERT)EC50: 5,246 nM[8]
Substituted N-Benzylpiperidines (GBR series)Dopamine Transporter (DAT)Low nanomolar range[1]
Substituted Benzylpiperidine (Compound 5b)TyrosinasepIC50: 4.99[9]
Substituted N-Benzylpiperidine (Compound d5)Histone Deacetylase (HDAC)IC50: 0.17 µM[2]
Substituted N-Benzylpiperidine (Compound d5)Acetylcholinesterase (AChE)IC50: 6.89 µM[2]
Substituted Benzylpiperidine (Compound 15b)Acetylcholinesterase (AChE)IC50: 0.39 µM[3]
Substituted Benzylpiperidine (Compound 15j)Butyrylcholinesterase (BChE)IC50: 0.16 µM[3]
Substituted Benzylpiperidine (Compound 28)Monoacylglycerol Lipase (MAGL)High potency[4]
Substituted Benzylpiperidine (Compound 29)Monoacylglycerol Lipase (MAGL)High potency[4]
p-Hydroxy Substituted Bispiperidine (Compound 2b)Anticonvulsant ActivityMost active in series[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Monoamine Transporter Binding Assays

This protocol is used to determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is centrifuged at a high speed to pellet the synaptosomes. The pellet is resuspended in a suitable assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and the test compound at various concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition)

This protocol, based on Ellman's method, is used to measure the inhibition of acetylcholinesterase (AChE).

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: The assay is conducted in a 96-well plate. Add the buffer, DTNB, test compound at various concentrations, and the enzyme (AChE) to each well. The plate is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of reaction is determined from the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general workflow for the biological evaluation of benzylpiperidine derivatives.

G Dopaminergic Synapse and DAT cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Vesicle->Synaptic_Cleft Release Benzylpiperidine Substituted Benzylpiperidine Benzylpiperidine->DAT Inhibition Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Signaling_Cascade Downstream Signaling D_Receptor->Signaling_Cascade

Caption: Dopaminergic synapse showing dopamine synthesis, release, reuptake via DAT, and the inhibitory action of substituted benzylpiperidines.

G General Workflow for Biological Evaluation Compound_Synthesis Synthesis of Substituted Benzylpiperidines In_Vitro_Screening In Vitro Screening (e.g., Binding Assays, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Identification->ADMET_Profiling Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development ADMET_Profiling->Preclinical_Development

References

A Comparative Guide to the Structural Analysis of 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Amino-1-benzylpiperidine-4-carboxylic acid, a versatile piperidine derivative with significant potential in medicinal chemistry. The structural confirmation of this compound is paramount for its application in research and drug development. This document outlines the key analytical techniques used for its characterization and compares its structural features with the well-established anticonvulsant drug, Gabapentin.

Physicochemical Properties

A fundamental step in the characterization of a compound is the determination of its basic physicochemical properties. Below is a comparison of the key properties of this compound and Gabapentin.

PropertyThis compoundGabapentin
IUPAC Name This compound[1]2-[1-(aminomethyl)cyclohexyl]acetic acid
CAS Number 39143-25-4 (free base)[1]60142-96-3
Molecular Formula C₁₃H₁₈N₂O₂[1]C₉H₁₇NO₂
Molecular Weight 234.29 g/mol (free base)[1]171.24 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point Not available162-166 °C
Solubility The hydrochloride salt is used to enhance solubility.[1]Soluble in water and aqueous solutions

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of a molecule. This section details the available spectroscopic data for this compound and its comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound hydrochloride in D₂O shows characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the piperidine ring protons.[1]

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic-H (benzyl)7.35–7.28multiplet5H
N-CH₂-Ar (benzyl)3.72singlet2H
Piperidine-H3.15–3.05multiplet4H
NH₂2.95singlet2H

Note: Data is for the hydrochloride salt in D₂O.[1]

¹³C NMR Spectroscopy

Assignment (4-Amino-1-benzylpiperidine) Predicted Chemical Shift (δ) ppm
Aromatic-C (benzyl, quaternary)~138
Aromatic-C (benzyl, CH)~129, ~128, ~127
N-CH₂-Ar (benzyl)~63
Piperidine-C4 (C-NH₂)~48
Piperidine-C2, C6~52
Piperidine-C3, C5~35

Note: This is predictive data for a related compound and serves as an estimation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride (in KBr) displays characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C-N stretch.[1]

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amino)3420
C=O stretch (carboxylic acid)1705
C-N stretch1598
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While specific experimental ESI-MS data for this compound was not found in the search, the expected molecular ion peak for the free base (C₁₃H₁₈N₂O₂) would be at an m/z of approximately 235.1441 [M+H]⁺. For the hydrochloride salt (C₁₃H₁₉ClN₂O₂), the molecular ion of the free base would still be observed.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. At present, the crystal structure of this compound is not publicly available. However, crystal structures of its derivatives have been reported, indicating that this class of compounds is amenable to crystallographic analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample is introduced into the ESI source of a mass spectrometer. A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural analysis and confirmation of a novel compound like this compound.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_comparison Comparative Analysis synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms comparison Comparison with Alternatives (e.g., Gabapentin) nmr->comparison xray X-ray Crystallography ms->xray xray->comparison Analytical Techniques Relationship MW Molecular Weight & Formula Connectivity Atom Connectivity & Environment MW->Connectivity FG Functional Groups FG->Connectivity Structure3D 3D Structure Connectivity->Structure3D MS Mass Spectrometry MS->MW IR IR Spectroscopy IR->FG NMR NMR Spectroscopy NMR->Connectivity XRAY X-ray Crystallography XRAY->Structure3D

References

In-Vitro Evaluation of Novel 4-Aminopiperidine-Based Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This guide provides a comparative analysis of the in-vitro efficacy of a new class of antifungals based on the 4-aminopiperidine scaffold. These compounds have demonstrated significant activity against a broad range of clinically relevant fungi, primarily by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This document summarizes key quantitative data, details experimental protocols for in-vitro evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Comparative Antifungal Activity

A series of novel 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal properties.[1][2] Two promising compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , have shown noteworthy in-vitro activity against various species of Candida and Aspergillus.[1][2] The antifungal efficacy of these compounds was determined using standardized microbroth dilution assays and is presented below in comparison to established antifungal drugs, amorolfine and voriconazole.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Novel 4-Aminopiperidine Derivatives and Reference Antifungals against Yeasts

CompoundYarrowia lipolytica MIC₁₀₀ (µg/mL)Candida spp. (19 isolates) MIC₈₀ Range (µg/mL)
2b 4.01 - >16
3b 4.01 - 4
Amorolfine4.02 - 16
Voriconazole2.0≤0.03 - 4

Data sourced from a study by L. Bier et al. (2021).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel 4-Aminopiperidine Derivatives and Reference Antifungals against Molds

CompoundAspergillus spp. (18 isolates) MIC₉₀ Range (µg/mL)
2b 2 - 16
3b 1 - 8
Amorolfine4 - 16
Voriconazole0.25 - 8

Data sourced from a study by L. Bier et al. (2021).[1]

Other aminopiperidine derivatives, referred to as Compound 1a and 1b, have also demonstrated potent in-vitro activity against a range of clinically important fungi, including fluconazole-resistant strains of C. albicans.[3][4]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for these novel 4-aminopiperidine derivatives is the inhibition of the fungal ergosterol biosynthesis pathway.[1][3][4] This pathway is essential for fungal cell membrane integrity. Analysis of sterol patterns following treatment with these compounds indicated an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase.[1] Another study on similar aminopiperidine derivatives also identified the inhibition of C-14 reduction in ergosterol synthesis.[3][4] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[5]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates 14α-demethylase (Azole target) Intermediates Intermediates 14-demethylated intermediates->Intermediates Sterol C14-reductase Further Intermediates Further Intermediates Intermediates->Further Intermediates Sterol C8-isomerase Ergosterol Ergosterol Further Intermediates->Ergosterol Multiple Steps 4-Aminopiperidines 4-Aminopiperidines Sterol C14-reductase Sterol C14-reductase 4-Aminopiperidines->Sterol C14-reductase Inhibition Sterol C8-isomerase Sterol C8-isomerase 4-Aminopiperidines->Sterol C8-isomerase Inhibition

Caption: Proposed mechanism of action of 4-aminopiperidine antifungal agents.

Experimental Protocols

The in-vitro antifungal activity of the 4-aminopiperidine derivatives was determined using standardized methodologies.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by a microbroth dilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on an appropriate agar medium. A suspension was prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

  • Preparation of Drug Dilutions: The 4-aminopiperidine compounds and reference drugs were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at a controlled temperature for a specified period (e.g., 24-48 hours for yeasts and molds).

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control. For yeasts, this was often an 80% reduction (MIC₈₀), while for molds, it was a 90% reduction (MIC₉₀). For Yarrowia lipolytica, a 100% inhibition (MIC₁₀₀) was used.[1]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Preparation of Fungal Inoculum A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Test Compounds C->D E Incubation D->E F Visual or Spectrophotometric Reading of Growth E->F G Determination of MIC F->G

Caption: Workflow for in-vitro antifungal susceptibility testing.

Conclusion

Novel 4-aminopiperidine derivatives, particularly compounds 2b and 3b , have demonstrated potent in-vitro antifungal activity against a wide range of clinically relevant yeasts and molds.[1][2] Their efficacy is comparable, and in some cases superior, to established antifungal agents like amorolfine and voriconazole.[1] The mechanism of action, involving the inhibition of key enzymes in the ergosterol biosynthesis pathway, presents a promising avenue for the development of new antifungal therapies.[1][3][4] Further investigation into the cytotoxicity and in-vivo efficacy of these compounds is warranted to assess their full therapeutic potential.[1]

References

comparing the efficacy of different catalytic systems for amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The development of efficient catalytic systems has revolutionized the synthesis of arylamines and their derivatives. This guide provides a comprehensive comparison of the efficacy of four prominent catalytic systems for amination reactions: Palladium, Nickel, Copper, and Iron-based catalysts. We present a detailed analysis of their performance, supported by experimental data and protocols, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst for an amination reaction is critical and depends on factors such as the nature of the substrates (aryl halide and amine), desired reaction conditions, cost, and environmental impact. While palladium catalysts have historically dominated the field due to their broad applicability and high efficiency, catalysts based on more abundant and less expensive metals like nickel, copper, and iron have emerged as powerful alternatives.

The following tables provide a comparative overview of these catalytic systems. To facilitate a direct comparison, we have focused on the amination of aryl chlorides where possible, as they are often more challenging substrates than the corresponding bromides or iodides. However, due to the different reactivity profiles of the catalysts, optimal substrates and conditions may vary. These differences are noted to ensure a fair and objective comparison.

Table 1: Comparison of Catalytic Systems for the Amination of Aryl Halides with Morpholine

Catalyst SystemCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)Ref.
Palladium Pd(dba)₂ (1.5 mol%)XPhos (3.0 mol%)NaOtBuTolueneReflux64-Chlorotoluene94
Nickel NiCl₂(DME) (5-15 mol%)SIPr·HCl (10-30 mol%)NaOtBu2-Me-THF10034-Chlorotoluene~95[1]
Copper CuSO₄ (5 mol%)Pyrazinamide (L1)K₂CO₃DMF110244-ChlorotolueneGood[2]
Iron Fe₂O₃ (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO120244-Bromotoluene85[3]

Note: The data for the iron-catalyzed system is for the reaction of 4-bromotoluene, as data for 4-chlorotoluene with this specific system was not available. This highlights a key difference in reactivity, where iron catalysts are often more effective with more reactive aryl halides.

Table 2: General Comparison of Catalytic Systems for C-N Cross-Coupling Reactions

FeaturePalladium-basedNickel-basedCopper-basedIron-based
Catalyst Cost HighModerateLowVery Low
Generality Very BroadBroad, excels with aryl chloridesGood, often milder conditionsEmerging, different mechanism
Functional Group Tolerance ExcellentGood to ExcellentGoodModerate to Good
Typical Substrates Aryl/heteroaryl halides & sulfonatesAryl/heteroaryl chlorides & sulfamatesAryl/heteroaryl halides & boronic acidsAryl halides
Reaction Conditions Often requires inert atmosphereOften requires inert atmosphereCan often be run in airVaries, can require specific conditions
Key Advantages High reliability and predictabilityCost-effective for aryl chloridesLow cost, mild conditions (Chan-Lam)Very low cost, environmentally benign
Key Disadvantages Cost, potential for catalyst poisoningAir/moisture sensitivity of some catalystsHarsher conditions for Ullmann-typeLess developed, can require higher catalyst loading

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the amination of an aryl chloride using palladium and nickel catalysts, providing a basis for comparison.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[1]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (degassed)

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.

  • Heat the resulting mixture at reflux for 6 hours.

  • After cooling to room temperature, quench the reaction with 10 mL of water.

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9/1) to yield 4-(p-tolyl)morpholine.

Protocol 2: Nickel-Catalyzed Amination of 4-Chlorotoluene with Morpholine[2]

Materials:

  • NiCl₂(DME)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • 2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

  • In a glovebox, add NiCl₂(DME) (5-15 mol%), SIPr·HCl (10-30 mol%), and NaOtBu to an oven-dried vial equipped with a stir bar.

  • Add 2-Me-THF to the vial.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.8 equiv.) to the reaction mixture.

  • Seal the vial and heat the reaction at 100 °C for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(p-tolyl)morpholine.

Catalytic Cycles and Mechanistic Overview

The underlying mechanisms of these catalytic systems differ significantly, which accounts for their distinct reactivity profiles. Visualizing these catalytic cycles can aid in understanding the key steps and the roles of the various components.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig cluster_reactants cluster_products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(L)n Pd0->ArPdX ArPdAmine Ar-Pd(II)-NHR'R''n ArPdX->ArPdAmine ArPdAmido Ar-Pd(II)-NR'R''(L)n ArPdAmine->ArPdAmido ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product ArX Ar-X ArX->ArPdX Oxidative Addition Amine HNR'R'' Amine->ArPdAmine Amine Coordination Base Base Base->ArPdAmido Deprotonation HX H-Base+

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Nickel-Catalyzed Amination

Similar to palladium, nickel-catalyzed amination generally proceeds through a Ni(0)/Ni(II) catalytic cycle. The lower cost of nickel makes it an attractive alternative, particularly for the amination of less reactive aryl chlorides.[5]

Nickel_Amination cluster_reactants cluster_products Ni0 Ni(0)Ln ArNiX Ar-Ni(II)-X(L)n Ni0->ArNiX ArNiAmine Ar-Ni(II)-NHR'R''n ArNiX->ArNiAmine ArNiAmido Ar-Ni(II)-NR'R''(L)n ArNiAmine->ArNiAmido ArNiAmido->Ni0 Reductive Elimination Product Ar-NR'R'' ArNiAmido->Product ArX Ar-X ArX->ArNiX Oxidative Addition Amine HNR'R'' Amine->ArNiAmine Amine Coordination Base Base Base->ArNiAmido Deprotonation HX H-Base+

Caption: General catalytic cycle for Nickel-catalyzed amination.

Copper-Catalyzed Chan-Lam Amination

The Chan-Lam coupling typically involves the reaction of an amine with an aryl boronic acid, distinguishing it from the Buchwald-Hartwig and Ullmann reactions which use aryl halides. The mechanism is thought to involve Cu(II) and Cu(III) intermediates.

Chan_Lam cluster_reactants cluster_products CuII_1 Cu(II)X2 CuII_Amido Cu(II)-NR'R'' CuII_1->CuII_Amido CuIII_intermediate Ar-Cu(III)-NR'R'' CuII_Amido->CuIII_intermediate CuI Cu(I)X CuIII_intermediate->CuI Reductive Elimination Product Ar-NR'R'' CuIII_intermediate->Product CuI->CuII_1 Amine HNR'R'' Amine->CuII_Amido Ligand Exchange ArBOH2 ArB(OH)2 ArBOH2->CuIII_intermediate Transmetalation Oxidant Oxidant (e.g., O2) Oxidant->CuII_1 Oxidation

Caption: Postulated catalytic cycle for the Copper-catalyzed Chan-Lam amination.

Iron-Catalyzed Amination

Recent advancements have led to the development of iron-catalyzed amination reactions. These systems are highly attractive due to the low cost and low toxicity of iron. The mechanism can differ from the noble metal-catalyzed reactions and may involve radical pathways.[6]

Iron_Amination cluster_reactants Fe_cat Fe(I) Catalyst Fe_Ar Ar-Fe(III)-X Fe_cat->Fe_Ar Oxidative Addition Fe_Amido Ar-Fe(III)-NR'R'' Fe_Ar->Fe_Amido Ligand Exchange Fe_Amido->Fe_cat Product Ar-NR'R'' Fe_Amido->Product Reductive Elimination ArX Ar-X ArX->Fe_Ar Amine HNR'R'' Amine->Fe_Amido Base Base Base->Fe_Amido

Caption: Simplified proposed catalytic cycle for an Iron-catalyzed amination.

Conclusion

The choice of a catalytic system for amination is a critical decision in synthetic planning. Palladium catalysts, particularly those based on bulky, electron-rich phosphine ligands, offer the broadest substrate scope and highest reliability, making them the gold standard for many applications. However, the high cost of palladium has driven the development of highly effective and more economical nickel-based catalysts, which have proven to be particularly adept at activating challenging aryl chlorides.

Copper-catalyzed systems, such as the Chan-Lam and Ullmann-type reactions, provide further cost-effective alternatives. The Chan-Lam coupling is notable for its use of aryl boronic acids and often milder reaction conditions, while modern Ullmann-type reactions have overcome many of the limitations of the classical procedure. Finally, the emergence of iron-catalyzed amination offers the promise of a highly sustainable and inexpensive method, although this field is still developing and may require more specific reaction optimization.

This guide provides a foundational understanding of the relative merits of these catalytic systems. For any specific application, it is recommended that researchers consult the primary literature and consider screening a range of catalysts and conditions to identify the optimal system for their desired transformation.

References

A Comparative Guide to the Spectroscopic Interpretation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and the profound influence of substituents on its chemical properties make the accurate interpretation of its spectroscopic data a critical skill for researchers in organic chemistry, medicinal chemistry, and drug development. This guide provides a comparative overview of the key spectroscopic features of piperidine and several of its derivatives, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for piperidine and selected N- and C-substituted derivatives. This allows for a direct comparison of the influence of substitution on the spectral properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Piperidine and its Derivatives in CDCl₃

CompoundH-1 (NH/NCH₃)H-2, H-6 (α)H-3, H-5 (β)H-4 (γ)Other Protons
Piperidine ~1.35 (s, 1H)~2.79 (t, 4H)~1.58 (m, 4H)~1.51 (m, 2H)-
N-Methylpiperidine 2.23 (s, 3H)~2.33 (m, 4H)~1.59 (m, 4H)~1.41 (m, 2H)-
2-Methylpiperidine ~1.20 (s, 1H)~2.55 (m, 1H), ~2.95 (m, 1H)~1.0-1.8 (m, 6H)~1.0-1.8 (m, 2H)~1.05 (d, 3H, CH₃)
4-Phenylpiperidine ~1.60 (s, 1H)~3.16 (m, 2H), ~2.72 (m, 2H)~1.86 (m, 2H), ~1.75 (m, 2H)~2.61 (m, 1H)7.15-7.31 (m, 5H, Ar-H)[1]
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Piperidine and its Derivatives in CDCl₃

CompoundC-2, C-6 (α)C-3, C-5 (β)C-4 (γ)Other Carbons
Piperidine 47.027.225.2-
N-Methylpiperidine 56.826.524.646.8 (NCH₃)
2-Methylpiperidine 53.0 (C-2), 46.9 (C-6)35.5 (C-3), 26.5 (C-5)25.022.5 (CH₃)
4-Phenylpiperidine 46.533.042.5128.5, 126.8, 126.3 (Ar-C), 145.9 (Ar C-ipso)
IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) of Piperidine and its Derivatives

CompoundN-H StretchC-H Stretch (Aliphatic)C-N StretchOther Key Bands
Piperidine ~3280 (br)2930, 2850, 2800~1100~1450 (CH₂ bend)
N-Methylpiperidine -2930, 2850, 2780~1120~1450 (CH₂ bend)
2-Methylpiperidine ~3300 (br)2930, 2860~1130~1460 (CH₂ bend)
4-Phenylpiperidine ~3320 (br)2920, 2850~1130~3020 (Ar C-H), ~1600, 1495 (Ar C=C)
Mass Spectrometry Data

Table 4: Major Mass Spectrometry Fragments (m/z) of Piperidine and its Derivatives (Electron Ionization)

CompoundMolecular Ion (M⁺)Base PeakKey Fragments
Piperidine 858456, 44, 43, 42
N-Methylpiperidine 999884, 70, 57, 42
2-Methylpiperidine 998470, 56, 43, 42
4-Phenylpiperidine 161160117, 104, 91, 77

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the piperidine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[2]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-pulse ¹H NMR spectrum.[3]

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.[4]

    • Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.[4][5] A 90° pulse angle is often used.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • If using a salt plate (e.g., NaCl, KBr), place one to two drops of the liquid sample onto one plate and carefully place the second plate on top to create a thin film.[6]

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.[7][8]

  • Instrument Setup:

    • Acquire a background spectrum of the empty IR beam path (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.[7]

  • Data Processing:

    • The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized before ionization.[9]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces extensive fragmentation.[10][11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown piperidine derivative using the discussed spectroscopic techniques.

G Workflow for Spectroscopic Data Interpretation of Piperidine Derivatives cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation Sample Sample NMR NMR Sample->NMR NMR Spectroscopy IR IR Sample->IR IR Spectroscopy MS MS Sample->MS Mass Spectrometry 1H_NMR_Analysis ¹H NMR: - Chemical Shift - Integration - Multiplicity NMR->1H_NMR_Analysis 13C_NMR_Analysis ¹³C NMR: - Number of Signals - Chemical Shift NMR->13C_NMR_Analysis IR_Analysis IR: - Functional Groups (N-H, C=O, etc.) IR->IR_Analysis MS_Analysis MS: - Molecular Ion (M⁺) - Fragmentation Pattern MS->MS_Analysis Propose_Structure Propose Putative Structure(s) 1H_NMR_Analysis->Propose_Structure 13C_NMR_Analysis->Propose_Structure IR_Analysis->Propose_Structure MS_Analysis->Propose_Structure Verify_Structure Verify Structure with All Spectroscopic Data Propose_Structure->Verify_Structure Final_Structure Final Structure Verify_Structure->Final_Structure

Caption: Spectroscopic data interpretation workflow.

References

Unveiling Neuroprotection: A Comparative Analysis of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in combating the rising tide of neurodegenerative diseases. Among the diverse chemical scaffolds explored, benzylpiperidine derivatives have emerged as a promising class of compounds, with the approved Alzheimer's drug Donepezil being a notable example. This guide provides a comprehensive comparison of the neuroprotective effects of various benzylpiperidine derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

This guide synthesizes findings from multiple studies to offer a comparative overview of the neuroprotective potential of different benzylpiperidine derivatives. While direct comparative studies under identical conditions are limited, this compilation aims to provide a valuable resource for researchers to identify promising candidates and design future investigations.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of benzylpiperidine derivatives have been evaluated in various in vitro models mimicking the pathological conditions of neurodegenerative diseases. The following tables summarize the quantitative data from these studies, focusing on key parameters such as cell viability and inhibition of neurotoxic insults.

Table 1: Neuroprotective Effects of Benzylpiperidine Derivatives in Alzheimer's Disease Models

CompoundNeurotoxicity ModelCell LineConcentrationNeuroprotective EffectReference
Donepezil Amyloid-β (Aβ)Rat Septal Neurons0.1, 1, 10 µMConcentration-dependent decrease in LDH release[1]
Oxygen-Glucose Deprivation (OGD)Rat Cortical Neurons0.1, 1, 10 µMConcentration-dependent decrease in LDH release[1]
GlutamateRat Cortical Neurons0.1, 1, 10 µMConcentration-dependent decrease in LDH release[1]
Compound 4e Amyloid-βPC1250 µM23.2% protection[2]
Compounds d5 & d10 Not specifiedPC12Not specifiedPromising neuroprotective activities[3]
Compounds 40 & 41 Not specifiedSH-SY5YUp to 80 µMDevoid of neurotoxicity; Inhibited Aβ aggregation[4]
Compound 5MeSA4ABP Lipopolysaccharide (LPS)Microglial cells5 µMAChE inhibition: 57.46%; Aβ inhibition: 57.83%[4]

Table 2: Neuroprotective Effects of Benzylpiperidine Derivatives in Parkinson's Disease and Ischemic Stroke Models

CompoundNeurotoxicity ModelCell LineConcentrationNeuroprotective EffectReference
Piperine MPTPMouse model10 mg/kgAttenuated motor deficits, prevented decrease in tyrosine hydroxylase-positive cells[5]
CPI-1189 Oxygen-Glucose Deprivation/Reperfusion (OGD/R)SH-SY5Y & Primary Cortical Neurons100 nMInhibited cell death and ROS production[6]
PPBP Focal Cerebral IschemiaRat model1 µmol/kg/h for 1 dayReduced infarction volume[7]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of benzylpiperidine derivatives are often mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective neuroprotective agents.

G General Neuroprotective Signaling Pathways cluster_0 Pro-Survival Pathways cluster_1 Stress/Apoptotic Pathways PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β (inactive) Akt->GSK3b inhibits CREB CREB Akt->CREB activates Bcl2 Bcl-2 CREB->Bcl2 promotes transcription ROS Reactive Oxygen Species (ROS) JNK JNK ROS->JNK activates p53 p53 JNK->p53 activates Bax Bax p53->Bax promotes transcription Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Benzylpiperidine Benzylpiperidine Derivatives Benzylpiperidine->PI3K activates Benzylpiperidine->ROS inhibits

Caption: Key signaling pathways involved in the neuroprotective effects of benzylpiperidine derivatives.

Experimental Workflow for Assessing Neuroprotection

A standardized experimental workflow is essential for the reliable evaluation and comparison of the neuroprotective effects of different compounds. The following diagram illustrates a general workflow for in vitro neuroprotection assays.

G Experimental Workflow for In Vitro Neuroprotection Assays cluster_workflow cluster_assays Assessment Methods Start Start: Cell Culture Seed Seed cells in multi-well plates Start->Seed Pretreat Pre-treat with Benzylpiperidine Derivatives Seed->Pretreat Induce Induce Neurotoxicity (e.g., Aβ, H₂O₂, MPP⁺, OGD/R) Pretreat->Induce Incubate Incubate for a defined period Induce->Incubate Assess Assess Neuroprotection Incubate->Assess End End: Data Analysis Assess->End MTT MTT Assay (Cell Viability) Assess->MTT LDH LDH Assay (Cytotoxicity) Assess->LDH Staining Microscopy/Staining (Morphology, Apoptosis) Assess->Staining

Caption: A generalized workflow for conducting in vitro neuroprotection experiments.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the key assays cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y)

  • 96-well culture plates

  • Benzylpiperidine derivatives

  • Neurotoxic agent (e.g., Amyloid-β, H₂O₂, MPP⁺)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the benzylpiperidine derivatives for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for the desired duration (e.g., 24-48 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Neuronal cells

  • 96-well culture plates

  • Benzylpiperidine derivatives

  • Neurotoxic agent

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).

Concluding Remarks

The benzylpiperidine scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents. The derivatives highlighted in this guide demonstrate a range of activities, from inhibiting key enzymes involved in Alzheimer's pathology to directly protecting neurons from various toxic insults. While Donepezil remains a benchmark, newer derivatives show promise with multi-target approaches and potent neuroprotective effects in preclinical models.

This comparative guide serves as a starting point for researchers in the field. Further head-to-head studies under standardized conditions are necessary to definitively rank the neuroprotective efficacy of these compounds. Moreover, exploration of their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical therapies for devastating neurodegenerative diseases.

References

Navigating the Synthesis of Complex Amines: A Cost-Benefit Analysis of Modern Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex amines is a critical hurdle in the journey from discovery to market. These chiral building blocks are integral to a vast array of pharmaceuticals, with their three-dimensional arrangement profoundly influencing biological activity. This guide provides a comprehensive comparison of the predominant synthetic strategies for accessing complex amines, offering a data-driven cost-benefit analysis to inform pathway selection in research and development.

The landscape of amine synthesis is rich and varied, offering a toolbox of methodologies ranging from classical chemical resolutions to cutting-edge biocatalytic and asymmetric catalytic approaches. The optimal synthetic route is dictated by a multitude of factors, including the desired scale of production, required enantiopurity, the cost and availability of starting materials and catalysts, and the overall environmental footprint of the process. This guide will dissect four key methodologies: biocatalytic transamination, asymmetric hydrogenation, traditional reductive amination, and the emerging advantages of continuous flow chemistry.

Comparative Performance and Cost Analysis

The selection of a synthetic pathway is a multi-faceted decision, balancing economic viability with chemical efficiency and environmental impact. The following tables provide a quantitative comparison of key performance indicators and cost factors associated with the primary methods for complex amine synthesis.

Table 1: Performance Metrics of Key Synthetic Pathways for Complex Amines

Metric Biocatalytic Transamination Asymmetric Hydrogenation Classical Reductive Amination
Typical Yield >95%[1]>90%[2][3]70-90%
Enantiomeric Excess (ee) >99%[1]90-99%[2][4]N/A (for prochiral substrates without chiral catalyst)
Reaction Temperature 25-50°C[5]25-80°C[6]20-100°C
Reaction Pressure Atmospheric10-100 atm H₂[6][7]Atmospheric to moderate pressure
Reaction Time 12-48 hours[8]4-24 hours[6][9]2-24 hours
Catalyst Loading Whole cells or isolated enzyme0.1-1 mol%[2]Stoichiometric reducing agent
Substrate Scope Broad for ketones, aldehydesBroad for imines, enaminesBroad for aldehydes, ketones
Key Advantages High enantioselectivity, mild conditions, greenHigh efficiency and enantioselectivityWell-established, versatile
Key Disadvantages Equilibrium limitations, enzyme stabilityCost and toxicity of precious metalsStoichiometric waste, lower selectivity

Table 2: Economic and Environmental Cost Factors

Factor Biocatalytic Transamination Asymmetric Hydrogenation Classical Reductive Amination
Starting Material Cost Varies; often simple ketones/aldehydesVaries; imine synthesis requiredGenerally low; simple carbonyls and amines
Catalyst/Reagent Cost Enzyme cost can be significant but is decreasing[1]High cost of precious metal catalysts (e.g., Rh, Ir, Ru)[10]Low cost of bulk reducing agents (e.g., NaBH₄)
Process Mass Intensity (PMI) Generally lower due to fewer steps and aqueous mediaCan be high due to solvent use and workupHigh due to stoichiometric reagents and solvents[11]
E-Factor Low, especially with efficient enzyme recyclingModerate to high, depending on catalyst and solvent recoveryHigh, significant waste from reducing agents[12]
Capital Expenditure Standard bioreactorsHigh-pressure reactors may be neededStandard chemical reactors
Operational Expenditure Lower energy costs due to mild conditionsPotentially higher energy for pressure and temperatureModerate energy and solvent recovery costs

In-Depth Analysis of Synthetic Pathways

Biocatalytic Transamination: The Green Route to Enantiopurity

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and sustainable method for the synthesis of chiral amines.[5] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, generating the desired chiral amine with exceptional enantioselectivity.[13]

A prime example of the industrial success of this technology is the synthesis of Sitagliptin, a drug for type 2 diabetes. The second-generation synthesis developed by Merck employed a highly engineered transaminase, which led to a 13% increase in overall yield and a 19% reduction in total waste compared to the initial rhodium-catalyzed asymmetric hydrogenation process.[2][9] The biocatalytic route operates at ambient temperature and pressure in an aqueous medium, significantly improving the process's green credentials.[5]

However, challenges remain, such as unfavorable reaction equilibria and the need for efficient enzyme evolution to accommodate bulky substrates.[1] The cost of the enzyme can also be a significant factor, although ongoing research is focused on improving enzyme activity and stability to reduce costs.[1][8]

Asymmetric Hydrogenation: A Workhorse for High-Efficiency Synthesis

Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established and highly efficient method for producing a wide range of chiral amines.[4] This approach utilizes chiral phosphine ligands in complex with metals like rhodium, iridium, or ruthenium to achieve high enantioselectivities.[4][6]

The synthesis of the herbicide (S)-metolachlor is a landmark example of the large-scale application of this technology, employing an iridium-ferrocenyl diphosphine catalyst to achieve a turnover number of over 1,000,000.[6] This demonstrates the high efficiency and productivity of asymmetric hydrogenation.

The primary drawbacks of this method are the high cost and potential toxicity of the precious metal catalysts.[10] Furthermore, these reactions often require anhydrous and anaerobic conditions, which can add to the operational complexity and cost.

Classical Reductive Amination: The Versatile and Cost-Effective Option

Reductive amination remains a widely used and versatile method for the synthesis of amines due to its operational simplicity and the low cost of the reagents.[14] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride and its derivatives.

While cost-effective for many applications, classical reductive amination generates stoichiometric amounts of waste from the reducing agent, leading to a high Process Mass Intensity (PMI) and E-Factor.[11] For the synthesis of chiral amines, this method typically requires a chiral starting material or a chiral auxiliary, which can add to the cost and number of synthetic steps.

The Rise of Continuous Flow Chemistry

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and efficiency. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For amine synthesis, flow chemistry can enable the use of reaction conditions that are not feasible in traditional batch reactors, potentially leading to higher yields and shorter reaction times. The smaller reactor volumes also improve safety when working with high-pressure hydrogenations or reactive intermediates.

Experimental Protocols

General Procedure for Biocatalytic Transamination of a Ketone

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The ketone substrate is added, often with a co-solvent like DMSO to improve solubility. The amine donor (e.g., isopropylamine) and the transaminase enzyme (as a whole-cell biocatalyst or lyophilized powder) are then added. The reaction mixture is agitated at a controlled temperature (e.g., 30-45°C) for 12-48 hours. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent, and the chiral amine is isolated and purified.[8]

General Procedure for Asymmetric Hydrogenation of an Imine

In an inert atmosphere glovebox, a high-pressure reactor is charged with the imine substrate, a chiral catalyst (e.g., [Rh(COD)Cl]₂ and a chiral phosphine ligand), and a degassed solvent (e.g., methanol). The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 80 bar). The reaction mixture is stirred at a specific temperature (e.g., 50°C) for a set period (e.g., 4-24 hours). After cooling and venting the hydrogen, the solvent is removed under reduced pressure, and the resulting chiral amine is purified by chromatography or crystallization.[6]

Visualizing the Pathways and Decision-Making Process

To better understand the relationships between the different synthetic pathways and the factors influencing their selection, the following diagrams are provided.

Synthetic_Pathways cluster_biocatalysis Biocatalytic Transamination cluster_asymmetric_hydrogenation Asymmetric Hydrogenation cluster_reductive_amination Classical Reductive Amination Ketone Prochiral Ketone Transaminase Transaminase (Enzyme) Ketone->Transaminase ChiralAmine_Bio Chiral Amine Transaminase->ChiralAmine_Bio AmineDonor Amine Donor AmineDonor->Transaminase Imine Prochiral Imine MetalCatalyst Chiral Metal Catalyst (e.g., Rh, Ir) Imine->MetalCatalyst ChiralAmine_Chem Chiral Amine MetalCatalyst->ChiralAmine_Chem H2 H₂ H2->MetalCatalyst Carbonyl Aldehyde/Ketone ReducingAgent Reducing Agent (e.g., NaBH₄) Carbonyl->ReducingAgent Amine Amine Amine->ReducingAgent Amine_RA Amine ReducingAgent->Amine_RA

Figure 1: Comparison of key synthetic pathways for complex amines.

Cost_Benefit_Analysis cluster_criteria Decision Criteria cluster_pathways Recommended Pathways Start Select Synthetic Pathway for Chiral Amine Scale Scale of Synthesis? Start->Scale Enantiopurity High Enantiopurity Required? Scale->Enantiopurity Large Scale Scale->Enantiopurity Lab Scale Cost Cost Constraints? Enantiopurity->Cost Yes Classic Classical Reductive Amination Enantiopurity->Classic No Green Green Chemistry a Priority? Cost->Green High Cost Tolerance Bio Biocatalytic Route Cost->Bio Cost Sensitive Green->Bio Yes Asymm Asymmetric Hydrogenation Green->Asymm No

Figure 2: Decision tree for selecting a synthetic pathway for chiral amines.

Conclusion

The synthesis of complex amines is a dynamic field with a diverse array of methodologies available to the modern chemist. Biocatalytic transamination stands out for its exceptional enantioselectivity and green credentials, making it an increasingly attractive option for industrial-scale synthesis, provided a suitable enzyme can be identified or engineered. Asymmetric hydrogenation remains a highly efficient and reliable method, particularly for laboratory and pilot-scale synthesis, though the cost of catalysts is a significant consideration. Classical reductive amination, while less selective and generating more waste, offers a cost-effective and versatile approach for a wide range of applications.

Ultimately, the choice of synthetic pathway will be a case-by-case decision, guided by the specific requirements of the target molecule and the overarching goals of the project. For large-scale, cost-sensitive manufacturing where enantiopurity is paramount, an optimized biocatalytic process is often the most compelling choice. For smaller-scale research and development where speed and versatility are key, asymmetric hydrogenation provides a powerful and efficient solution. By carefully weighing the costs and benefits of each approach, researchers can select the most appropriate strategy to efficiently and sustainably deliver these vital chemical building blocks.

References

Safety Operating Guide

Proper Disposal of 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 4-Amino-1-benzylpiperidine-4-carboxylic Acid (CAS No. 39143-25-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Based on data for related compounds, this chemical may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Summary:

PPE CategoryRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye irritation or damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To prevent skin contact and potential irritation or absorption.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts or aerosols are generated.To avoid inhalation and potential respiratory tract irritation.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
  • Include the chemical formula (C₁₃H₁₈N₂O₂) and any known hazard information.
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

2. Waste Collection:

  • For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated hazardous waste container.
  • For contaminated materials (e.g., gloves, wipes), place them in a separate, clearly labeled hazardous waste bag or container.
  • For solutions containing the compound, use a designated and properly labeled hazardous liquid waste container.

3. Spill Management:

  • Small Spills: In a well-ventilated area and while wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
  • Large Spills: Evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
  • Ensure the storage area is cool and dry.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
  • Provide all necessary documentation, including the waste manifest, as required.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen_solid Solid Waste (e.g., residual chemical) gen_contaminated Contaminated Materials (e.g., gloves, wipes) gen_liquid Liquid Waste (e.g., solutions) prep_waste_container Prepare Labeled Hazardous Waste Container collect_solid Place in Labeled Solid Waste Container gen_solid->collect_solid collect_contaminated Place in Labeled Contaminated Waste Container gen_contaminated->collect_contaminated collect_liquid Place in Labeled Liquid Waste Container gen_liquid->collect_liquid storage Store Sealed Container in Designated Area collect_solid->storage collect_contaminated->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

IV. In Case of Exposure

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling 4-Amino-1-benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Amino-1-benzylpiperidine-4-carboxylic Acid. The following procedures are designed to ensure a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves (e.g., nitrile, neoprene) tested to EN 374 or US F739 standards.[3][4] Gloves should be inspected before use and replaced if contaminated or damaged.
Lab Coat/Protective ClothingWear a lab coat or chemical-resistant apron to prevent skin contact.[5][6] Ensure clothing covers all exposed skin.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, if irritation is experienced, or if dusts/aerosols may be generated.[1][3]

II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood for all procedures that may generate dust, aerosols, or vapors.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[1][7]

B. Handling Protocol:

  • Preparation: Before handling, read and understand the available safety information for similar compounds.[6] Ensure all necessary PPE is clean, in good condition, and properly worn.

  • Dispensing:

    • Handle as a solid to minimize dust formation.[8]

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Avoid all personal contact, including inhalation of dust.[3]

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly.

    • If diluting an acidic solution, always add acid to water, never the other way around.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

    • Clean the work area and any equipment used.

C. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

  • Store in a dedicated corrosives or acid cabinet.[6][9]

III. Accidental Release and Exposure Plan

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
Small Spill For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][8]
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Contain the spill and prevent it from entering drains.[4] Collect the material using a method that does not generate dust and place it in a labeled container for disposal.

IV. Disposal Plan

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2][8]

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][10]

  • Do not dispose of down the drain unless authorized.

V. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound A Preparation & PPE B Engineering Controls Check (Fume Hood, Eyewash) A->B Proceed if ready C Handling Operations (Weighing, Dissolving) B->C Safe environment confirmed D Post-Handling Procedures (Cleaning, Hand Washing) C->D G Accident/Spill? C->G E Proper Storage D->E F Waste Disposal D->F G->D No H Follow Emergency Procedures G->H Yes

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.